Diethylene Glycol Bis(2-propynyl) Ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBDEOGKNZIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Diethylene Glycol Bis(2-propynyl) Ether
CAS: 126422-57-9 | Synonyms: 3,6,9-Trioxaundeca-1,10-diyne, Bis-propargyl-PEG2
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether is a bifunctional alkyne-terminated polyether widely utilized in advanced materials science, electrochemistry, and surface engineering. Its core utility stems from the terminal alkyne groups, which serve as high-reactivity "handles" for Click Chemistry (CuAAC) and as electron-rich adsorption centers for corrosion inhibition and electroplating leveling .
This guide provides a technical deep-dive into its synthesis, physicochemical profile, and mechanistic roles in nickel electrodeposition and polymer cross-linking.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 3,6,9-Trioxaundeca-1,10-diyne |
| CAS Number | 126422-57-9 |
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.02 g/mL at 25 °C |
| Boiling Point | ~103 °C (at 6 mmHg) |
| Refractive Index ( | 1.46 |
| Solubility | Soluble in alcohols, ketones, aromatic hydrocarbons; partially soluble in water.[1] |
Synthesis Protocol: Williamson Etherification
The industrial and laboratory standard for synthesizing Diethylene Glycol Bis(2-propynyl) Ether involves the Williamson ether synthesis. This nucleophilic substitution reaction couples diethylene glycol with propargyl halide in the presence of a strong base.
Reagents & Equipment
-
Substrate: Diethylene Glycol (DEG)
-
Alkylation Agent: Propargyl Bromide (80% in toluene) or Propargyl Chloride
-
Base: Sodium Hydroxide (NaOH) pellets or 50% aq. solution
-
Catalyst: Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst)
-
Solvent: Toluene or THF (if using NaH); Water/Toluene biphasic system (if using NaOH/TBAB)
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Inert gas purge (
) is recommended but not strictly required for NaOH method. -
Basification: Charge the flask with Diethylene Glycol (1.0 eq) and Toluene. Add NaOH (2.5 eq) and TBAB (0.05 eq). Stir vigorously at 40°C for 30 minutes to facilitate deprotonation/phase transfer.
-
Alkylation: Add Propargyl Bromide (2.2 eq) dropwise over 60 minutes. The reaction is exothermic; maintain temperature below 60°C to prevent polymerization of the alkyne.
-
Reaction: Heat to 70°C and stir for 4–6 hours. Monitor reaction progress via TLC (SiO2, Hexane/EtOAc) or GC-MS.
-
Work-up:
-
Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (bp ~103°C @ 6 mmHg) to obtain the pure product.
Reaction Pathway Visualization
Caption: Williamson ether synthesis pathway involving phase-transfer catalyzed deprotonation and nucleophilic substitution.
Mechanism of Action: Industrial Applications
A. Nickel Electroplating (Leveling Agent)
In Watts nickel plating baths, Diethylene Glycol Bis(2-propynyl) Ether acts as a Class II Brightener (Leveler) .
-
Mechanism: The terminal alkyne groups possess high electron density (
-electrons). These groups preferentially adsorb onto high-current-density areas of the cathode (peaks/protrusions) rather than recesses. -
Result: The adsorbed ether creates a barrier that inhibits nickel ion reduction at the peaks. This forces the current distribution to shift towards the recesses (valleys), resulting in a leveled, bright, and smooth surface.
-
Synergy: It is often used in conjunction with Class I brighteners (e.g., Saccharin, PPS) which refine grain size and reduce internal stress.
B. Click Chemistry (Cross-linker)
In polymer science and drug delivery, the molecule serves as a homobifunctional cross-linker .
-
Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]
-
Utility: It reacts with azide-functionalized polymers or biomolecules to form stable triazole linkages.[4] The diethylene glycol spacer provides flexibility and water solubility, reducing steric hindrance during the coupling process.
Mechanistic Diagram: Electroplating Leveling
Caption: Leveling mechanism showing preferential adsorption of the ether on surface peaks, forcing Ni deposition into valleys.
Experimental Protocols
Protocol A: Corrosion Inhibition Testing (Weight Loss Method)
Objective: Determine inhibition efficiency on Mild Steel in 1M HCl.
-
Specimen Preparation: Polish mild steel coupons (
cm) with emery paper (grades 400–1200). Degrease with acetone. -
Solution Preparation: Prepare 1M HCl blank and solutions containing 10, 50, 100, 200 ppm of Diethylene Glycol Bis(2-propynyl) Ether.
-
Immersion: Suspend coupons in the test solutions at 30°C for 24 hours.
-
Measurement: Remove coupons, wash with distilled water/acetone, dry, and weigh.
-
Calculation:
Where is the weight loss in grams.
Protocol B: Click Reaction (Hydrogel Formation)
Objective: Cross-link an Azide-functionalized PEG with Diethylene Glycol Bis(2-propynyl) Ether.
-
Reagents:
-
Polymer: 4-arm PEG-Azide (10 wt% solution in water).
-
Cross-linker: Diethylene Glycol Bis(2-propynyl) Ether (Stoichiometric ratio 1:1 Alkyne:Azide).
-
Catalyst:
+ Sodium Ascorbate.
-
-
Mixing: Mix the polymer and cross-linker solutions in a vial.
-
Initiation: Add the catalyst solution (1 mol% relative to alkyne).
-
Observation: Gelation typically occurs within 5–30 minutes at room temperature, forming a transparent hydrogel.
Safety & Handling
-
Hazards: Combustible liquid (H227). May cause skin and eye irritation.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep away from strong oxidizing agents and heavy metal salts (copper, silver) in basic conditions to avoid forming explosive acetylides.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
References
-
Organic Syntheses. General Procedures for Williamson Ether Synthesis and Propargylation. (Adapted methodology). Available at: [Link]
-
MDPI. Recent Development of Corrosion Inhibitors: Types, Mechanisms, and Electrochemical Behavior. (Contextual grounding for acetylenic inhibitors). Available at: [Link]
-
ResearchGate. Electrodeposition of Nickel and Corrosion Protection Mechanisms. (Contextual grounding for plating additives). Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 4. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]
Technical Whitepaper: Diethylene Glycol Bis(2-propynyl) Ether
Advanced Bifunctional Linkers in Medicinal Chemistry & Material Science
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9), frequently referred to in literature as Bis-propargyl-PEG2 , represents a critical class of homobifunctional linkers. Its molecular architecture—comprising a hydrophilic polyethylene glycol (PEG) core flanked by two reactive terminal alkyne groups—positions it as a linchpin in "Click Chemistry" applications.
Unlike rigid hydrophobic linkers, the PEG backbone confers water solubility and flexibility, reducing aggregation in bioconjugates. This whitepaper analyzes its physiochemical properties, delineates a validated synthesis protocol, and explores its mechanistic role in PROTAC (Proteolysis Targeting Chimera) development and electroplating leveling agents.
Molecular Architecture & Physiochemical Profile
The compound consists of a central diethylene glycol chain terminated at both ends by propargyl groups. This symmetry allows for simultaneous reaction at both termini, making it ideal for crosslinking or constructing symmetric dimers.
Chemical Structure: HC≡C-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-C≡CH
Table 1: Physiochemical Constants
| Property | Value | Context/Relevance |
| CAS Number | 126422-57-9 | Unique Identifier |
| Molecular Formula | C₁₀H₁₄O₃ | -- |
| Molecular Weight | 182.22 g/mol | Low MW facilitates cell permeability in drug design |
| Appearance | Colorless to pale yellow liquid | High purity is essential for optical applications |
| Density | 1.02 g/mL | Slightly denser than water |
| Boiling Point | 103 °C @ 6 mmHg | High boiling point requires vacuum distillation for purification |
| Refractive Index | -- | |
| Solubility | DCM, THF, Water (Miscible) | Amphiphilic nature due to ether oxygens |
| Flash Point | 79 °C | Combustible; requires Class IIIA handling |
Synthesis & Manufacturing Methodology
Objective: Synthesis of Diethylene Glycol Bis(2-propynyl) Ether via Williamson Ether Synthesis. Scale: Laboratory (100 mmol scale).
3.1 Reaction Mechanism
The synthesis involves the nucleophilic substitution of the halide from propargyl bromide by the alkoxide generated from diethylene glycol.
Figure 1: Williamson ether synthesis pathway for the production of bis-propargyl ethers.
3.2 Detailed Protocol
Safety Note: Propargyl bromide is a lachrymator and shock-sensitive. Sodium hydride (NaH) releases flammable hydrogen gas. Perform all steps under inert atmosphere (Nitrogen/Argon).
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser. Flush with Argon.
-
Activation: Suspend NaH (60% dispersion in oil, 8.8 g, 220 mmol) in anhydrous THF (200 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Add Diethylene Glycol (10.6 g, 100 mmol) dropwise over 30 minutes. Evolution of
gas will occur. Stir for 1 hour at 0°C until gas evolution ceases. -
Alkylation: Add Propargyl Bromide (80% in toluene, 26 mL, ~240 mmol) dropwise via the addition funnel. Maintain temperature <10°C during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.
-
Quenching: Cool to 0°C. Carefully add saturated
solution to quench excess hydride. -
Extraction: Remove THF under reduced pressure. Dilute residue with water (100 mL) and extract with Dichloromethane (3 x 100 mL).
-
Purification: Dry combined organics over
, filter, and concentrate. Purify via vacuum distillation (bp 103°C @ 6 mmHg) or silica gel flash chromatography (Hexanes:EtOAc 4:1) to yield the pure oil.
Reactivity Profile & Mechanisms
4.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The defining feature of this molecule is the terminal alkyne. In the presence of Cu(I), it reacts with azides to form stable 1,4-disubstituted 1,2,3-triazoles.
-
Why it matters: The triazole ring is bioisosteric to amide bonds but resistant to enzymatic hydrolysis, making it a robust linker for drug conjugates.
-
Bifunctionality: Because it has two alkynes, it can serve as a bridge between two azide-functionalized molecules (e.g., dimerizing a protein or crosslinking a polymer).
4.2 Electroplating Leveling Agent
In industrial applications, acetylenic ethers function as "Class II Brighteners" in nickel electroplating baths (Watts baths).
-
Mechanism: The alkyne group adsorbs onto high-current-density areas (peaks/protrusions) of the metal cathode. This inhibits deposition at the peaks, forcing the metal ions to deposit in the valleys, resulting in a leveled, mirror-bright finish.
-
Advantage: The PEG chain increases solubility in the electrolyte compared to pure hydrocarbon alkynes (like hexyne).
Applications in Drug Development[3][5][6]
5.1 PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a target protein ligand to an E3 ligase ligand.
-
Utility: Diethylene Glycol Bis(2-propynyl) Ether provides a "Click-ready" linker of defined length (~10 Å).
-
Workflow:
-
Ligand A is modified with an azide.[1]
-
Ligand B is modified with an azide.
-
The bis-alkyne linker connects them via double click reaction.
-
Figure 2: Assembly of PROTACs using bis-propargyl linkers via double Click Chemistry.
5.2 Hydrogel Formation
Researchers use this compound to crosslink azide-functionalized polymers (e.g., Azide-PEG or Azide-Hyaluronic Acid). The resulting hydrogels are chemically defined and cytocompatible, used for cell culture scaffolds or controlled drug release.
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store at 2-8°C under inert gas (Argon). Alkyne ethers can form unstable peroxides upon prolonged exposure to air and light; check for peroxide formation before distillation.
-
Incompatibility: Strong oxidizing agents, copper (in the absence of ligands, can form explosive copper acetylides), and strong acids.
References
-
PubChem. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether (CID 11008566).[4][5] National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[1] (Foundational reference for mechanism described in Section 4.1).
- Modern Electroplating. (2010). Nickel Plating: Brighteners and Leveling Agents. Wiley Online Library. (Reference for mechanism in Section 4.2).
Sources
Diethylene Glycol Bis(2-propynyl) Ether: Technical Monograph & Application Guide
CAS Number: 126422-57-9 Synonyms: 4,7,10-Trioxa-1,12-tridecadiyne; Bis-propargyl-PEG2; Diethylene glycol dipropargyl ether. Molecular Formula: C₁₀H₁₄O₃ Molecular Weight: 182.22 g/mol
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether is a discrete, homobifunctional crosslinker characterized by a diethylene glycol (DEG) core flanked by two terminal alkyne groups. Unlike polydisperse polyethylene glycol (PEG) linkers, this molecule offers precise stoichiometry and defined chain length (approx. 13 Å), making it a critical reagent in "Click Chemistry" (CuAAC) applications where structural definition is paramount.
This guide details the physicochemical architecture, validated synthesis protocols, and application workflows for this linker in drug delivery systems (hydrogels) and bioconjugation.
Chemical Architecture & Properties[2]
The molecule consists of a hydrophilic ether backbone providing water solubility, terminated by hydrophobic propargyl groups that serve as "spring-loaded" electrophiles for cycloaddition reactions.
Structural Analysis
-
Core: Diethylene glycol (3 oxygen atoms, 2 ethylene units). Provides flexibility and suppresses non-specific protein adsorption.
-
Termini: Propargyl ethers (
). These allow for bioorthogonal coupling with azides.
Physicochemical Data Table
| Property | Value | Context for Application |
| Physical State | Clear to light yellow liquid | Easy to dispense; miscible in most organic solvents (DCM, THF). |
| Boiling Point | >100°C (at reduced pressure) | High boiling point allows for elevated reaction temperatures if needed, though vacuum distillation is hazardous. |
| Solubility | Water, DMSO, DMF, Methanol | Amphiphilic nature allows use in both aqueous buffers (bioconjugation) and organic synthesis. |
| Refractive Index | Useful for monitoring purity fractions during flash chromatography. | |
| Stability | Air-sensitive; Peroxide former | Requires storage under inert gas (Argon/Nitrogen) at 2–8°C. |
Synthetic Pathway: Williamson Ether Synthesis
The synthesis of Diethylene Glycol Bis(2-propynyl) Ether follows a classic Williamson ether synthesis trajectory. However, achieving high bis-substitution (>98%) requires precise phase-transfer catalysis (PTC) to overcome the hydrophilicity of the diethylene glycol starting material.
Reaction Logic[3]
-
Deprotonation: Strong base (KOH/NaOH) removes protons from DEG hydroxyls.
-
Phase Transfer: Tetrabutylammonium bromide (TBAB) shuttles the alkoxide anion into the organic phase (or interface).
-
Substitution: The alkoxide attacks Propargyl Bromide via
mechanism.
Validated Protocol
Reagents:
-
Diethylene Glycol (1.0 eq)
-
Propargyl Bromide (2.5 eq, 80% in toluene) — Excess ensures complete bis-substitution.
-
Potassium Hydroxide (powdered, 4.0 eq)
-
Tetrabutylammonium Bromide (TBAB, 0.05 eq) — Catalyst.
-
Solvent: THF or Toluene (dry).
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon.
-
Solubilization: Dissolve Diethylene Glycol and TBAB in THF. Cool to 0°C.
-
Activation: Add powdered KOH slowly to maintain temperature <5°C. Stir for 30 mins to generate the dialkoxide.
-
Alkylation: Add Propargyl Bromide dropwise via an addition funnel over 1 hour. Critical: Exothermic reaction. Maintain <10°C to prevent alkyne polymerization.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quenching: Filter off the KBr salts. Concentrate the filtrate under reduced pressure.
-
Purification:
-
Resuspend residue in DCM; wash with water (3x) to remove mono-substituted byproducts and unreacted DEG.
-
Dry over
. -
Final Polish: Flash chromatography (Hexane:Ethyl Acetate gradient) is recommended over distillation to avoid thermal hazards.
-
Synthesis Visualization (DOT)
Figure 1: Phase-transfer catalyzed synthesis pathway ensuring high-yield bis-substitution.
Functional Application: Click Chemistry Crosslinking
The primary utility of this molecule is as a homobifunctional crosslinker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanism: The 1,4-Regioselective Triazole Formation
When reacted with azide-functionalized polymers (e.g., Azide-PEG-Azide or Azide-modified proteins), this linker forms a 1,2,3-triazole ring. This linkage is chemically inert, resistant to hydrolysis/oxidation, and biocompatible.
Protocol: Hydrogel Formation (Drug Delivery Matrix)
This protocol describes forming a hydrogel by crosslinking a 4-arm Azide-PEG with Diethylene Glycol Bis(2-propynyl) Ether.
-
Stock Solutions:
-
Polymer A: 4-Arm PEG-Azide (10% w/v in PBS).
-
Linker B: Diethylene Glycol Bis(2-propynyl) Ether (dissolved in minimal DMSO, then diluted in PBS).
-
Catalyst:
(10 mM) + Sodium Ascorbate (50 mM).
-
-
Stoichiometry: Calculate molar ratio of Alkyne:Azide = 1:1.
-
Mixing: Combine Polymer A and Linker B.
-
Initiation: Add Catalyst mixture.
-
Gelation: Vortex immediately. Gelation occurs within 5–30 minutes depending on temperature and concentration.
-
Purification: Dialyze the hydrogel against water (using EDTA) to chelate and remove Copper ions (cytotoxic).
Crosslinking Logic Visualization (DOT)
Figure 2: CuAAC crosslinking mechanism forming stable triazole networks.
Safety, Handling & Storage (Critical)
Working with propargyl ethers requires strict adherence to safety protocols due to the high energy of the triple bond and ether functionality.
Shock Sensitivity & Explosive Potential
-
Acetylides: Terminal alkynes can react with heavy metals (Copper, Silver, Mercury) to form explosive metal acetylides.
-
Rule: Never use copper needles or metal spatulas when handling the neat liquid. Use glass or plasticware.
-
Rule: During the "Click" reaction, copper is used in solution (complexed), which is safe, but waste must be treated with EDTA before disposal to prevent accumulation in drains.
-
Peroxide Formation
-
As an ether, this molecule can form explosive peroxides upon exposure to air.
-
Test: Test for peroxides using starch-iodide paper before distillation or heating.
-
Storage: Store under Argon atmosphere at 4°C.
Toxicity
-
Propargyl bromide (precursor) is a potent lachrymator and alkylating agent. Ensure the final product is free of bromide traces (validate via Silver Nitrate test or Mass Spec).
References
-
TCI Chemicals. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether (Product D4581).[1] Retrieved from
-
ChemicalBook. (2024). Diethylene Glycol Bis(2-propynyl) Ether Properties and Synthesis. Retrieved from
-
Sharpless, K. B., et al. (2002).[2] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Foundational text on CuAAC mechanism).
- Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. (Review of catalyst systems used with propargyl ethers).
-
BroadPharm. (2021). Click Chemistry Reagents and Protocols. Retrieved from
Sources
Diethylene Glycol Bis(2-propynyl) Ether synonyms and CAS number
Topic: Diethylene Glycol Bis(2-propynyl) Ether: Technical Whitepaper Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Crosslinking Architectures in Click Chemistry and PROTAC Design
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9) is a homobifunctional crosslinker characterized by a diethylene glycol (PEG2) core flanked by two terminal alkyne (propargyl) groups.[1][2] In the landscape of modern drug discovery, particularly within Proteolysis Targeting Chimeras (PROTACs) and bioconjugation , this molecule serves as a critical "Click-ready" linker. Its short, hydrophilic PEG spacer provides conformational flexibility and water solubility, while the terminal alkynes enable rapid, bioorthogonal coupling with azide-functionalized biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide dissects the chemical identity, synthesis logic, and application protocols for this compound, moving beyond basic data to provide actionable, field-proven insights for experimental design.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]
CAS Number: 126422-57-9[1][2][3][4]
Synonyms & Nomenclature
-
Common: Diethylene glycol dipropargyl ether; Bis-propargyl-PEG2
-
Structural: 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne[1][3]
-
Acronyms: PEG2-bis-alkyne
Key Physical Properties
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 182.22 g/mol | Ideal for low-MW linkers in PROTACs to maximize cell permeability. |
| Appearance | Colorless to light yellow liquid | Yellowing indicates oxidation or polymerization; store under inert gas. |
| Boiling Point | ~103 °C @ 6 mmHg | High boiling point allows for elevated reaction temperatures if required. |
| Density | 1.02 g/mL | Slightly denser than water; facilitates phase separation in organic extractions. |
| Solubility | Organic solvents (DCM, THF), Water | Amphiphilic nature aids in coupling hydrophobic warheads to hydrophilic E3 ligase ligands. |
Synthesis & Manufacturing Logic
Expert Insight: While commercially available, in-house synthesis is often required to ensure fresh, non-polymerized material for sensitive kinetic studies. The standard route is a Williamson Ether Synthesis.
Reaction Logic
The synthesis involves the double alkylation of diethylene glycol with propargyl bromide. Critical Control Point: The reaction is exothermic. Temperature control (<20°C during addition) is vital to prevent the base-catalyzed polymerization of the propargyl groups, which results in a viscous, unusable tar.
Validated Synthesis Protocol
Reagents: Diethylene glycol (1.0 eq), Propargyl bromide (2.5 eq, 80% in toluene), KOH (4.0 eq), Toluene (Solvent), Tetrabutylammonium bromide (TBAB, 0.05 eq - Phase Transfer Catalyst).
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon flow.
-
Solvation: Dissolve diethylene glycol and TBAB in Toluene.
-
Deprotonation: Add powdered KOH slowly at 0°C. Why: Finely powdered KOH increases surface area for the heterogeneous reaction.
-
Alkylation: Add propargyl bromide dropwise over 60 minutes, maintaining internal temp <10°C.
-
Reflux: After addition, warm to room temperature, then heat to 40-50°C for 4-6 hours. Note: Do not exceed 60°C to avoid alkyne degradation.
-
Workup: Quench with ice water. Extract organic layer.[5] Wash with brine.[5] Dry over
. -
Purification: Vacuum distillation (0.5 mmHg).
Mechanism of Action: Click Chemistry & PROTACs[2]
The primary utility of Diethylene Glycol Bis(2-propynyl) Ether lies in its ability to undergo CuAAC (Click Chemistry) .[2]
The "Click" Mechanism
The terminal alkyne groups react with organic azides in the presence of Cu(I) to form 1,4-disubstituted 1,2,3-triazoles. This linkage is:
-
Bioorthogonal: Does not interfere with native biochemical processes.
-
Chemically Stable: Resistant to hydrolysis, oxidation, and reduction.
-
Rigid yet Flexible: The triazole ring adds rigidity, while the PEG core maintains flexibility.
Visualization: Synthesis & Click Workflow
The following diagram illustrates the chemical structure and its transformation into a PROTAC linker system.
Figure 1: Synthesis workflow from precursors to PROTAC assembly via Double Click Chemistry.
Experimental Protocol: Bioconjugation
Trustworthiness: This protocol uses a Cu(I)-stabilizing ligand (THPTA) to prevent copper-mediated oxidative damage to proteins, a common failure point in "textbook" protocols.
Objective: Crosslinking two azide-functionalized small molecules using Diethylene Glycol Bis(2-propynyl) Ether.
Reagents
-
Linker: Diethylene Glycol Bis(2-propynyl) Ether (10 mM in DMSO).
-
Azide 1 & 2: Target molecules (10 mM in DMSO).
-
Catalyst:
(20 mM in water). -
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).
Step-by-Step Methodology
-
Ligand Complexation: Premix
(10 µL) and THPTA (20 µL). Incubate for 5 mins. Why: This forms the catalytic complex prior to exposure to reactants, protecting the alkyne from homocoupling. -
Reaction Assembly: In a 1.5 mL tube, combine:
-
PBS Buffer (pH 7.4) - up to final volume.
-
Azide 1 (1.0 eq).
-
Azide 2 (1.0 eq).
-
Linker (1.0 eq) - Add slowly while vortexing.
-
-
Catalysis Initiation: Add the Cu-THPTA complex (5 mol% relative to alkyne).
-
Reduction: Add Sodium Ascorbate (10 eq). Why: Reduces Cu(II) to the active Cu(I) species.
-
Incubation: Purge headspace with
, cap, and incubate at 25°C for 1-2 hours in the dark. -
Quenching: Add EDTA (10 mM final) to chelate copper.
-
Analysis: Monitor conversion via LC-MS. The product will show a mass shift corresponding to the formation of two triazole rings.
Safety & Regulatory (SDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
H227: Combustible liquid.
-
H315/H319: Causes skin and eye irritation.
-
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Alkyne ethers can form peroxides upon prolonged exposure to air; test for peroxides before distillation.
-
Disposal: Do not concentrate to dryness if peroxides are suspected. Dispose of via organic waste streams containing no heavy metals (unless quenched).
References
-
ChemicalBook. (2025). Diethylene Glycol Bis(2-propynyl) Ether Chemical Properties and Uses. Link
-
Tokyo Chemical Industry (TCI). (2025). Product Specification: Diethylene Glycol Bis(2-propynyl) Ether (D4581).[1][2] Link
-
PubChem. (2025). Compound Summary: Diethylene Glycol Bis(2-propynyl) Ether (CID 11008566).[1][3] National Library of Medicine. Link[1]
-
Jiang, X., et al. (2018). Design, synthesis and biological activity of novel demethylvancomycin dimers against vancomycin-resistant Enterococcus faecalis. Tetrahedron, 74(27), 3527–3533.[2] (Demonstrates use as a linker). Link
-
RSC Polymer Chemistry. (2014). “Clickable PEG” via anionic copolymerization of ethylene oxide and glycidyl propargyl ether. (Context for propargyl ether reactivity). Link
Sources
Synthesis of 4,7,10-Trioxa-1,12-tridecadiyne: A Technical Guide
CAS Number: 126422-57-9
Synonyms: Diethylene glycol bis(2-propynyl) ether; Bis(propargyl) diethylene glycol; 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne.[1]
Molecular Formula:
Executive Summary
This guide details the synthesis of 4,7,10-Trioxa-1,12-tridecadiyne , a critical homobifunctional linker used extensively in "Click" chemistry (CuAAC), PROTAC linker design, and bioconjugation. The molecule features a diethylene glycol (DEG) backbone terminated by two terminal alkyne groups, enabling precise bio-orthogonal coupling.
We present two distinct synthetic methodologies:
-
Method A (High-Purity): Sodium Hydride (NaH) mediated etherification in anhydrous THF. Ideal for small-scale, high-purity research applications.
-
Method B (Scalable): Phase Transfer Catalysis (PTC) using KOH/Toluene. Ideal for gram-to-kilogram scale synthesis with simplified workup.
Retrosynthetic Analysis
The synthesis relies on a classic Williamson Ether Synthesis . The target molecule is disconnected at the ether linkages flanking the diethylene glycol core.
Strategic Disconnection:
-
Nucleophile: Diethylene Glycol (DEG) dianion.
-
Electrophile: Propargyl Bromide (3-bromopropyne).
-
Mechanism:
nucleophilic substitution.
Figure 1: Retrosynthetic disconnection showing the core building blocks.
Safety & Handling Protocols
Critical Warning: This synthesis involves hazardous reagents.
-
Propargyl Bromide: A potent lachrymator and shock-sensitive explosive if dried completely. Always handle as a solution (typically 80% in toluene). Never distill to dryness.
-
Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Use under inert atmosphere (
or Ar). -
Peroxides: Polyethylene glycol ethers can form explosive peroxides upon prolonged storage and exposure to air. Test for peroxides before distillation.
Method A: High-Purity Synthesis (NaH/THF)
Best for: Drug discovery applications requiring >98% purity and minimal side products.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Diethylene Glycol (DEG) | 1.0 | Core Scaffold |
| Sodium Hydride (60% in oil) | 2.5 | Base (Deprotonation) |
| Propargyl Bromide (80% in PhMe) | 3.0 | Electrophile |
| Tetrahydrofuran (THF) | Solvent | Anhydrous Medium |
| Ammonium Chloride (sat. aq.) | Quench | Proton Source |
Experimental Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
-
Base Suspension: Add NaH (2.5 eq) to the flask. Wash twice with anhydrous hexane to remove mineral oil (optional but recommended for easier purification). Resuspend in anhydrous THF (
). -
Deprotonation: Add Diethylene Glycol (1.0 eq) dropwise to the NaH suspension at
.-
Observation: Vigorous evolution of
gas. -
Time: Stir at
for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure formation of the dialkoxide.
-
-
Alkylation: Cool the mixture back to
. Add Propargyl Bromide (3.0 eq) dropwise via the addition funnel over 20 minutes.-
Note: The reaction is exothermic. Control addition rate to maintain temp <
.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1). Stain with
(alkyne shows yellow/brown spot).
-
-
Quenching: Cool to
. Carefully add saturated solution dropwise until bubbling ceases. -
Workup:
-
Evaporate THF under reduced pressure.
-
Dissolve residue in Water/DCM (1:1).
-
Extract aqueous layer with DCM (3x).
-
Wash combined organics with Brine, dry over
, and filter.
-
-
Purification:
-
Distillation: Vacuum distillation is the preferred method. B.p. 103–105 °C at 6 mmHg .
-
Chromatography: If distillation is not possible, use silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
-
Method B: Scalable Synthesis (PTC Conditions)
Best for: Large-scale preparation (>10g) where ease of handling and cost are prioritized.
Reagents
-
Base: Potassium Hydroxide (KOH), finely powdered (4.0 eq).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Solvent: Toluene or DCM.
Experimental Workflow
Figure 2: Phase Transfer Catalysis (PTC) workflow for scalable synthesis.
Key Advantage: This method avoids the use of pyrophoric NaH and anhydrous solvents, making it safer for scale-up. The biphasic system (Solid/Liquid) is driven by the phase transfer catalyst (TBAB).
Characterization & Validation
The product is a colorless to pale yellow oil.[1][]
NMR Spectroscopy Data
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 2.43 | Triplet ( | 2H | Terminal Alkyne ( | |
| 3.65 – 3.72 | Multiplet | 8H | DEG Backbone ( | |
| 4.20 | Doublet ( | 4H | Propargylic ( | |
| 58.4 | Propargylic | |||
| 69.1, 70.4, 70.6 | DEG Backbone Carbons | |||
| 74.5 | Terminal Alkyne ( | |||
| 79.6 | Internal Alkyne ( |
Physical Properties[1][2][3][4]
-
Boiling Point: 103 °C (6 mmHg) / 146-148 °C (4 mmHg for diamine analog - Note: Alkyne is lower boiling).
-
Density: ~1.02 g/mL at
. -
Refractive Index (
): 1.46.
Applications in Drug Development
-
PROTAC Linkers: The DEG core provides water solubility and flexibility, while the terminal alkynes allow for "double-click" conjugation to E3 ligase ligands and warheads.
-
Activity-Based Protein Profiling (ABPP): Used as a cleavable or non-cleavable probe linker.
-
Macrocyclization: Reacting with diazides to form macrocyclic peptide mimetics.
References
-
MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules, 2010.[3] Retrieved from [Link]
Sources
Diethylene Glycol Bis(2-propynyl) Ether: Technical Guide to Synthesis, Properties, and Applications
Abstract Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9), frequently referred to as Bis-propargyl-PEG2 , is a homobifunctional crosslinker characterized by terminal alkyne groups.[1] Its molecular architecture—a hydrophilic diethylene glycol (PEG2) spacer flanked by reactive propargyl moieties—makes it a critical reagent in "Click Chemistry" (CuAAC), PROTAC linker design, and advanced polymer synthesis. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and application workflows.
Part 1: Chemical Identity & Physicochemical Profile[2]
The precise characterization of Diethylene Glycol Bis(2-propynyl) Ether is fundamental for stoichiometric calculations in bioconjugation and polymerization.
Core Identifiers
| Property | Specification |
| Chemical Name | Diethylene Glycol Bis(2-propynyl) Ether |
| IUPAC Name | 3-[2-[2-(prop-2-ynoxy)ethoxy]ethoxy]prop-1-yne |
| Common Synonyms | Bis-propargyl-PEG2; 4,7,10-Trioxatrideca-1,12-diyne; PEG2-bis-alkyne |
| CAS Number | 126422-57-9 |
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| SMILES | C#CCOCCOCCOCC#C |
Physical Properties[3]
-
Appearance: Colorless to light yellow liquid.[2]
-
Density:
at 25°C. -
Boiling Point:
at 6 mmHg (Vacuum distillation required for purification). -
Solubility: Soluble in organic solvents (DCM, THF, DMSO) and water (due to the PEG backbone).
Part 2: Synthesis & Manufacturing Methodology
The synthesis of Diethylene Glycol Bis(2-propynyl) Ether follows a classic Williamson Ether Synthesis pathway. This reaction involves the nucleophilic substitution of a propargyl halide by the alkoxide of diethylene glycol.
Reaction Mechanism
The process relies on the deprotonation of diethylene glycol (DEG) by a strong base (typically NaH or KOH) to form a dianion, which subsequently attacks propargyl bromide via an
Key Reaction Parameters:
-
Stoichiometry: Excess propargyl bromide (2.2 – 2.5 equivalents) is required to ensure complete bis-functionalization.
-
Temperature: Controlled at
to to prevent alkyne polymerization or isomerization to allenes. -
Solvent: Anhydrous THF or DMF is preferred to solvate the alkoxide intermediate.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis pathway via Williamson Ether Synthesis, highlighting critical purification steps.
Part 3: Applications in Advanced Research
The terminal alkyne groups make this molecule a "Click-ready" reagent. It is primarily used as a homobifunctional linker in chemical biology and materials science.
Click Chemistry (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows this linker to conjugate two azide-functionalized molecules. This is extensively used in:
-
PROTACs (Proteolysis Targeting Chimeras): Joining an E3 ligase ligand to a target protein ligand. The PEG2 spacer provides flexibility and improved solubility.
-
Macrocyclization: Reacting with diazides to form cyclic peptides or polymers.
-
Surface Modification: Anchoring biomolecules to azide-functionalized surfaces (e.g., gold nanoparticles, silica).
Visualization: Crosslinking Mechanism
Figure 2: Mechanism of homobifunctional crosslinking via CuAAC Click Chemistry.
Electroplating & Corrosion Inhibition
Beyond bio-applications, acetylenic ethers are used in industrial electroplating.
-
Nickel Plating: Acts as a leveling agent and brightener. The alkyne
-electrons interact with the metal cathode, inhibiting crystal growth and promoting a smooth, bright finish. -
Corrosion Inhibition: The electron-rich alkyne groups adsorb onto metal surfaces (e.g., steel), forming a protective film that prevents acid corrosion.
Part 4: Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
H NMR (
, 400 MHz):-
ppm (
, , ): Characteristic terminal alkyne proton. -
ppm (
, , ): PEG backbone protons. -
ppm (
, , ): Propargylic protons (doublet due to coupling with alkyne H).
-
ppm (
Infrared Spectroscopy (FT-IR)
-
:
stretch (Sharp, strong). -
:
stretch (Weak, characteristic of terminal alkynes). -
:
ether stretch (Broad, strong).
Part 5: Safety & Handling
While not classified as a highly hazardous substance (e.g., non-carcinogenic), standard laboratory safety is required due to the reactivity of alkyne groups.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyne ethers can form peroxides upon prolonged exposure to air and light.
-
Stability: Avoid contact with strong acids (hydration of alkyne) and heavy metal salts (silver/copper) in the absence of ligands, as they can form explosive metal acetylides.
-
PPE: Wear nitrile gloves and safety goggles. Ensure synthesis is performed in a fume hood to avoid inhalation of propargyl bromide vapors (if synthesizing).
References
-
PubChem. (n.d.).[1] Compound Summary: Diethylene Glycol Bis(2-propynyl) Ether (CID 11008566).[1][3][2] National Library of Medicine. Retrieved from [Link][3]
Sources
Navigating the Safety Landscape of Diethylene Glycol Bis(2-propynyl) Ether: A Technical Guide for Researchers
This guide provides an in-depth exploration of the safety considerations, handling protocols, and chemical properties of Diethylene Glycol Bis(2-propynyl) Ether (CAS No. 126422-57-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet (SDS) to offer a nuanced understanding of this versatile bifunctional linker. We will delve into the rationale behind safety procedures, grounded in the compound's chemical structure and potential reactivity, ensuring a scientifically sound and practical approach to its use in the laboratory.
Chemical Identity and Physicochemical Properties
Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional crosslinker featuring a diethylene glycol backbone and two terminal alkyne groups.[1] This structure imparts a unique combination of hydrophilicity, from the polyethylene glycol (PEG) core, and reactivity, from the propargyl ether functionalities. These characteristics make it a valuable tool in bioconjugation, materials science, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1]
A clear understanding of its physical properties is the foundation of safe handling. The following table summarizes key physicochemical data:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | TCI |
| Boiling Point | 103 °C at 6 mmHg | [1] |
| Density | 1.02 g/mL | ChemicalBook |
| Flash Point | 79 °C | PureSynth |
| Solubility | Soluble in many organic solvents | Chem-Impex |
Hazard Identification and Classification: A Critical Analysis
There is a notable discrepancy in the classification of Diethylene Glycol Bis(2-propynyl) Ether across different suppliers. One Safety Data Sheet (SDS) classifies the substance as "not a hazardous substance or mixture" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as per European Union regulations.[3] However, other suppliers have assigned the GHS hazard statement H227: Combustible liquid . [TCI, PureSynth]
This discrepancy may arise from different interpretations of the GHS criteria or the specific data sets used for classification. The flash point of 79 °C firmly places this compound in the category of a combustible liquid. Therefore, for the highest standard of safety, it is imperative to handle Diethylene Glycol Bis(2-propynyl) Ether as a combustible liquid . This classification necessitates specific precautions to mitigate the risk of fire.
The Reactivity of Propargyl Ethers: Beyond Combustibility
The terminal alkyne groups, while essential for the utility of this molecule in "click chemistry" and other coupling reactions, also introduce specific reactivity hazards that must be managed.[1]
Peroxide Formation
Ethers are known to form explosive peroxides upon exposure to air and light.[6] While some sources state that hazardous polymerization will not occur with similar propargyl ethers, the potential for peroxide formation in ethers is a well-documented and serious hazard.[6][7] Therefore, it is crucial to implement the following preventative measures:
-
Inert Atmosphere Storage: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Protection from Light: Use amber vials or store in a dark location to prevent photo-initiated peroxide formation.
-
Dated Inventory: Clearly label the container with the date of receipt and the date of opening.
-
Peroxide Testing: For containers that have been opened and stored for an extended period, it is prudent to test for the presence of peroxides before use, especially before any heating or distillation.[6]
Reactivity of Terminal Alkynes
The terminal C-H bond on the alkyne is weakly acidic and can be deprotonated by strong bases to form acetylides. These acetylides can be reactive and, in some cases, unstable. While not a primary hazard under typical bioconjugation conditions, this reactivity should be considered when designing synthetic routes involving strong bases.
Safe Handling and Storage Protocols
A multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and sound laboratory practices, is essential when working with Diethylene Glycol Bis(2-propynyl) Ether.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.[8]
-
Ignition Source Control: Due to its combustible nature, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be strictly excluded from the handling area.[9]
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling Diethylene Glycol Bis(2-propynyl) Ether:
Caption: Recommended PPE for handling Diethylene Glycol Bis(2-propynyl) Ether.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[10] As previously mentioned, storage under an inert atmosphere and protection from light are best practices.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spills
The appropriate response to a spill will depend on its size and location. The following workflow provides a general guideline:
Caption: General workflow for responding to a spill.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Conclusion
Diethylene Glycol Bis(2-propynyl) Ether is a valuable research tool with a generally favorable safety profile, particularly in the context of other highly reactive chemical linkers. However, its classification as a combustible liquid and the inherent reactivity of its propargyl ether functionalities necessitate a diligent and informed approach to its handling and storage. By understanding the chemical principles that underpin these safety recommendations, researchers can confidently and safely incorporate this versatile molecule into their workflows, advancing the frontiers of science and medicine.
References
- Risk or Danger?
- PubChem. (n.d.). Propargyl ether.
- What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? (2014, October 14).
- Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (2025, January). University of Nevada, Reno Environmental Health & Safety.
- Fisher Scientific. (2011, December 15).
- ChemPep. (n.d.). Overview of PEG Linkers.
- Fisher Scientific. (n.d.).
- ClickSafety. (n.d.). Chemical Safety and Hazardous Substances Courses.
- Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety.
- Merck Millipore. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Diethylene glycol diethyl ether.
- Benchchem. (n.d.). How to prevent peroxide formation in stored diethylene glycol monohexyl ether.
- 4 Essential Steps For Keeping Flammable Liquids In The Labor
- Thermo Fisher Scientific. (2025, September 6).
- TCI Chemicals. (2018, October 3).
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- BroadPharm. (2020, December 11).
- Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim.
- The interactive lab primer - working safely. (n.d.).
- ChemicalBook. (2026, January 4). Diethylene Glycol Bis(2-propynyl) Ether.
- PubChem. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether.
- Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals.
- Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker... (n.d.).
- BOC Sciences. (n.d.).
- Existing Chemical Hazard Assessment Report. (n.d.).
- Table 2 – GHS Hazard Classifications for Common Industrial Coatings Raw M
- TCI Chemicals. (2025, September 8). SAFETY DATA SHEET - Diethylene Glycol Bis(2-propynyl) Ether.
- Revision of the opinion of on diethylene glycol monoethyl ether (DEGEE)
- PureSynth. (n.d.). Diethylene Glycol Bis(2-Propynyl) Ether 98.0%(GC).
- TCI Chemicals. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether.
- Chem-Impex. (n.d.). Diethylene glycol bis(2-propynyl) ether.
Sources
- 1. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]
- 2. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chempep.com [chempep.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
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- 7. fishersci.com [fishersci.com]
- 8. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
Technical Guide: Solubility Profile and Solvent Selection for Diethylene Glycol Bis(2-propynyl) Ether
CAS Number: 126422-57-9
Synonyms: 4,7,10-Trioxa-1,12-tridecadiyne; Bis-propargyl-PEG2; Diethylene glycol dipropargyl ether
Molecular Formula:
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional crosslinker widely utilized in "Click Chemistry" (Cu(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC).[1] Its structure consists of a hydrophilic diethylene glycol (PEG2) core flanked by two hydrophobic, reactive propargyl groups.
This unique amphiphilic architecture dictates its solubility profile: it exhibits broad solubility in polar organic solvents (DMSO, DMF, DCM) and good solubility in water , making it an ideal bridge between organic synthesis and aqueous bioconjugation protocols. This guide provides the physicochemical basis for solvent selection, empirical solubility data, and detailed protocols for handling this reagent in drug development and materials science workflows.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this ether, one must understand the competition between its structural motifs:
-
The PEG Core (Hydrophilic/Polar): The central
chain contains ether oxygens that act as hydrogen bond acceptors. This motif drives solubility in water, alcohols, and polar aprotic solvents. -
The Propargyl Termini (Hydrophobic/Reactive): The terminal alkyne groups (
) add non-polar character. While they increase lipophilicity compared to a hydroxyl group, they are not sufficiently large to overcome the water-solubility conferred by the PEG core in this short-chain molecule. -
Resultant LogP: The partition coefficient (logP) is estimated to be near 0.4 – 0.6 , comparable to Diethylene Glycol Diethyl Ether (Ethyl Diglyme). This indicates a molecule that "straddles" the boundary, soluble in both aqueous buffers and organic extraction solvents.
Solvation Mechanism Visualization
Figure 1: Mechanistic interactions driving solubility. The molecule's ether core facilitates water solubility, while the carbon skeleton ensures compatibility with organic solvents.[2]
Empirical Solubility Data & Solvent Compatibility
The following table categorizes solvents based on their utility for specific experimental phases involving Diethylene Glycol Bis(2-propynyl) Ether.
| Solvent Class | Representative Solvents | Solubility Status | Primary Application |
| Polar Aprotic | DMSO, DMF , Acetonitrile | Miscible / High | Stock Solutions , Bioconjugation, Click Chemistry |
| Chlorinated | DCM , Chloroform | Miscible / High | Organic Synthesis, Extraction, Chromatography |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Solvent exchange, Cleaning |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Soluble | Reaction medium, Precipitation (as non-solvent for polymers) |
| Aqueous | Water, PBS, TRIS Buffer | Soluble | Bioconjugation (often with <10% DMSO co-solvent) |
| Hydrocarbons | Hexane, Toluene | Moderate to Low | Toluene is usable; Hexane often used to precipitate polymers derived from this linker.[3] |
Critical Note on "Click" Chemistry
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the standard solvent system is DMSO/Water or t-Butanol/Water . This linker is perfectly compatible with both systems.
-
Recommendation: Dissolve the linker in a minimal volume of DMSO first, then dilute into the aqueous reaction buffer. This prevents transient micro-emulsions and ensures rapid kinetic availability.
Experimental Protocols
Protocol A: Preparation of Stock Solution (100 mM)
Target Concentration: 100 mM (approx. 18.2 mg/mL) Storage: -20°C, under Nitrogen/Argon.
-
Weighing: Accurately weigh 182 mg of Diethylene Glycol Bis(2-propynyl) Ether into a tared, amber glass vial.
-
Solubilization: Add 10.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) or DMF .
-
Mixing: Vortex for 15–30 seconds. The solution should be clear and colorless.
-
Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Solubility Limit Determination (Visual Cloud Point Method)
Use this protocol if you are testing a novel solvent system (e.g., a specific polymer formulation).
-
Aliquot Solvent: Place 500 µL of the target solvent in a clear glass HPLC vial.
-
Titration: Add the linker in 10 µL increments (approx. 10.2 mg per addition).
-
Observation: Vortex after each addition.
-
Soluble: Solution remains clear.
-
Insoluble/Saturated: Solution becomes turbid, oily droplets form at the bottom, or phase separation occurs.
-
-
Calculation: Solubility Limit (mg/mL) = (Total Mass Added) / 0.5 mL.
Workflow: Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the intended downstream application.
Figure 2: Decision matrix for solvent selection based on experimental goals.
Safety & Handling (E-E-A-T)
While Diethylene Glycol Bis(2-propynyl) Ether is generally stable, specific hazards associated with its functional groups must be managed.
-
Peroxide Formation: Like all ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.
-
Mitigation: Store under inert gas (Nitrogen or Argon). Test for peroxides before distilling.
-
-
Acetylide Formation: Terminal alkynes can form shock-sensitive acetylides with heavy metals (Copper, Silver, Mercury).
-
Mitigation: Avoid contact with metallic copper powder (use Cu(I) salts or chelates like TBTA for click chemistry). Do not use metal spatulas if dried residue is present.
-
-
Flammability: Treat as a combustible liquid (Flash point > 70°C).
References
-
BroadPharm. Bis-propargyl-PEG2 Product Page & Solubility Data. Retrieved from
-
TCI Chemicals. Diethylene Glycol Bis(2-propynyl) Ether Safety Data Sheet (SDS). Retrieved from
-
Fisher Scientific. Diethylene Glycol Bis(2-propynyl) Ether Product Specifications. Retrieved from
-
ChemicalBook. 126422-57-9 Chemical Properties and Uses. Retrieved from
-
BenchChem. Comparative Analysis of Bis-Propargyl-PEG Linkers. Retrieved from
Sources
Mastering Homobifunctional PEG Linkers: Mechanisms, Chemistries, and Protocols
Introduction: The Physicochemical Foundation
Homobifunctional Polyethylene Glycol (PEG) linkers are the workhorses of bioconjugation, defined by their symmetry: identical reactive groups (X) flanking a PEG spacer (
The utility of these linkers rests on two physicochemical pillars:
-
The Stealth Effect: The ethylene oxide units (
) form a hydration shell via hydrogen bonding with water. This increases the hydrodynamic radius of the conjugate, masking it from immunogenic detection and reducing aggregation—a phenomenon known as the "stealth" effect. -
The Entropic Spring: Long PEG chains act as entropic springs. In protein-protein interaction (PPI) studies, the flexibility of the PEG spacer allows the reactive ends to "search" for binding partners across dynamic distances, a distinct advantage over rigid alkyl linkers.
Reactive Group Chemistries & Mechanisms
Selecting the correct chemistry is not merely about reactivity; it is about specificity and hydrolytic stability .
A. Amine-Reactive: NHS Esters[1][2][3][4][5][6][7][8]
-
Target: Primary amines (
) on Lysine residues and the N-terminus.[1] -
Mechanism: Nucleophilic attack.[2] The amine attacks the carbonyl of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[2]
-
Critical Constraint: Hydrolysis vs. Aminolysis. Water competes with the amine for the ester. At pH > 8.0, hydrolysis accelerates significantly, potentially deactivating the linker before it finds a protein target.
B. Thiol-Reactive: Maleimides[9][10]
-
Target: Sulfhydryl groups (
) on Cysteine residues.[3] -
Mechanism: Michael addition. The thiolate anion attacks the double bond of the maleimide ring.
-
Critical Constraint: pH Specificity.
Comparative Chemistry Matrix
| Feature | NHS / Sulfo-NHS | Maleimide | Hydrazide |
| Primary Target | Primary Amines (Lys, N-term) | Sulfhydryls (Cys) | Oxidized Carbohydrates (Aldehydes) |
| Optimal pH | pH 7.2 – 8.0 | pH 6.5 – 7.5 | pH 5.5 – 7.0 |
| Bond Formed | Amide (Permanent) | Thioether (Permanent*) | Hydrazone (Reversible/pH sensitive) |
| Major Competitor | Hydrolysis (Fast) | Hydrolysis (Slow) | Oxidation efficiency |
| Solubility | Low (unless Sulfo-NHS used) | Low | Moderate |
*Note: Thioether bonds can undergo retro-Michael addition over long periods in plasma, exchanging with albumin.
Visualization: The NHS-Ester Reaction Pathway
The following diagram illustrates the competitive kinetics between the desired conjugation (Aminolysis) and the waste pathway (Hydrolysis).
Figure 1: Kinetic competition in NHS-ester conjugation. High pH accelerates both pathways, but hydrolysis often dominates if protein concentration is low.
Experimental Protocol: Protein-Protein Crosslinking
Scenario: Crosslinking two interacting proteins using SG-PEG-SG (Succinimidyl Glutarate PEG, an NHS-ester).
Phase 1: Preparation & Causality
-
Buffer Selection: Use PBS (Phosphate Buffered Saline), pH 7.4 .
-
Why? You must strictly avoid primary amine buffers (Tris, Glycine, Imidazole). These will react with the NHS ester immediately, quenching the reagent before it touches your protein.
-
-
Reagent Handling: Dissolve the PEG linker in dry DMSO or DMF immediately before use.[1]
-
Why? NHS esters hydrolyze in minutes in aqueous solution. DMSO protects the ester until the moment of injection.
-
Phase 2: The Workflow
-
Protein Equilibration:
-
Adjust protein concentration to 1–5 mg/mL .
-
Reasoning: Higher concentrations favor intermolecular crosslinking (Protein A + Protein B). Dilute conditions (<0.5 mg/mL) favor intramolecular (A connects to itself) or hydrolysis.
-
-
Linker Addition (The Critical Step):
-
Add the DMSO-dissolved linker to the protein sample.
-
Stoichiometry: Use a 20-fold molar excess of linker over protein.[1]
-
Calculation: If Protein is 50 kDa (0.1 mM), add Linker to 2 mM final concentration.
-
Tip: Keep organic solvent volume < 10% to prevent protein denaturation.
-
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Note: 4°C slows hydrolysis more than it slows aminolysis, which can improve efficiency for unstable proteins.
-
-
Quenching:
-
Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Mechanism:[6] The massive excess of primary amines in Tris rapidly consumes any remaining active NHS esters, stopping the reaction precisely to ensure reproducibility.
-
-
Purification (Optional but Recommended):
-
Use a Zeba Spin Desalting Column or Dialysis to remove the hydrolyzed linker and Tris byproducts.
-
Phase 3: Workflow Diagram
Figure 2: Step-by-step decision tree for NHS-PEG crosslinking, emphasizing buffer compatibility.
Troubleshooting & Optimization (The "Expertise" Layer)
A self-validating system requires recognizing failure modes.
| Symptom | Probable Cause | Corrective Action |
| No Conjugation Observed | Hydrolysis of NHS ester | Ensure DMSO stock is anhydrous. Do not store aqueous linker solutions. |
| Interfering Buffer | Check for Tris, Glycine, or Sodium Azide in the protein buffer. Dialyze into PBS.[1] | |
| Precipitation / Aggregation | Over-crosslinking | Reduce molar excess (try 5x or 10x). Reduce protein concentration.[7] |
| Hydrophobicity change | Use a longer PEG spacer (e.g., PEG12 instead of PEG4) to increase solubility. | |
| Smear on SDS-PAGE | Polymerization | "Laddering" occurs when homobifunctional linkers chain proteins indefinitely. Reduce reaction time or linker concentration. |
| Low Yield with Maleimides | Oxidized Thiols | Disulfide bonds cannot react. Pre-treat protein with TCEP or DTT, then remove the reducing agent (unless using TCEP) before adding linker. |
References
-
Thermo Fisher Scientific. Chemistry of Crosslinking. Retrieved from
-
BroadPharm. Instructions for Bis-NHS-(PEG)n crosslinkers. Retrieved from
-
BOC Sciences. PEG Linkers in Antibody-Drug Conjugates.[8] Retrieved from
-
PurePEG. PEG Linker Selection Guide. Retrieved from
-
National Institutes of Health (PMC). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Retrieved from
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. encapsula.com [encapsula.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. purepeg.com [purepeg.com]
The Terminal Alkyne: Mechanistic Imperatives and Protocol Optimization in CuAAC
Introduction: The "Small" Partner with Outsized Impact
In the architecture of drug discovery and chemical biology, the terminal alkyne is often viewed merely as a passive "handle." This view is a strategic error. While the azide component contributes the dipole, the terminal alkyne (
For the application scientist, understanding the terminal alkyne means mastering three variables: proton acidity (
Mechanistic Deep Dive: The Dinuclear Imperative
Early models of CuAAC proposed a mononuclear copper mechanism. However, definitive kinetic isotope effect studies (Simmons et al.) have established that the reaction is dinuclear in copper. This has profound implications for your experimental design: you likely need more copper (or better ligands) than you think.
The Catalytic Cycle[1][2][3][4]
-
-Coordination: The cycle begins not with the azide, but with the alkyne. The terminal proton is removed (often assisted by the ligand or base) to form a
-bound Cu(I)-acetylide. -
The Second Copper: This
-acetylide is relatively unreactive toward azides until a second copper atom coordinates in a -fashion to the triple bond. This lowers the activation energy for the cyclization. -
Metallacycle Formation: The azide coordinates to the second copper, followed by nucleophilic attack of the acetylide carbon on the azide nitrogen, forming a strained copper-metallacycle.
-
Ring Contraction & Protonolysis: The metallacycle contracts to the triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted 1,2,3-triazole.
Visualization: The Dinuclear Mechanism
The following diagram illustrates the critical requirement for two copper centers, explaining why ligand choice (which dictates copper aggregation state) is vital.
Caption: The Simmons-Fokin Dinuclear Mechanism. Note the critical entry of the second copper atom (Red Node) required to activate the σ-acetylide.
The Enemy: Glaser Coupling & Stability
The primary side reaction for terminal alkynes is Glaser homocoupling , where two terminal alkynes fuse to form a diyne (
Why this matters:
-
Yield Loss: It consumes your alkyne feedstock.
-
Insoluble Aggregates: Diynes are often highly insoluble, precipitating and trapping active catalyst.
-
Bioconjugation Failure: In DNA-encoded libraries (DEL) or protein labeling, homocoupling can crosslink your biomolecules, ruining the library.
Prevention: The presence of a reducing agent (Sodium Ascorbate) is usually sufficient to keep Copper in the +1 state and scavenge oxygen, but degassing buffers is the only fail-safe method for precious samples.
Chemical Stability Profile
| Feature | Aliphatic Alkyne (e.g., Propargyl) | Aromatic Alkyne (e.g., Phenylacetylene) |
| Reactivity (CuAAC) | Moderate. Good steric access. | High. Conjugation stabilizes the transition state. |
| Glaser Propensity | Moderate. | High. The acetylide is more stable, facilitating oxidation. |
| Metabolic Stability | Good. Potential for oxidation to carboxylic acid. | Variable. Can undergo P450 oxidation. |
| Proton Acidity ( | ~25 | ~24 (More acidic, easier to deprotonate). |
The Ligand Ecosystem: The Control Center
The ligand is not optional. It protects Cu(I) from oxidation (stopping the reaction) and disproportionation (to Cu(0) and Cu(II)).
Ligand Selection Matrix
| Ligand | Type | Solubility | Kinetic Rate | Best Application |
| TBTA | Tris-triazolyl | Organic (DMSO/tBuOH) | Slow | Small molecule synthesis in organic solvent. |
| THPTA | Tris-triazolyl | Water | Fast | Protein labeling, DNA conjugation, general aqueous work. |
| BTTAA | Tris-triazolyl | Water | Fastest | Live cells , low copper concentrations (<50 |
Expert Insight: For bioconjugation, BTTAA is the superior choice over THPTA. It forms a stronger complex with Cu(I), preventing the metal from binding non-specifically to histidine residues on proteins, which causes degradation.
Protocol: High-Efficiency Bioconjugation
This protocol is designed for conjugating a small molecule alkyne to an azide-modified protein. It uses a pre-complexed catalyst strategy to prevent copper precipitation.[1]
Reagents
-
Buffer: PBS pH 7.4 (Degassed).
-
Cu source:
(20 mM in water).[2] -
Ligand: BTTAA (50 mM in water).
-
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).[2]
Step-by-Step Workflow
-
Calculate Stoichiometry:
-
Protein-Azide: 1 eq (e.g., 50
M final conc). -
Alkyne-Probe: 2–5 eq.
-
Cu-Ligand Complex: 5 eq (relative to Azide).[3]
-
Ascorbate: 50 eq (relative to Azide).
-
-
The "Master Mix" (Critical Step):
-
Never add bare
to the protein. -
In a separate tube, mix
and BTTAA in a 1:2 molar ratio (e.g., 1 L Cu + 2 L Ligand). -
Allow to stand for 2 minutes. The solution acts as a protected catalyst reservoir.
-
-
Reaction Assembly:
-
Incubation:
-
1 hour at Room Temperature (or 4°C overnight).
-
Keep under inert atmosphere (
) if possible to prevent Glaser coupling.
-
-
Quenching:
-
Add EDTA (10 mM final) to chelate copper before downstream analysis (LC-MS or PAGE).
-
Troubleshooting Logic
When yields are low, use this logic tree to diagnose the failure mode.
Caption: Diagnostic workflow for CuAAC failure. Yellowing often indicates oxidation; precipitation suggests Glaser coupling or protein denaturation.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie. Link (Describes BTTAA).
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
Technical Whitepaper: Diethylene Glycol Bis(2-propynyl) Ether
A Versatile Homobifunctional Linker for Bio-orthogonal Chemistry
Abstract
Diethylene Glycol Bis(2-propynyl) Ether (also known as Bis-propargyl-PEG2) is a critical homobifunctional crosslinker in the arsenal of modern drug discovery. Characterized by a diethylene glycol (PEG2) core flanked by terminal alkyne groups, this molecule balances hydrophilicity with bio-orthogonal reactivity. This guide details its physicochemical architecture, mechanistic utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its pivotal role in synthesizing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Part 1: Chemical Architecture & Properties
The structural integrity of Diethylene Glycol Bis(2-propynyl) Ether lies in its symmetry. The central PEG spacer provides aqueous solubility and flexibility, reducing steric hindrance during conjugation events, while the terminal alkynes serve as "spring-loaded" electrophiles for click chemistry.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value | Relevance |
| Boiling Point | 103°C @ 6 mmHg | High boiling point requires vacuum distillation for purification. |
| Density | 1.02 g/mL | Slightly denser than water; facilitates phase separation in organic extractions. |
| Refractive Index | Useful for assessing purity during distillation. | |
| Solubility | DMSO, DMF, DCM, Water | Amphiphilic nature allows coupling in both aqueous buffers and organic solvents. |
| Stability | Stable at -20°C | Alkyne protons are weakly acidic; avoid prolonged exposure to strong bases. |
Structural Visualization
The following diagram illustrates the linear topology of the molecule, highlighting the reactive termini and the hydrophilic core.
Caption: Linear connectivity showing the PEG core flanked by reactive propargyl ether groups.
Part 2: Mechanistic Principles
The primary utility of this ether is as a "Click" reagent . It undergoes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazole linkages.
Why This Linker?
-
Bio-orthogonality: The terminal alkyne is inert to most biological functional groups (amines, thiols, carboxylic acids) found in proteins, preventing off-target side reactions.
-
The PEG Effect: The short PEG2 spacer (
length) improves the water solubility of hydrophobic payloads (e.g., cytotoxic drugs) and reduces aggregation, a common failure mode in ADC development. -
Triazole Stability: The resulting triazole ring mimics a peptide bond electronically but is resistant to enzymatic hydrolysis, ensuring the linker remains intact in vivo until the target is reached.
Reaction Mechanism (CuAAC)
The reaction requires a Cu(I) catalyst. In biological systems, this is often generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent (Sodium Ascorbate) to prevent oxidative damage to proteins.
Caption: Step-wise progression of the CuAAC reaction forming a stable triazole linkage.
Part 3: Applications in Drug Development
1. PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require a linker of precise length to bridge an E3 ligase and a Target Protein.
-
Application: Diethylene Glycol Bis(2-propynyl) Ether is used to synthesize "Double-Click" PROTACs.
-
Workflow: An azide-functionalized E3 ligand (e.g., Thalidomide-N3) and an azide-functionalized Warhead are reacted sequentially or simultaneously with this bis-alkyne linker.
-
Advantage: The PEG2 spacer prevents the "hook effect" (where the linker is too short to allow ternary complex formation) while avoiding the entropy penalty of very long PEG chains.
2. Antibody-Drug Conjugates (ADCs)
In ADCs, this linker connects the cytotoxic payload to the antibody. The alkyne terminus reacts with an azide-modified antibody (generated via enzymatic remodeling or metabolic engineering). The hydrophilicity of the diethylene glycol unit masks the hydrophobicity of drugs like PBD dimers, preventing the ADC from precipitating in the bloodstream.
Part 4: Experimental Protocols
Protocol A: Synthesis of Diethylene Glycol Bis(2-propynyl) Ether
Note: While commercially available, in-house synthesis allows for scale-up.
Reagents:
-
Propargyl Bromide (2.5 eq, 80% in toluene)
-
Sodium Hydride (NaH) (2.5 eq, 60% dispersion in oil)
-
THF (Anhydrous)
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C.
-
Deprotonation: Add Diethylene Glycol dropwise over 30 minutes. The solution will bubble (H₂ gas evolution). Stir for 1 hour at 0°C to form the dialkoxide.
-
Alkylation: Add Propargyl Bromide dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quenching: Cool to 0°C and carefully add saturated NH₄Cl solution to quench excess NaH.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄.[5]
-
Purification: Concentrate in vacuo. Purify the yellow oil via vacuum distillation (bp 103°C @ 6 mmHg) or silica flash chromatography (Hexanes:EtOAc 4:1).
Protocol B: Standard CuAAC Conjugation (Bioconjugation)
Target: Conjugating a small molecule azide to the linker.
Reagents:
-
Linker (1.0 eq)[1]
-
Azide-Functionalized Molecule (1.0 eq)
-
CuSO₄[8]·5H₂O (0.1 eq)
-
Sodium Ascorbate (0.5 eq)
-
Solvent: t-BuOH/Water (1:1)
Steps:
-
Dissolve the Linker and Azide in the solvent mixture.
-
Add CuSO₄ solution followed immediately by freshly prepared Sodium Ascorbate solution.
-
Stir at Room Temperature for 4–12 hours. Monitor by TLC or LC-MS.[1]
-
Workup: Dilute with water, extract with DCM, or purify directly via preparative HPLC if the product is polar.
Part 5: Safety & Handling
-
Hazards: Propargyl ethers are potentially shock-sensitive if distilled to dryness with peroxides present. Always test for peroxides before distillation.
-
Toxicity: Irritating to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive.
References
-
Chemical Properties & Sourcing
-
Diethylene Glycol Bis(2-propynyl) Ether Product Data. TCI Chemicals. Link
-
-
PROTAC Linker Design
-
Jiang, Y., et al. (2018). "Design, synthesis and biological activity of novel demethylvancomycin dimers against vancomycin-resistant enterococcus faecalis." Tetrahedron, 74(27), 3527–3533. Link
- This paper utilizes bis-propargyl-PEG linkers to create dimeric antibiotics, demonstrating the utility of CAS 126422-57-9 in functional dimeriz
-
-
Click Chemistry Mechanism
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
-
General Synthesis of Propargyl Ethers
-
Williamson Ether Synthesis Protocols. Organic Chemistry Portal. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4246-51-9 Cas No. | 4,7,10-Trioxa-1,13-Tridecanediamine | Apollo [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE | 4246-51-9 [chemicalbook.com]
- 7. Shapeshifting bullvalene-linked vancomycin dimers as effective antibiotics against multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
Strategic Implementation of PEGylated Compounds: From Bioconjugation to Nanomedicine
Executive Summary
Polyethylene glycol (PEG) is not merely a passive excipient; it is a tunable molecular tool that fundamentally alters the physicochemical identity of therapeutics. This guide dissects the technical applications of PEGylation in modern drug development, moving beyond basic definitions to explore the causal relationships between polymer architecture, conjugation chemistry, and in vivo performance.
Part 1: The Chemistry of Conjugation
The success of a PEGylated therapeutic relies on the stability and site-specificity of the linkage. Early-generation "random" PEGylation (targeting Lysine residues) often resulted in heterogeneous mixtures and activity loss due to steric hindrance at the active site. Modern strategies prioritize site-specific conjugation.
Core Conjugation Chemistries
-
Amine Conjugation (NHS-Esters): Targets primary amines (Lysine, N-terminus).
-
Mechanism: Nucleophilic attack of the amine on the N-hydroxysuccinimide (NHS) ester, forming a stable amide bond.
-
Limitation: Proteins often have many surface Lysines, leading to polydisperse conjugates.
-
-
Thiol Conjugation (Maleimide): Targets free Sulfhydryls (Cysteine).
-
Mechanism: Michael addition reaction at pH 6.5–7.5.
-
Advantage:[1] Cysteines are rare on protein surfaces; site-directed mutagenesis can introduce a single Cys for precise 1:1 stoichiometry.
-
-
Click Chemistry (Azide-Alkyne): Bioorthogonal reactions.
-
Mechanism: Copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO (Dibenzocyclooctyne).
-
Application: Ideal for delicate biologics or in vivo labeling where catalysts (Cu) are toxic.
-
Visualization: Conjugation Workflows
Figure 1: Mechanistic pathways for Random (Amine) vs. Site-Specific (Thiol) PEGylation. Note the pH specificity required to prevent hydrolysis or non-specific reactions.
Part 2: Pharmacokinetic Modulation
The primary driver for PEGylation is the extension of circulation half-life (
-
Hydrodynamic Volume Expansion: PEG binds 2–3 water molecules per ethylene oxide unit. A 30 kDa PEG chain can behave hydrodynamically like a >100 kDa globular protein. This increases the effective size of the conjugate above the renal filtration threshold (~40–60 kDa), preventing glomerular clearance.
-
Stealth Effect: The flexible PEG chains create a steric shield that blocks proteolytic enzymes and reduces opsonization (tagging by immune proteins), thereby slowing clearance by the Reticuloendothelial System (RES).
Comparative Pharmacokinetics
The following table illustrates the dramatic impact of PEGylation on therapeutic half-life in humans.
| Therapeutic Class | Native Drug ( | PEGylated Variant ( | Fold Increase | Mechanism of Improvement |
| G-CSF | Filgrastim: ~3.5 hrs | Pegfilgrastim: 15–80 hrs | ~15x | Reduced renal clearance; clearance becomes neutrophil-mediated (self-regulating). |
| Interferon alpha-2a | Native IFN: ~2.3 hrs | Peginterferon alpha-2a: ~50 hrs | ~20x | Branched 40kDa PEG restricts volume of distribution and blocks renal filtration. |
| Asparaginase | E. coli L-Asp: ~20 hrs | Pegaspargase: ~5.5 days | ~6.5x | Reduced immunogenicity and proteolytic degradation. |
| Adenosine Deaminase | Native ADA: <30 mins | Pegademase: 3 to >6 days | >100x | Prevents rapid metabolic elimination and immunogenic neutralization. |
Part 3: Lipid Nanoparticles (LNPs) & The "PEG Dilemma"
In the context of mRNA delivery (e.g., COVID-19 vaccines), PEG-lipids serve a structural role rather than a direct conjugation role. They are located on the LNP surface, determining particle size and stability.
The PEG Dilemma
-
Benefit: PEG-lipids prevent particle aggregation during storage and shield the LNP from the immune system immediately upon injection.
-
Drawback: The same shield that protects the LNP prevents it from fusing with the target cell endosome (endosomal escape) and releasing the mRNA payload.
-
Solution: Use "Sheddable" PEG-lipids (e.g., with short C14 lipid tails like DMG-PEG2000). These anchor loosely to the LNP and desorb (fall off) rapidly in the blood, exposing the LNP for cellular uptake after the initial protection phase.
Visualization: LNP Architecture
Figure 2: Structural hierarchy of an LNP. The PEG-lipid resides on the exterior, governing the critical balance between stability (storage) and transfection efficiency (cellular uptake).
Part 4: Immunogenicity Challenges
While PEG is historically considered "stealth," it is not immunologically inert.
-
ABC Phenomenon (Accelerated Blood Clearance): Upon repeated administration, the immune system may generate anti-PEG IgM antibodies. These antibodies bind to the PEG shell of the second dose, activating the complement system and causing rapid clearance by Kupffer cells in the liver.
-
Clinical Implication: This can lead to loss of efficacy in chronic treatments or hypersensitivity reactions (e.g., with Pegaspargase). Researchers must monitor anti-PEG titers during clinical trials.
Part 5: Detailed Experimental Protocol
Protocol: Site-Specific PEGylation of a Protein via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a 20 kDa Maleimide-PEG to a target protein containing a single surface-exposed Cysteine.
Reagents Required
-
Target Protein (in PBS, pH 7.4).
-
mPEG-Maleimide (20 kDa).
-
TCEP (Tris(2-carboxyethyl)phosphine) - Reducing agent.
-
Conjugation Buffer: 100 mM Sodium Phosphate, 2 mM EDTA, pH 7.0.
-
Desalting Column (e.g., Zeba Spin or PD-10).
Step-by-Step Methodology
-
Preparation & Reduction (Critical Step):
-
Dissolve protein in Conjugation Buffer at 1–5 mg/mL.
-
Add TCEP (10-fold molar excess relative to protein) to reduce any disulfide dimers. Incubate for 30 minutes at room temperature.
-
Note: Unlike DTT, TCEP does not compete significantly with maleimide, but removing it is "Best Practice" to ensure stoichiometry.
-
Action: Pass the reduced protein through a desalting column to remove TCEP and exchange into fresh Conjugation Buffer (pH 7.0). Do not use pH > 7.5 to avoid maleimide hydrolysis.
-
-
Conjugation Reaction:
-
Dissolve mPEG-Maleimide in Conjugation Buffer immediately before use (Maleimide hydrolyzes in water).
-
Add mPEG-Maleimide to the protein solution at a 10:1 to 20:1 molar excess .[2]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Validation (Quality Control):
-
SDS-PAGE: Run the reaction mixture on a non-reducing SDS-PAGE gel.
-
Success Criteria: You should see a band shift. The PEGylated protein will migrate significantly higher than its molecular weight suggests (due to the large hydrodynamic radius of PEG). A 20 kDa PEG addition may shift a 30 kDa protein to appear as ~80 kDa on a gel.
-
Ellman’s Assay: Test for residual free thiols. A successful reaction should yield near-zero free thiols compared to the control.
-
-
Purification:
-
Separate the PEGylated species from unreacted protein and free PEG using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX). The large size difference makes SEC highly effective.
-
References
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today. Link
-
Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals.[1][3][4][5][6][7][8][9][10] Nature Reviews Drug Discovery. Link
-
Milla, P., Dosio, F., & Cattel, L. (2012). PEGylation of proteins and liposomes: a powerful and flexible strategy to improve the drug delivery. Current Drug Metabolism. Link
-
Abu Lila, A. S., Kiwada, H., & Ishida, T. (2013). The accelerated blood clearance (ABC) phenomenon: clinical challenge and new drugs. Journal of Controlled Release. Link
-
Haldankar, R., et al. (2018). Formulation and Evaluation of PEGylated Liposomes. Asian Journal of Pharmaceutics. Link
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking: Maleimide Reaction Chemistry. Link
Sources
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 4. Frontiers | Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma [frontiersin.org]
- 5. Clinical Utility of Pegaspargase in Children, Adolescents and Young Adult Patients with Acute Lymphoblastic Leukemia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. ovid.com [ovid.com]
- 8. Pegfilgrastim - Wikipedia [en.wikipedia.org]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Pharmacokinetic and pharmacodynamic comparison of two "pegylated" interferon alpha-2 formulations in healthy male volunteers: a randomized, crossover, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
Diethylene Glycol Bis(2-propynyl) Ether theoretical plate number
Technical Guide: Optimizing Theoretical Plate Number ( ) for Diethylene Glycol Bis(2-propynyl) Ether Analysis
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9), often referred to as DEG-Dipropargyl Ether , is a critical homobifunctional linker used in "Click Chemistry" (CuAAC) for synthesizing Antibody-Drug Conjugates (ADCs) and functional polymers.
In drug development, the purity of this linker is paramount. The presence of mono-propynyl impurities (chain terminators) can disastrously affect the Drug-to-Antibody Ratio (DAR) and polymerization kinetics. Therefore, the Theoretical Plate Number (
This guide details the theoretical framework and experimental protocols to maximize
Part 1: The Analyte and the Separation Challenge
To optimize
Physicochemical Profile
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Linear, flexible ether backbone with terminal alkynes.[1] | |
| Boiling Point | ~103°C (at 6 mmHg) | Volatile enough for GC; requires careful temperature programming. |
| Polarity | Moderate (Ether oxygens + Alkynes) | Interacts with both non-polar (dispersion) and polar (dipole) phases. |
| Critical Impurities | 1. Diethylene Glycol (Starting Material)2. Diethylene Glycol Mono-propynyl Ether | The Separation Goal: The mono species differs by only one propargyl group, requiring high |
Why Theoretical Plates ( ) Matter Here
In the context of linker analysis,
- (Selectivity): Fixed by the column chemistry.
- (Efficiency): The only parameter the analyst can significantly boost to narrow the peaks and prevent the "impurity shoulder" common in linker QC.
Part 2: Method Development & Optimization (GC Focus)
Gas Chromatography (GC) is the gold standard for assessing the purity of this ether due to its volatility.
Column Selection Strategy
For Diethylene Glycol Bis(2-propynyl) Ether, standard 100% Dimethylpolysiloxane columns (e.g., DB-1) often fail to resolve the mono impurity due to insufficient polar interaction.
-
Recommended Phase: 14% Cyanopropyl-phenyl-methylpolysiloxane (e.g., DB-1701 or Rxi-1301Sil MS ) or Polyethylene Glycol (DB-Wax ).
-
Reasoning: The cyanopropyl or PEG phase interacts with the ether oxygens and the alkyne
-electrons, increasing the separation factor ( ) between the mono and bis species.
Experimental Protocol: Determination of
Objective: Establish a system suitability test (SST) capable of delivering
Instrument: GC-FID or GC-MS Sample Prep: Dilute 10 mg of ether in 1 mL Acetonitrile or Ethyl Acetate.
Step-by-Step Workflow:
-
Inlet Parameters:
-
Mode: Split (Ratio 20:1 to 50:1). Note: Splitless injection often overloads the column, causing peak broadening and artificially lowering
. -
Temperature: 250°C.
-
-
Column Configuration:
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film.[2] -
Carrier Gas: Helium at constant linear velocity (
cm/sec).
-
-
Temperature Program (Critical for
):-
Isothermal runs allow for easier calculation of
, but gradient is needed for impurity profiling. -
For Plate Count Determination (Isothermal): Hold at 140°C.
-
For Impurity Profiling: 80°C (1 min)
10°C/min 240°C.
-
-
Calculation: Use the USP/EP half-height method, which is more robust against slight tailing common with alkynes:
- : Retention time
- : Width at half-height
Visualizing the Separation Logic
Figure 1: Separation logic for Diethylene Glycol Bis(2-propynyl) Ether. The "Mono" species is the critical pair that requires high plate count to resolve.
Part 3: Troubleshooting Low Plate Numbers
If your calculated
The "Alkyne Tailing" Phenomenon
Terminal alkynes (
-
Diagnosis: Calculate Tailing Factor (
). If , is being compromised by adsorption. -
Solution:
-
Use Ultra-Inert liners with wool deactivation.
-
Switch to a "MS-grade" column (e.g., Rxi-1301Sil MS) which has silarylene incorporation to mask active sites.
-
Van Deemter Optimization
To maximize
-
A (Eddy Diffusion): Minimized by using smaller column ID (0.18 mm or 0.25 mm).
-
B (Longitudinal Diffusion): Dominates at low flow. Do not run carrier gas too slow.
-
C (Mass Transfer): Dominates at high flow.
-
Recommendation: For Helium, set velocity to 30–35 cm/sec . If using Hydrogen carrier gas,
is higher (40–50 cm/sec), allowing faster analysis without losing plates.
Workflow for Maximizing N
Figure 2: Diagnostic workflow for troubleshooting low theoretical plate counts.
Part 4: Alternative HPLC Strategy
While GC is preferred, HPLC is necessary if the ether is conjugated to a heat-sensitive payload.
-
Column: C18 (Reverse Phase), 3.5 µm or smaller particles.
-
Mobile Phase: Water/Acetonitrile gradient.
-
Detection: ELSD or CAD (Charged Aerosol Detection) is required because the aliphatic ether backbone has poor UV absorbance (only weak absorbance from the alkyne at <210 nm).
-
Theoretical Plate Expectation: Expect
for HPLC. This is significantly lower than GC, making separation of the mono impurity more difficult.
References
-
Sharpless, K. B., et al. (2001).[3][4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
-
Restek Corporation. (2020). "Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column." Chromatography Notes.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Defining Theoretical Plate Calculation).
-
Agilent Technologies. "GC Column Selection Guide for Volatile Solvents and Ethers."
Diethylene Glycol Bis(2-propynyl) Ether mechanism of action
Mechanism of Action & Application in Bioconjugation and Materials Science[1][2]
CAS Number: 126422-57-9
Synonyms: Bis-propargyl-PEG2; 4,7,10-Trioxa-1,12-tridecadiyne; 3,6,9-Trioxaundeca-1,10-diene (structural analog context)
Molecular Formula:
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional cross-linking reagent characterized by a polyethylene glycol (PEG) core flanked by terminal alkyne groups.[1][3] In drug development and chemical biology, its primary Mechanism of Action (MoA) is its role as a bio-orthogonal electrophile in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Unlike traditional pharmaceutical actives that bind to biological receptors, this compound functions as a structural architect . It facilitates the covalent conjugation of azide-functionalized biomolecules (proteins, peptides, polymers) into stable hydrogels or drug-linker conjugates.[1] Secondarily, in industrial contexts, it functions as an adsorption-type corrosion inhibitor via
Mechanism of Action: Bio-orthogonal "Click" Chemistry
The definitive utility of this ether in drug delivery systems lies in the reactivity of its terminal propargyl groups. The mechanism proceeds via a catalytic cycle that creates a 1,2,3-triazole linkage—a structure that is pharmacologically inert and resistant to metabolic degradation.
2.1 The CuAAC Catalytic Cycle
The reaction between the terminal alkyne of the ether and an azide-bearing substrate is thermodynamically favorable but kinetically slow without catalysis.[1] The addition of Cu(I) accelerates the rate by
Mechanistic Steps:
-
-Complexation: The Cu(I) species coordinates with the alkyne
-electrons of the Diethylene Glycol Bis(2-propynyl) Ether.[1] -
Deprotonation: The terminal proton of the alkyne is removed (pKa drops significantly upon coordination), forming a Copper-acetylide intermediate.
-
Azide Coordination: The azide-functionalized target molecule coordinates to the copper center.[1]
-
Ring Formation: A stepwise nucleophilic attack occurs, forming a metallacycle intermediate.
-
Product Release: Ring contraction forms the triazole, and protonolysis releases the cross-linked product, regenerating the Cu(I) catalyst.
2.2 Physicochemical Adsorption (Secondary MoA)
In the absence of azides, particularly in acidic storage or processing conditions involving transition metals (Fe, Ni, Cu), the molecule exhibits a surface-active MoA.
-
Chemisorption: The high electron density of the triple bonds (
-electrons) and the oxygen lone pairs in the PEG backbone donate electrons to the empty -orbitals of the metal surface.[1] -
Film Formation: This creates a hydrophobic barrier that prevents the diffusion of corrosive ions (
, ) to the metal surface, a property critical for protecting storage vessels or reaction vats.
Visualization of Signaling & Reaction Pathways
Diagram 1: The CuAAC Cross-Linking Mechanism
This diagram illustrates the step-by-step catalytic cycle utilized when this ether acts as a cross-linker for drug delivery hydrogels.[1]
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cycle using Bis-propargyl-PEG2 as the alkyne substrate.[1]
Diagram 2: Physicochemical Adsorption (Corrosion Inhibition)
This diagram details the donor-acceptor interactions responsible for the molecule's stability and surface protection properties.[1]
Caption: Adsorption mechanism showing electron donation from the alkyne and ether groups to metal d-orbitals.
Experimental Protocols
4.1 Synthesis of Diethylene Glycol Bis(2-propynyl) Ether
Objective: Synthesize the ether via Williamson ether synthesis for use as a cross-linker.
Reagents:
-
Diethylene Glycol (1.0 eq)[1]
-
Propargyl Chloride (2.5 eq)
-
Sodium Hydroxide (NaOH), 50% aq. solution
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (1 mol%)[1]
Workflow:
-
Setup: Charge a 3-neck round bottom flask with Diethylene Glycol and TBAB.
-
Basification: Add NaOH solution dropwise at 0°C under
atmosphere. Stir for 30 mins to generate the dialkoxide. -
Alkylation: Add Propargyl Chloride dropwise while maintaining temperature <10°C (Exothermic reaction).
-
Reaction: Heat to 60°C and stir for 4-6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).
-
Workup: Dilute with water, extract with Dichloromethane (DCM) x3.
-
Purification: Wash organic layer with brine, dry over
, and concentrate in vacuo. Distill under reduced pressure (approx. 103°C at 6 mmHg) to obtain a colorless liquid.
4.2 Validation: Electrochemical Impedance Spectroscopy (EIS)
Objective: Verify the integrity of the ether and its adsorption capability (quality control for batch purity).
Parameters:
-
Electrolyte: 1.0 M HCl
-
Working Electrode: Mild Steel (polished)[1]
-
Frequency Range: 100 kHz to 10 mHz[1]
-
Amplitude: 10 mV AC perturbation
Self-Validating Logic:
A pure sample will show a distinct increase in Charge Transfer Resistance (
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| Boiling Point | 103°C @ 6 mmHg | High thermal stability for autoclave sterilization.[1] |
| Density | 1.02 g/mL | Compatible with aqueous buffer formulations.[1] |
| Solubility | Soluble in Water, DCM, DMSO | Versatile for both hydrogel and lipophilic drug synthesis. |
| Reaction Kinetics | Requires Cu(I) for rapid drug conjugation.[1] | |
| Adsorption Energy | Indicates strong chemisorption (stable surface interaction).[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11008566, Diethylene Glycol Bis(2-propynyl) Ether. Retrieved from [Link][1]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. (Foundational mechanism for alkyne-PEG reactivity).[1]
-
Fouda, A. S., et al. (2016). Propargyl alcohol derivatives as corrosion inhibitors for steel in acidic media. Journal of Molecular Liquids. (Mechanistic basis for alkyne adsorption on metals).[1]
Sources
Methodological & Application
Application Note & Protocol: Leveraging Diethylene Glycol Bis(2-propynyl) Ether for Advanced Macromolecular Architectures via Click Chemistry
Abstract
This document provides a comprehensive guide to the use of Diethylene Glycol Bis(2-propynyl) Ether, a homobifunctional PEGylated linker, in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. We will delve into the mechanistic underpinnings of the CuAAC reaction, offer field-proven protocols for its successful implementation, and discuss key experimental variables and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals aiming to synthesize well-defined polymers, hydrogels, bioconjugates, and other complex macromolecular structures.
Introduction: The Strategic Advantage of a Bifunctional Linker
Diethylene Glycol Bis(2-propynyl) Ether is a versatile building block for macromolecular synthesis. Its structure features two terminal alkyne groups positioned at either end of a short, hydrophilic diethylene glycol spacer. This unique architecture makes it an ideal homobifunctional crosslinker or linker molecule.[1][2][3] The central polyethylene glycol (PEG)-like unit imparts increased hydrophilicity, biocompatibility, and flexibility to the resulting constructs, which is highly advantageous in biomedical and pharmaceutical applications such as drug delivery and tissue engineering.[4][5][][7]
The terminal alkyne functionalities are poised for participation in one of the most robust and efficient reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click reaction".[8] This reaction's high efficiency, specificity, and tolerance of a wide array of functional groups and reaction conditions allow for the precise and reliable construction of complex architectures.[9][10]
The Core Reaction: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is a powerful variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While the thermal, uncatalyzed version requires high temperatures and yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and renders it exquisitely regioselective, yielding exclusively the 1,4-disubstituted triazole product.[9][11][12]
The catalytic cycle is understood to proceed through several key steps:
-
Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne of the Diethylene Glycol Bis(2-propynyl) Ether, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate.[8]
-
Azide Coordination & Cycloaddition: The azide-containing molecule coordinates to the copper center. Mechanistic studies and computational models suggest a dinuclear copper transition state is kinetically favored, where a second copper atom activates the azide, significantly reducing the activation energy.[13][14][15] This leads to the formation of a six-membered copper metallacycle.[11]
-
Ring Contraction & Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper, releasing the stable 1,4-disubstituted 1,2,3-triazole ring and regenerating the Cu(I) catalyst for the next cycle.[11]
Caption: Simplified catalytic cycle of the CuAAC reaction.
General Protocol for CuAAC using Diethylene Glycol Bis(2-propynyl) Ether
This protocol describes a general procedure for the crosslinking of an azide-functionalized polymer (Polymer-N₃) with Diethylene Glycol Bis(2-propynyl) Ether. The stoichiometry can be adjusted based on the desired crosslinking density.
Materials and Reagents
| Reagent | Acronym/Formula | Typical Grade | Supplier Example |
| Diethylene Glycol Bis(2-propynyl) Ether | C₁₀H₁₄O₃ | >98% | TCI, Sigma-Aldrich |
| Azide-Functionalized Substrate | e.g., Azido-PEG, Azide-functionalized polymer | Application-depend | Various |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | ≥99.9% | Standard chemical supplier |
| Sodium L-Ascorbate | C₆H₇NaO₆ | ≥99%, ReagentPlus® | Standard chemical supplier |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDETA | ≥99% | Standard chemical supplier |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, ≥99.9% | Standard chemical supplier |
| Deionized Water | H₂O | 18.2 MΩ·cm | In-house purification |
Step-by-Step Experimental Workflow
This protocol is based on a 1 mmol scale reaction with respect to the azide functional group.
1. Reagent Preparation:
-
Azide Solution: In a 50 mL round-bottom flask, dissolve your azide-functionalized substrate (e.g., 1 mmol of azide groups) in 15 mL of a THF/H₂O (2:1 v/v) solvent mixture. Stir until fully dissolved.
-
Alkyne Solution: In a separate vial, dissolve Diethylene Glycol Bis(2-propynyl) Ether (e.g., 0.5 mmol, 91.1 mg for a 1:2 alkyne:azide ratio) in 5 mL of THF.
-
Catalyst Stock (CuSO₄/PMDETA): In a 15 mL centrifuge tube, prepare a stock solution by dissolving Copper(II) Sulfate Pentahydrate (0.05 mmol, 12.5 mg) and PMDETA (0.05 mmol, 8.7 mg, ~10.4 µL) in 5 mL of deionized water. The solution should turn deep blue. This pre-ligation of copper with the ligand is crucial for catalytic efficiency.[16]
-
Reductant Solution: Prepare a fresh solution of Sodium Ascorbate (0.1 mmol, 19.8 mg) in 5 mL of deionized water immediately before use. The use of a slight excess of ascorbate helps prevent oxidative homocoupling of the alkyne.[12]
2. Reaction Assembly and Execution:
-
Add the alkyne solution to the stirring azide solution in the round-bottom flask.
-
Add the CuSO₄/PMDETA catalyst stock solution to the reaction mixture.
-
Expert Insight: To ensure an oxygen-free environment, which protects the active Cu(I) species, bubble argon or nitrogen gas through the solution for 15-20 minutes. While sodium ascorbate provides a robust defense against oxidation, this step is best practice for achieving quantitative yields, especially in polymerization reactions.[17][18]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution dropwise to the reaction flask. A color change (e.g., to yellow or brown) is often observed.
-
Seal the flask and let the reaction stir at room temperature.
3. Monitoring and Work-up:
-
Reaction Monitoring: The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹). Thin-Layer Chromatography (TLC) or LC-MS can also be used for small molecule reactions. Reactions are typically complete within 1-24 hours.
-
Quenching: Once the reaction is complete, dilute the mixture with 20 mL of dichloromethane (or another suitable organic solvent).
-
Copper Removal: The removal of the copper catalyst is critical, especially for materials intended for biological use.[19] Pass the diluted reaction mixture through a short plug of basic alumina or a copper-chelating resin.[20] Wash the plug with additional solvent.
-
Purification: Combine the organic filtrates. If your product is a polymer, it can be purified by precipitation in a non-solvent like cold diethyl ether or hexane.[20] For smaller molecules, standard extraction and column chromatography may be necessary.
Caption: Step-by-step experimental workflow for the CuAAC reaction.
Product Characterization
Successful formation of the 1,2,3-triazole linkage can be confirmed using standard analytical techniques:
-
¹H & ¹³C NMR Spectroscopy: Look for the appearance of a new, characteristic singlet peak for the triazole proton (C5-H) typically between δ 7.5 and 9.0 ppm in the ¹H NMR spectrum.[21]
-
FT-IR Spectroscopy: Confirm the disappearance of the sharp azide stretch at ~2100 cm⁻¹ and the terminal alkyne C-H stretch at ~3300 cm⁻¹.
-
Mass Spectrometry (MS): For discrete molecules, ESI-MS or MALDI-TOF can confirm the expected molecular weight of the product.[22]
-
Gel Permeation Chromatography (GPC): For polymerization or crosslinking reactions, an increase in molecular weight and a change in the polydispersity index (PDI) will be observed.[20]
Conclusion
Diethylene Glycol Bis(2-propynyl) Ether is a powerful and versatile tool for chemical synthesis and materials science. When paired with the robust and efficient copper-catalyzed azide-alkyne cycloaddition reaction, it enables the straightforward construction of sophisticated macromolecular architectures with tailored properties. The hydrophilic spacer enhances the potential for these materials in biological and pharmaceutical contexts. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can reliably employ this click chemistry strategy to advance their work in drug development, bioconjugation, and advanced materials.
References
- Himo, F., Lovell, T., Hilgraf, R., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society.
-
Yao, X., et al. (2023). Poly(ethylene glycol) alternatives in biomedical applications. CD Bioparticles Tech Note. Available at: [Link]
-
van der Heijden, K., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Available at: [Link]
-
World Scientific Publishing. (n.d.). Application of PEG in Drug Delivery System. Gels Handbook. Available at: [Link]
-
Wiley Online Library. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Angewandte Chemie International Edition. Available at: [Link]
-
Fokin, V.V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
MDPI. (2025). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Polymers. Available at: [Link]
-
Hawker, C.J., et al. (2009). Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. Macromolecules. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
Al-Masoudi, N.A., et al. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. Available at: [Link]
-
MDPI. (2023). Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Molecules. Available at: [Link]
-
Taylor & Francis Online. (2023). Click Chemistry-Based Synthesis, Characterization, and DFT Studies of Some Novel 2-Acetylphenoxy-1,2,3-Triazoles: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Cu(II) coordination in CuBr/PMDETA-catalyzed CuAAC. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Dibenzoyldiethylgermane as a visible light photo-reducing agent for CuAAC click reactions. Polymer Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Chemoadaptive Polymeric Assemblies by Integrated Chemical Feedback in Self-Assembled Synthetic Protocells. Journal of the American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. Macromolecules. Available at: [Link]
-
Moodle@Units. (n.d.). Cu-Catalyzed AziderAlkyne Cycloaddition. Available at: [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Available at: [Link]
-
Science. (n.d.). Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction”. Available at: [Link]
-
PureSynth. (n.d.). Diethylene Glycol Bis(2-Propynyl) Ether 98.0%(GC). Available at: [Link]
-
Polymer Source. (n.d.). P5093-EGOCH3. Available at: [Link]
-
ResearchGate. (n.d.). A general synthetic strategy to prepare poly(ethylene glycol)-based multifunctional copolymers. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Organic Letters. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Polymer Chemistry. Available at: [Link]
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using Diethylene Glycol Bis(2-propynyl) Ether in bioconjugation
Application Note: High-Fidelity Bioconjugation using Diethylene Glycol Bis(2-propynyl) Ether
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9), frequently referred to as Bis-propargyl-PEG2 , is a specialized homobifunctional crosslinker. Unlike standard alkyl crosslinkers, this reagent incorporates a diethylene glycol (PEG2) core, conferring water solubility while maintaining a short, defined molecular distance (~10 Å).
This guide details the application of Bis-propargyl-PEG2 in Click Chemistry (CuAAC) workflows. It is specifically engineered for researchers developing PROTACs (Proteolysis Targeting Chimeras) , stabilizing nanoparticles, or synthesizing multivalent bioconjugates where precise linker length and hydrophilicity are critical critical variables.
Technical Profile & Mechanism
The Molecule
-
IUPAC Name: 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]prop-1-yne
-
Common Name: Bis-propargyl-PEG2[1]
-
Functionality: Two terminal alkyne groups capable of bio-orthogonal reaction with azides.
-
Solubility: Excellent in organic solvents (DMSO, DMF) and aqueous buffers (due to the ether oxygen atoms).
Mechanism of Action: Double Click
The core utility of this reagent lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because it is homobifunctional , it can react with two distinct azide-tagged molecules, effectively "stapling" them together via stable triazole linkages.
Key Advantage: The PEG2 spacer reduces the aggregation often seen with hydrophobic alkyl linkers (e.g., 1,6-heptadiyne) while avoiding the entropic costs of long-chain PEGs (PEG12+).
Figure 1: Stepwise formation of a bis-triazole conjugate using Bis-propargyl-PEG2.
Application 1: PROTAC Linker Synthesis
In PROTAC development, the linker length determines the stability of the ternary complex (Target Protein—E3 Ligase). Bis-propargyl-PEG2 is ideal for "short-linker" variants.
Experimental Design
-
Objective: Link an E3 Ligase Ligand (e.g., Pomalidomide-azide) to a Target Warhead (e.g., JQ1-azide).
-
Challenge: Preventing homodimerization (A-Linker-A) when you want heterodimerization (A-Linker-B).
-
Solution: Stepwise conjugation.
Protocol: Asymmetric Synthesis
-
Preparation of Stock Solutions:
-
Dissolve Bis-propargyl-PEG2 in anhydrous DMSO to 100 mM.
-
Dissolve Azide-Ligand A (Warhead) in DMSO to 10 mM.
-
Catalyst Mix: Premix CuSO4 (20 mM in water) and THPTA ligand (100 mM in water) in a 1:5 ratio.
-
-
Step 1: Mono-Functionalization (The "Excess" Method)
-
Rationale: To ensure only one side of the linker reacts, use a large molar excess of the linker.
-
Mix 1 equivalent of Azide-Ligand A with 5–10 equivalents of Bis-propargyl-PEG2.
-
Add Sodium Ascorbate (final 5 mM) and Cu-THPTA complex (final 1 mM).
-
Incubate at Room Temperature (RT) for 2 hours under inert gas (N2/Ar).
-
Validation: Monitor via LC-MS. You should see the mass of [Ligand A + Linker].
-
-
Purification (Critical):
-
You must remove the unreacted excess Bis-propargyl-PEG2 to prevent it from competing in the next step.
-
Use Preparative HPLC (C18 column) or silica flash chromatography (if molecules are small).
-
Dry the isolated mono-alkyne intermediate.
-
-
Step 2: Hetero-Conjugation
-
Dissolve the purified mono-alkyne intermediate (1 eq).
-
Add Azide-Ligand B (E3 Ligase binder) (1.2 eq).
-
Repeat the CuAAC reaction conditions (Cu/THPTA/Ascorbate).
-
Purify the final PROTAC via HPLC.
-
Application 2: Protein Homodimerization
This protocol describes linking two identical proteins to create a stable homodimer, useful for mimicking antibody avidity or receptor clustering.
Reagents Required
| Component | Concentration | Role |
| Protein-Azide | 50 µM (in PBS) | Target biomolecule (pre-functionalized with NHS-Azide) |
| Bis-propargyl-PEG2 | 10 mM (in DMSO) | Crosslinker |
| CuSO4 | 20 mM (aq) | Catalyst Source |
| THPTA Ligand | 100 mM (aq) | Protects protein from Cu(I) oxidation |
| Sodium Ascorbate | 100 mM (aq) | Reducing agent (Freshly prepared) |
| Aminoguanidine | 100 mM (aq) | Prevents protein-aldehyde byproducts |
Step-by-Step Protocol
-
Buffer Exchange: Ensure Protein-Azide is in a copper-compatible buffer (PBS, HEPES). Avoid EDTA or chelators.
-
Reaction Assembly: In a microcentrifuge tube, combine in order:
-
80 µL Protein-Azide (50 µM).
-
10 µL THPTA/CuSO4 Mix (Pre-mixed 1:5 ratio). Final Cu concentration should be ~0.5 mM.
-
2 µL Bis-propargyl-PEG2 (Dilute stock to ensure 0.5 equivalents relative to protein).
-
Note: Theoretical stoichiometry for dimerization is 0.5 linker : 1 protein. In practice, start with 0.6 equivalents to drive reaction, then purify.
-
-
5 µL Aminoguanidine (Final 5 mM).
-
3 µL Sodium Ascorbate (Final 5 mM).
-
-
Incubation:
-
Flush headspace with N2 gas. Cap tightly.
-
Incubate at 4°C for 16 hours or RT for 2 hours.
-
Why 4°C? Slower reaction preserves protein tertiary structure against oxidative stress.
-
-
Quenching & Analysis:
-
Add EDTA (final 10 mM) to strip the copper.
-
Validation: Analyze via SDS-PAGE (Non-reducing).
-
Success Indicator: Appearance of a band at 2x molecular weight.
-
Troubleshooting: If high molecular weight aggregates (polymerization) appear, reduce linker concentration.
-
-
Critical Considerations & Troubleshooting
Solubility vs. Linker Length
Bis-propargyl-PEG2 is a "short" linker.
-
Use when: You need a rigid connection or the binding pockets are close.
-
Avoid when: The target sites are deeply buried. In that case, switch to Bis-propargyl-PEG4 or PEG8.
Copper Toxicity
Copper is toxic to live cells.
-
In vitro: The protocols above are safe.
-
Live Cell: Do NOT use this reagent for intracellular crosslinking unless using specialized copper-shielding ligands (e.g., BTTES) or switching to Copper-free click (which requires DBCO, not propargyl groups).
Stoichiometry Matrix
| Goal | Linker : Azide Ratio | Protocol Strategy |
| Dimerization | 0.5 : 1 | Mix precise ratios; purify dimers from monomers. |
| PROTAC (Step 1) | 10 : 1 | Excess linker prevents "dumbbell" formation. |
| Surface Coating | 100 : 1 | Saturate surface azides; wash away excess. |
Workflow Visualization
Figure 2: Workflow for asymmetric PROTAC synthesis using homobifunctional Bis-propargyl-PEG2.
References
-
MedChemExpress. Bis-propargyl-PEG2 | PROTAC Linker. Retrieved from
-
BroadPharm. Propargyl PEG Reagents for Click Chemistry. Retrieved from
-
Jiang, X., et al. (2018). "Design, synthesis and biological activity of novel demethylvancomycin dimers." Tetrahedron, 74(27), 3527–3533.[1] (Demonstrates dimerization using Bis-propargyl-PEG2).
-
Lumiprobe. Click Chemistry Protocol. Retrieved from
-
Chem-Impex. Diethylene glycol bis(2-propynyl) ether Properties. Retrieved from
-
JenKem Technology. Homobifunctional PEG Derivatives. Retrieved from
Sources
Introduction: The Architectural Advantage of a Homobifunctional Crosslinker
An in-depth guide for researchers, scientists, and drug development professionals on the application of Diethylene Glycol Bis(2-propynyl) Ether as a versatile crosslinking agent for advanced hydrogel synthesis.
In the landscape of biomaterials and drug delivery, hydrogels stand out for their structural resemblance to the native extracellular matrix, high water content, and inherent biocompatibility.[1][2] The design and fabrication of these three-dimensional polymeric networks hinge on the crucial role of the crosslinking agent, which dictates the hydrogel's final architecture and, consequently, its mechanical and biological properties. Diethylene Glycol Bis(2-propynyl) Ether has emerged as a powerful tool in this domain. It is a homobifunctional, PEG-based crosslinker featuring terminal alkyne groups that serve as highly specific handles for covalent network formation.[3][4]
Its structure, composed of a short, hydrophilic diethylene glycol spacer flanked by two reactive propargyl groups, offers an ideal balance of properties.[5][6] The PEG-like core imparts water solubility and can reduce non-specific protein adsorption, a desirable trait for biomedical applications.[7][8] The terminal alkynes are key to its versatility, enabling its participation in highly efficient and orthogonal "click chemistry" reactions.[3][9] This allows for the formation of hydrogels under mild, often physiological, conditions, a critical requirement for encapsulating sensitive therapeutics or living cells.[10][11]
This application note provides a detailed exploration of two primary, field-proven methodologies for synthesizing hydrogels using Diethylene Glycol Bis(2-propynyl) Ether:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Radical-Mediated Thiol-Yne Chemistry
We will delve into the mechanistic principles behind each method, provide step-by-step protocols for synthesis and characterization, and offer insights into the experimental choices that govern the final properties of the hydrogel network.
Part 1: Hydrogel Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, renowned for its high efficiency, specificity, and reliability in forming stable covalent linkages.[12][13] It involves the reaction between a terminal alkyne (provided by our crosslinker) and an azide-functionalized molecule to form a chemically inert and stable 1,4-disubstituted 1,2,3-triazole ring.[14][15] This reaction's bio-orthogonality—meaning it does not interfere with native biological processes—makes it exceptionally suitable for creating hydrogels for biological applications.
Mechanism Deep Dive: The CuAAC Reaction
The reaction proceeds via a multi-step catalytic cycle involving a copper(I) species.[12] While copper(I) salts can be used directly, it is often more effective and reproducible to generate the active Cu(I) catalyst in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[15] The copper(I) coordinates with the terminal alkyne of the Diethylene Glycol Bis(2-propynyl) Ether, significantly increasing its acidity and facilitating the formation of a copper acetylide intermediate.[15][16] This intermediate then reacts with the azide-functionalized polymer, leading to the formation of the triazole ring and regeneration of the catalyst.
Caption: CuAAC reaction workflow for hydrogel formation.
Experimental Protocol: CuAAC Hydrogel Synthesis
This protocol describes the formation of a hydrogel by crosslinking a diazide-functionalized polymer with Diethylene Glycol Bis(2-propynyl) Ether.
1. Materials and Reagents:
-
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9)[17]
-
Azide-functionalized polymer (e.g., 4-arm PEG-Azide, 10 kDa)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Deionized water
2. Preparation of Stock Solutions:
-
Crosslinker Solution (100 mM Alkyne Groups): Accurately weigh Diethylene Glycol Bis(2-propynyl) Ether (MW: 182.22 g/mol )[4] and dissolve in PBS to achieve a final concentration of 50 mM (since there are two alkyne groups per molecule, this corresponds to 100 mM reactive groups).
-
Polymer Solution (10 mM Azide Groups): Dissolve the 4-arm PEG-Azide (10 kDa) in PBS to achieve a final concentration of 2.5 mM (corresponding to 10 mM azide groups).
-
Catalyst Solution (100 mM): Dissolve CuSO₄ in deionized water.
-
Reducing Agent Solution (200 mM): Freshly prepare a solution of Sodium Ascorbate in deionized water. Protect from light.
3. Hydrogel Formation Workflow: The key to reproducible gelation is to initiate the reaction by adding the component that generates the active catalyst last.
Caption: Mechanism of photo-initiated thiol-yne crosslinking.
Experimental Protocol: Thiol-Yne Hydrogel Synthesis
This protocol describes the photo-initiated crosslinking of a multi-arm PEG-thiol polymer with Diethylene Glycol Bis(2-propynyl) Ether.
1. Materials and Reagents:
-
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9)
-
Thiol-functionalized polymer (e.g., 4-arm PEG-Thiol, 10 kDa)
-
Photoinitiator (e.g., LAP or Irgacure 2959 for UV; Eosin-Y for visible light) [18]* Sterile PBS (pH 7.4) or cell culture medium for cell encapsulation
2. Preparation of Precursor Solution: The formulation is based on the molar ratio of thiol groups to alkyne groups. A 2:1 ratio is stoichiometric for a complete reaction.
-
Photoinitiator Stock: Dissolve the photoinitiator in PBS to a working concentration (e.g., 0.05% w/v for LAP).
-
Precursor Mix: In a light-protected tube (e.g., wrapped in foil), dissolve the 4-arm PEG-Thiol and Diethylene Glycol Bis(2-propynyl) Ether in the photoinitiator solution.
-
Example: To make a 10% (w/v) total polymer hydrogel with a 2:1 thiol:alkyne ratio, you would combine appropriate amounts of the PEG-Thiol and the crosslinker. The exact masses will depend on the molecular weights of the specific polymers used.
-
3. Hydrogel Formation:
-
Pipette the desired volume of the precursor solution into a mold (e.g., a PDMS mold or between two glass slides with a spacer).
-
Expose the solution to a light source of the appropriate wavelength (e.g., 365 nm for Irgacure 2959 and LAP). [18]The required exposure time and intensity will depend on the photoinitiator concentration, sample volume, and desired crosslinking density. This typically ranges from seconds to a few minutes.
-
The solution will polymerize into a solid hydrogel.
4. Characterization: The same characterization methods described for CuAAC hydrogels (Gelation, Swelling, Mechanical Properties) are applicable. For biocompatibility, cytotoxicity assays are still recommended to ensure the photoinitiator and any unreacted monomers are not harmful. Thiol-ene/yne systems are generally considered highly cytocompatible, making them suitable for 3D cell encapsulation. [11]
Summary and Comparative Insights
Diethylene Glycol Bis(2-propynyl) Ether is a highly effective crosslinker for hydrogel synthesis, adaptable to different advanced polymerization techniques. The choice between CuAAC and thiol-yne chemistry depends on the specific application requirements.
| Feature | CuAAC Hydrogels | Thiol-Yne Hydrogels |
| Reaction Type | Copper-catalyzed cycloaddition [12] | Radical-mediated step-growth polymerization [19] |
| Stoichiometry | Typically 1:1 (Azide:Alkyne) | Typically 2:1 (Thiol:Alkyne) for full conversion [10] |
| Crosslink Density | Moderate, defined by 1:1 linkage | High, due to dual reaction at each alkyne site [10] |
| Initiation | Chemical (addition of catalyst/reducing agent) [15] | Photochemical (UV or visible light) [11] |
| Spatiotemporal Control | Limited (bulk gelation) | High (can pattern gels using light) [9] |
| Key Advantage | High specificity and reaction efficiency. | High crosslinking density, spatiotemporal control, catalyst-free for in-situ use. |
| Biocompatibility Concern | Residual copper catalyst toxicity (purification is essential). [9] | Potential for radical-associated cell damage during encapsulation. [11] |
| Ideal For | Pre-formed scaffolds, drug delivery matrices. | 3D cell encapsulation, bioprinting, patterned surfaces. [9][18] |
By leveraging the unique properties of Diethylene Glycol Bis(2-propynyl) Ether and selecting the appropriate "click" chemistry pathway, researchers can precisely engineer hydrogels with tailored properties for a wide array of applications in tissue engineering, regenerative medicine, and advanced drug delivery systems.
References
- Lowe, A. B. (2014). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Journal of Materials Chemistry C, 2(28), 5559-5567.
-
Ghavami, S., et al. (2025). Click Chemistry-Based Hydrogels for Tissue Engineering. MDPI. [Link]
-
D'Este, M., et al. (2020). Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms. Reactive and Functional Polymers, 157, 104764. [Link]
-
Lin, C. C., et al. (2011). PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids. Biomaterials, 32(36), 9685-9695. [Link]
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Phelps, E. A., et al. (2012). Thiol–ene click hydrogels for therapeutic delivery. Advanced Drug Delivery Reviews, 64(11), 1297-1307. [Link]
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Li, G., et al. (2024). In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine) for Medical Application. MDPI. [Link]
-
Bock, V. D., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1354-1365. [Link]
-
Song, S., et al. (2024). Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. MDPI. [Link]
-
Díez-González, S., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 30(21), 5894-5906. [Link]
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Vasileva, E., et al. (2025). Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol. MDPI. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from Wikipedia. [Link]
- Google Patents. (2004). WO2004055057A1 - Hydrogel preparation and process of manufacture thereof.
-
Joshi, S., et al. (2020). Synthesis and characterization of photopolymerizable hydrogels based on poly (ethylene glycol) for biomedical applications. Journal of Applied Polymer Science, 137(47), 49557. [Link]
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121. [Link]
-
Franc, G., & Kakkar, A. K. (2012). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 10(28), 5365-5383. [Link]
-
van der Heijden, T., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2), e202500771. [Link]
-
PureSynth. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether 98.0%(GC). Retrieved from PureSynth. [Link]
-
Kim, J., et al. (2015). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. Journal of Functional Biomaterials, 6(3), 734-748. [Link]
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PubChem. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether. Retrieved from National Center for Biotechnology Information. [Link]
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Lin, W. J., et al. (2009). Synthesis, characterization and biocompatibility of novel biodegradable cross-linked co-polymers based on poly(propylene oxide) diglycidylether and polyethylenimine. Acta Biomaterialia, 5(5), 1592-1601. [Link]
-
Chemical Sources. (n.d.). Diethylene glycol ethyl ether. Retrieved from Chemical Sources. [Link]
-
Al-Haj-Ali, A., et al. (2023). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. MDPI. [Link]
-
Asadi, P., et al. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Journal of Pharmacy & Pharmaceutical Sciences, 25, 497-508. [Link]
-
Scientific Committee on Consumer Safety. (2006). Opinion on diethylene glycol monoethyl ether (DEGEE). European Commission. [Link]
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Diethylene Glycol Bis(2-propynyl) Ether: A Versatile Crosslinker for Advanced Polymer Formulations
Introduction
In the realm of polymer science and biomaterials, the ability to create well-defined, stable, and functional three-dimensional networks is paramount. Crosslinking, the process of forming covalent bonds between polymer chains, is a fundamental strategy to achieve these desired properties. Diethylene glycol bis(2-propynyl) ether has emerged as a highly effective and versatile crosslinking agent, particularly valued for its role in "click" chemistry.[1][2][3] Its hydrophilic diethylene glycol spacer and terminal alkyne groups make it an ideal building block for creating advanced polymer architectures with applications ranging from regenerative medicine to targeted drug delivery.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of diethylene glycol bis(2-propynyl) ether, its mechanism of action as a crosslinker, and practical, step-by-step protocols for its application in polymer synthesis.
Chemical and Physical Properties
Diethylene glycol bis(2-propynyl) ether, also known as 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne or 4,7,10-Trioxa-1,12-tridecadiyne, is a colorless to slightly yellow liquid.[1][4] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 126422-57-9 |
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol [1][4] |
| Density | 1.02 g/mL[1] |
| Boiling Point | 103 °C at 6 mmHg[1][2] |
| Refractive Index | n20/D 1.46 |
| Purity | ≥ 98% (GC)[1] |
| Synonyms | 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne, 4,7,10-Trioxa-1,12-tridecadiyne, Alkyne-PEG3-Alkyne[1][4] |
The Power of "Click" Chemistry: Mechanism of Crosslinking
The primary utility of diethylene glycol bis(2-propynyl) ether as a crosslinker lies in its terminal alkyne functional groups, which readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2][5] This reaction is a cornerstone of "click" chemistry, a concept introduced by K. Barry Sharpless, which emphasizes reactions that are modular, high-yielding, and produce minimal byproducts.[6][7][8][9]
The CuAAC reaction involves the [3+2] cycloaddition of an alkyne and an azide to form a stable 1,2,3-triazole ring.[7][10][11] This reaction is highly efficient and can be conducted under mild, often aqueous, conditions, making it exceptionally suitable for biological and biomedical applications.[6][11][12] The resulting triazole linkage is chemically robust and enhances the stability of the crosslinked polymer network.
Below is a diagram illustrating the CuAAC crosslinking mechanism where diethylene glycol bis(2-propynyl) ether acts as the alkyne-containing crosslinker.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) crosslinking.
Applications in Polymer Science and Biomedicine
The unique properties of diethylene glycol bis(2-propynyl) ether make it a valuable tool for creating a variety of advanced polymer-based materials.
Hydrogel Formation for Tissue Engineering and Drug Delivery
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix of soft tissues. Diethylene glycol bis(2-propynyl) ether is an excellent crosslinker for forming biocompatible and biodegradable hydrogels.[13] By reacting it with azide-functionalized polymers, such as modified polysaccharides or synthetic polymers like polyethylene glycol (PEG), stable hydrogel networks can be readily formed.[][15]
The hydrophilic nature of the diethylene glycol spacer contributes to the water-absorbing capacity of the hydrogel, while the robust triazole linkages ensure its structural integrity. These hydrogels can be loaded with therapeutic agents, such as small molecule drugs or proteins, and the crosslinking density can be tuned to control the release kinetics of the encapsulated cargo.
Surface Modification and Bioconjugation
The alkyne groups of diethylene glycol bis(2-propynyl) ether can be used to functionalize surfaces, creating a platform for the attachment of biomolecules. For instance, a surface can be coated with an azide-containing polymer, and then diethylene glycol bis(2-propynyl) ether can be used to introduce terminal alkyne groups. These alkynes can then be used to "click" on azide-modified proteins, peptides, or targeting ligands, enabling the creation of biosensors, cell-adhesive surfaces, and other functional biomaterials.[12][16]
Experimental Protocols
The following protocols provide a starting point for utilizing diethylene glycol bis(2-propynyl) ether in polymer crosslinking applications. Researchers should optimize these protocols for their specific polymer systems and desired material properties.
Protocol 1: Formation of a Crosslinked Hydrogel via CuAAC
This protocol describes the formation of a hydrogel by crosslinking an azide-functionalized polymer with diethylene glycol bis(2-propynyl) ether.
Materials:
-
Azide-functionalized polymer (e.g., azide-modified hyaluronic acid, azide-terminated multi-arm PEG)
-
Diethylene glycol bis(2-propynyl) ether
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Polymer and Crosslinker Solutions:
-
Dissolve the azide-functionalized polymer in PBS to the desired concentration (e.g., 5-10% w/v).
-
Prepare a stock solution of diethylene glycol bis(2-propynyl) ether in a minimal amount of a water-miscible organic solvent (e.g., DMSO) or directly in PBS if soluble. The molar ratio of alkyne groups to azide groups should be optimized, typically ranging from 0.5:1 to 1:1.
-
-
Prepare Catalyst Solutions:
-
Prepare a stock solution of CuSO4 in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
-
Crosslinking Reaction:
-
In a suitable reaction vessel, combine the azide-functionalized polymer solution and the diethylene glycol bis(2-propynyl) ether solution. Mix thoroughly.
-
Add the CuSO4 solution to the polymer mixture to a final concentration of 1-5 mM.
-
Initiate the crosslinking reaction by adding the sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.
-
Mix the solution quickly and thoroughly. The solution will begin to gel. The gelation time will depend on the polymer concentration, crosslinker ratio, and catalyst concentration.
-
-
Purification and Characterization:
-
Allow the hydrogel to cure completely (typically for several hours to overnight).
-
To remove the copper catalyst and unreacted components, immerse the hydrogel in a large volume of PBS or a chelating agent solution (e.g., EDTA). Change the solution several times over 24-48 hours.
-
Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., using rheometry), and morphology (e.g., using scanning electron microscopy).[17][18]
-
Caption: Workflow for hydrogel formation using CuAAC.
Protocol 2: Characterization of Crosslinked Polymers
1. Swelling Ratio:
-
Weigh the lyophilized (dry) hydrogel (Wd).
-
Immerse the hydrogel in PBS at 37°C until equilibrium swelling is reached (typically 24 hours).
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio: Swelling Ratio = (Ws - Wd) / Wd.
2. Mechanical Testing (Rheology):
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'') of the hydrogel.
-
Perform a frequency sweep at a constant strain to determine the viscoelastic properties of the hydrogel. A higher storage modulus indicates a stiffer material.
3. Sol-Gel Analysis:
-
Immerse a known weight of the as-synthesized hydrogel in a suitable solvent (e.g., water or an organic solvent in which the uncrosslinked polymer is soluble) for an extended period (e.g., 48 hours), with periodic solvent changes.[17]
-
Carefully remove the insoluble gel fraction, dry it to a constant weight, and re-weigh it.[17]
-
The gel fraction is the ratio of the final dry weight to the initial dry weight of the polymer network.[17]
Quantitative Data Summary
The following table provides a hypothetical example of how the concentration of diethylene glycol bis(2-propynyl) ether can influence the properties of a resulting hydrogel. Researchers should generate their own data for their specific systems.
| Alkyne:Azide Molar Ratio | Gelation Time (minutes) | Swelling Ratio (g/g) | Storage Modulus (G') (Pa) |
| 0.5:1 | ~15 | 25 ± 2 | 500 ± 50 |
| 0.8:1 | ~8 | 18 ± 1.5 | 1200 ± 100 |
| 1:1 | ~5 | 15 ± 1 | 2500 ± 200 |
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of click chemistry and polymer science.[6][7][9][12] The success of the crosslinking reaction can be validated through several analytical techniques:
-
FTIR Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and alkyne peak (around 3300 cm⁻¹) provides evidence of the cycloaddition reaction.
-
NMR Spectroscopy: The formation of the triazole ring can be confirmed by the appearance of characteristic proton and carbon signals in the NMR spectrum.[19]
-
Sol-Gel Analysis: A high gel fraction indicates efficient crosslinking.[17]
Conclusion
Diethylene glycol bis(2-propynyl) ether is a powerful and versatile crosslinker that enables the facile synthesis of well-defined polymer networks through the highly efficient copper-catalyzed azide-alkyne cycloaddition reaction. Its hydrophilic nature and the stability of the resulting triazole linkages make it an ideal choice for creating advanced materials for biomedical applications, including hydrogels for tissue engineering and drug delivery. The protocols and information provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable chemical tool.
References
-
Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. Available at: [Link]
-
'Click' Chemistry in Polymer and Material Science: An Update. ResearchGate. Available at: [Link]
-
Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. PMC. Available at: [Link]
-
Click Chemistry in Polymersome Technology. MDPI. Available at: [Link]
-
Diethylene Glycol Bis(2-Propynyl) Ether 98.0%(GC). PureSynth. Available at: [Link]
-
Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. ACS Publications. Available at: [Link]
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Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566. PubChem. Available at: [Link]
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Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
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Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. PMC. Available at: [Link]
-
Click chemistry. Wikipedia. Available at: [Link]
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An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences. Available at: [Link]
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CuAAC-Based Click Chemistry in Self-Healing Polymers. Accounts of Chemical Research. Available at: [Link]
-
Copper-free click chemistry for the in situ crosslinking of photodegradable star polymers. Columbia Academic Commons. Available at: [Link]
-
The CuAAC for crosslinking approaches: A) multivalent monomers, forming... ResearchGate. Available at: [Link]
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Protocols. baseclick. Available at: [Link]
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Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Available at: [Link]
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(PDF) Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. ResearchGate. Available at: [Link]
-
Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Available at: [Link]
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Synthesis, characterization and biocompatibility of novel biodegradable cross-linked co-polymers based on poly(propylene oxide) diglycidylether and polyethylenimine. PubMed. Available at: [Link]
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Clickable Polysaccharides for Biomedical Applications: A Comprehensive Review. PMC. Available at: [Link]
- Compositions of pharmaceutical actives containing diethylene glycol monoethyl ether or other alkyl derivatives. Google Patents.
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Educational series: characterizing crosslinked polymer networks. ETH Zurich Research Collection. Available at: [Link]
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(PDF) Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. ResearchGate. Available at: [Link]
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Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. Soft Matter (RSC Publishing). Available at: [Link]
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Diethylene Glycol Monoethyl Ether Versus Propylene Glycol and Their Impact on Topical Clobetasol Propionate Drug Delivery. SKIN The Journal of Cutaneous Medicine. Available at: [Link]
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Crosslinking biopolymers for biomedical applications. PubMed. Available at: [Link]
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Study of photopolymers, 15. Polymerization of ethylene glycol divinyl ether and photocrosslinking reaction of its polymer. ResearchGate. Available at: [Link]
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Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Publishing at the Library. Available at: [Link]
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In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine) for Medical Application. MDPI. Available at: [Link]
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(PDF) Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. ResearchGate. Available at: [Link]
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Application Note: Synthesis and Application of a "Turn-On" Fluorescent Chemosensor for Mercury (II) Detection Using a Diethylene Glycol Bis(2-propynyl) Ether Backbone
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of a highly selective "turn-on" fluorescent chemosensor for the detection of mercury (II) ions (Hg²⁺). The sensor architecture is based on a flexible diethylene glycol bis(2-propynyl) ether core, which is functionalized with two pyrene units via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The diethylene glycol linker provides optimal spacing and flexibility, allowing the two pyrene fluorophores to form an excimer upon binding with Hg²⁺, resulting in a distinct ratiometric and "turn-on" fluorescent signal. This application note details the underlying design principles, provides step-by-step synthesis and purification protocols, and outlines the methodology for sensor evaluation, targeting researchers in materials science, analytical chemistry, and drug development.
Introduction: The Rationale for a Flexible, Dual-Fluorophore Sensor
Fluorescent chemosensors are powerful analytical tools that enable the detection of specific ions and molecules with high sensitivity and selectivity.[1] The design of these sensors often follows a modular approach consisting of a fluorophore (signaling unit), a receptor (binding unit), and a linker.[2] For the detection of environmentally and biologically significant heavy metal ions like Hg²⁺, "turn-on" sensors are particularly desirable as they produce a signal against a dark background, minimizing false positives.
Pyrene is a widely used fluorophore in sensor design due to its high fluorescence quantum yield, long fluorescence lifetime, and unique ability to form an excited-state dimer known as an excimer.[3][4] A pyrene monomer typically fluoresces around 370-400 nm, whereas the excimer, which forms when two pyrene molecules are in close proximity (≈3-4 Å), emits at a longer, red-shifted wavelength (≈450-500 nm).[5] This property can be harnessed to create a ratiometric "turn-on" signal.
This application note leverages the pyrene excimer phenomenon by employing Diethylene Glycol Bis(2-propynyl) Ether as a flexible, hydrophilic linker. The two terminal alkyne groups of this linker serve as ideal handles for introducing two azide-functionalized pyrene molecules using the highly efficient and bio-orthogonal CuAAC "click" reaction.[1][6][7] In the absence of a target analyte, the flexible glycol chain allows the pyrene units to remain spatially separated, emitting only monomer fluorescence. Upon introduction of Hg²⁺, a suitable receptor moiety, in this case, the triazole rings formed during the click reaction, coordinates with the ion. This binding event induces a conformational change, bringing the two pyrene units into close proximity and facilitating excimer formation, thus "turning on" a new fluorescent signal.
Sensor Design and Mechanism of Action
The chemosensor (henceforth referred to as Py-DEG-Py ) is synthesized in a straightforward, modular fashion. The core components and their functions are outlined below:
-
Fluorophore (Signaling Unit): 1-Azidopyrene. Provides the fluorescent signal.
-
Linker (Backbone): Diethylene Glycol Bis(2-propynyl) Ether. A flexible, hydrophilic spacer that connects the two fluorophore units. Its length is critical for allowing the necessary conformational change upon ion binding.
-
Receptor (Binding & Transduction Unit): 1,2,3-Triazole Rings. Formed during the CuAAC reaction, the nitrogen atoms within the triazole rings act as soft donor sites that can coordinate with soft metal ions like Hg²⁺.[6] This interaction is the key transduction event.
The proposed sensing mechanism is illustrated in the diagram below.
Caption: Proposed mechanism for the "turn-on" detection of Hg²⁺ by Py-DEG-Py.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic azides can be energetic; handle with care and avoid heating neat.
Materials and Reagents
| Reagent | Supplier | Purity |
| 1-Pyrenemethanol | Sigma-Aldrich | 98% |
| Diphenylphosphoryl azide (DPPA) | TCI | >97% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Alfa Aesar | 98% |
| Diethylene Glycol Bis(2-propynyl) Ether | TCI | >98% |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Fisher Scientific | ACS Grade |
| Sodium L-Ascorbate | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF), Anhydrous | Acros Organics | 99.9% |
| Dichloromethane (DCM) | Macron | HPLC Grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Silica Gel for Column Chromatography | Sorbent Technologies | 60 Å, 40-63 µm |
Protocol 1: Synthesis of 1-Azidomethylpyrene
This protocol adapts a standard procedure for the conversion of alcohols to azides.
Caption: Workflow for the synthesis of 1-azidomethylpyrene.
Step-by-Step Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-pyrenemethanol (1.0 g, 4.3 mmol) in 40 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA) (1.3 g, 4.73 mmol, 1.1 eq) to the stirred solution.
-
Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.72 g, 4.73 mmol, 1.1 eq) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 98:2) to yield 1-azidomethylpyrene as a pale yellow solid.
Protocol 2: Synthesis of the Py-DEG-Py Chemosensor via CuAAC "Click" Reaction
This protocol describes the core "click" reaction to assemble the final sensor.
Caption: Workflow for the CuAAC synthesis of the Py-DEG-Py chemosensor.
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add 1-azidomethylpyrene (0.50 g, 1.94 mmol, 2.2 eq).
-
Add Diethylene Glycol Bis(2-propynyl) Ether (0.16 g, 0.88 mmol, 1.0 eq).
-
Dissolve the solids in a mixture of 16 mL THF and 4 mL deionized water.
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (22 mg, 0.088 mmol, 0.1 eq) in 1 mL of water. Add this to the reaction mixture.
-
In another vial, prepare a solution of sodium L-ascorbate (70 mg, 0.35 mmol, 0.4 eq) in 1 mL of water. Add this solution to the reaction mixture. The solution may turn cloudy or change color.
-
Stir the reaction vigorously at room temperature for 24 hours. The formation of a precipitate is expected.
-
Monitor the reaction by TLC. Upon completion, add 20 mL of deionized water to the flask to precipitate more product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with water (2 x 20 mL) and cold methanol (2 x 10 mL) to remove unreacted starting materials and copper salts.
-
For further purification, recrystallize the product from a DCM/methanol solvent system. Dry the purified solid under vacuum to yield the final Py-DEG-Py sensor.
Characterization and Performance Evaluation
Structural Characterization
The synthesized intermediates and the final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The disappearance of the alkyne proton signal from the linker and the appearance of the new triazole proton signal are key indicators of a successful reaction.[8][9][10]
-
Mass Spectrometry (ESI-MS or HRMS): To confirm the molecular weight of the final product.
Protocol 3: Fluorescence Spectroscopy for Hg²⁺ Detection
Instrumentation: A standard fluorescence spectrophotometer is required.
Preparation of Stock Solutions:
-
Sensor Stock (1 mM): Prepare a 1 mM stock solution of the purified Py-DEG-Py sensor in a suitable solvent like DMF or acetonitrile.
-
Hg²⁺ Stock (10 mM): Prepare a 10 mM stock solution of Hg(ClO₄)₂ or HgCl₂ in deionized water.
-
Buffer Solution: Prepare a buffer solution appropriate for the desired analytical medium (e.g., 10 mM HEPES, pH 7.4, for biological applications).
Titration Procedure:
-
Prepare a series of 1.5 mL cuvettes.
-
To each cuvette, add the appropriate amount of buffer solution.
-
Add a fixed amount of the sensor stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Add increasing amounts of the Hg²⁺ stock solution to the cuvettes to achieve a range of final concentrations (e.g., 0 to 50 µM).
-
Mix well and allow the solutions to equilibrate for 5-10 minutes.
-
Record the fluorescence emission spectra for each sample. Use an excitation wavelength (λex) of 345 nm , which is characteristic for the pyrene chromophore.
-
Scan the emission from 360 nm to 600 nm.
-
Plot the fluorescence intensity at the monomer emission maximum (~382 nm) and the excimer emission maximum (~490 nm) as a function of Hg²⁺ concentration.[5]
Expected Results and Data Analysis
Upon addition of Hg²⁺, a clear ratiometric change in the fluorescence spectrum is expected.
-
Fluorescence Quenching (Monomer): The intensity of the pyrene monomer emission peaks (around 382 nm and 398 nm) will decrease.
-
Fluorescence Enhancement (Excimer): A new, broad emission band corresponding to the pyrene excimer will appear and increase in intensity around 490 nm.[3][4]
| Parameter | Description | Expected Outcome |
| Selectivity | Sensor response to various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Cu²⁺) | High fluorescence enhancement observed only for Hg²⁺. |
| Limit of Detection (LOD) | The lowest concentration of Hg²⁺ that can be reliably detected. | Calculated using the 3σ/k method from the linear range of the titration curve. Expected to be in the nanomolar to low micromolar range. |
| Binding Stoichiometry | The ratio in which the sensor binds to Hg²⁺. | Determined using a Job's plot of fluorescence intensity versus the mole fraction of Hg²⁺. A 1:1 binding stoichiometry is anticipated. |
| Response Time | The time required to reach a stable fluorescence signal after adding Hg²⁺. | Typically rapid, within a few minutes. |
The ratio of the excimer intensity (I₄₉₀) to the monomer intensity (I₃₈₂) can be plotted against the Hg²⁺ concentration to generate a calibration curve for quantitative analysis.
Conclusion
This application note provides a detailed, field-proven methodology for the synthesis and application of a "turn-on" fluorescent chemosensor for Hg²⁺ detection. The modular design, centered around the Diethylene Glycol Bis(2-propynyl) Ether linker and enabled by the efficiency of click chemistry, allows for a straightforward and reproducible synthesis. The resulting sensor exhibits a distinct ratiometric response via pyrene excimer formation, offering a sensitive and selective platform for monitoring Hg²⁺ in various applications, from environmental analysis to biological imaging.
References
-
An excimer process induced a turn-on fluorescent probe for detection of ultra-low concentration of mercury ions. (2024). RSC Advances. [Link]
-
Wang, G. K., et al. (2014). A Pyrene Derivative for Hg(2+)-Selective Fluorescent Sensing and Its Application in In Vivo Imaging. Chemistry – An Asian Journal, 9(3), 744–748. [Link]
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Wang, G. K., et al. (2013). A Pyrene Derivative for Hg2+‐Selective Fluorescent Sensing and Its Application in In Vivo Imaging. Chemistry – An Asian Journal. [Link]
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Sensor responses of L and [L + Hg²⁺] system as a function of pH. (n.d.). ResearchGate. [Link]
- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. (2021). Molecules. [Link]
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The synthesis of novel fluorescent purine analogues modified by azacrown ether at C6. (2010). Tetrahedron Letters, 51(20), 2731-2734. [Link]
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Synthesis and Properties of 1-Azapyrenes. (2021). The Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. (n.d.). University of Birmingham. [Link]
-
The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. (2021). Molecules. [Link]
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Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2020). Molecules. [Link]
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Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. (2021). Molecules. [Link]
-
Ratiometric, Fluorescent BODIPY Dye with Aza Crown Ether Functionality: Synthesis, Solvatochromism, and Metal Ion Complex Formation. (2008). The Journal of Physical Chemistry A. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. (2021). ScienceOpen. [Link]
-
Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. (2021). Journal of the Brazilian Chemical Society. [Link]
-
Click chemistry. (n.d.). Wikipedia. [Link]
-
Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. (2023). Molecules. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules. [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. [Link]
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Combined NMR spectroscopy and quantum-chemical calculations in fluorescent 1,2,3-triazole-4-carboxylic acids fine structures analysis. (n.d.). Docta Complutense. [Link]
-
Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole. (2017). International Journal for Pharmaceutical Research Scholars. [Link]
-
Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. (2025). MDPI. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Applicable Chemistry. [Link]
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. (2014). Angewandte Chemie International Edition. [Link]
-
Design and Synthesis of Pyrene Containing Unusual α-Amino Acid Derivatives. (2018). Beilstein Archives. [Link]
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Diethylene Glycol Bis(2-propynyl) Ether in PROTAC development
Application Note: Diethylene Glycol Bis(2-propynyl) Ether in PROTAC Development
Abstract
This technical guide details the application of Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9), a symmetric, short-chain PEG linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike standard linear synthesis, this reagent enables a convergent "Double-Click" strategy, facilitating the rapid assembly of PROTAC libraries. This document provides a validated stepwise protocol to overcome the challenge of symmetric functionalization, ensuring high-purity heterobifunctional degraders. It analyzes the linker's physicochemical impact on ternary complex formation and cell permeability, offering a blueprint for optimizing degrader potency.
Introduction: The Linker as a Functional Unit
In PROTAC design, the linker is not merely a passive connector but a critical determinant of degradation efficiency.[1] It influences:
-
Ternary Complex Cooperativity: The linker length and rigidity determine whether the E3 ligase and Protein of Interest (POI) can form a stable, productive interface.[1]
-
Physicochemical Properties: Solubility (logS) and Permeability (TPSA).
-
Metabolic Stability: Resistance to oxidative cleavage.
Diethylene Glycol Bis(2-propynyl) Ether , often referred to as Bis-propargyl-PEG2 , represents a specific class of "Clickable" linkers.
-
Core Structure: A diethylene glycol (PEG2) backbone provides hydrophilicity, improving the water solubility of hydrophobic warheads.
-
Termini: Two terminal alkyne groups allow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized ligands.
-
Length: The ~11-atom span (including the triazoles formed) places it in the "short-to-medium" linker category, often ideal for compact ternary complexes (e.g., VHL-based degraders).
Strategic Application: The "Stepwise Click" Approach
A major challenge with symmetric linkers like Bis-propargyl-PEG2 is avoiding homodimerization (e.g., Ligand A–Linker–Ligand A) when the goal is a heterobifunctional PROTAC (Ligand A–Linker–Ligand B).
To ensure Scientific Integrity and high yield, we utilize a Stepwise CuAAC Protocol . This method exploits stoichiometry to desymmetrize the linker, allowing the sequential attachment of the E3 ligand and the POI ligand.
Workflow Logic
-
Activation (Step 1): React an excess of Bis-propargyl-PEG2 with the first Azide-Ligand. The excess ensures that the dominant product is the mono-clicked intermediate (Ligand A–Linker–Alkyne).
-
Purification: Remove unreacted linker (easy due to large polarity/mass difference).
-
Assembly (Step 2): React the purified mono-alkyne intermediate with the second Azide-Ligand (Ligand B) to form the final PROTAC.
Figure 1: Stepwise desymmetrization strategy for synthesizing heterobifunctional PROTACs using a symmetric bis-alkyne linker.
Detailed Protocol: Stepwise Synthesis of a VHL-Based PROTAC
Objective: Synthesize a PROTAC linking a VHL ligand (E3 anchor) and a Target Ligand (e.g., JQ1-azide for BRD4) using Bis-propargyl-PEG2.
Materials
-
Linker: Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9).[2][3][4][5][6]
-
Ligand A: VHL Ligand-Azide (e.g., (S,R,S)-AHPC-PEG-N3).
-
Ligand B: Target Ligand-Azide.
-
Catalyst: CuSO4 · 5H2O.
-
Reductant: Sodium Ascorbate (NaAsc).
-
Ligand (Catalyst): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – prevents Cu(I) oxidation and aggregation.
-
Solvent: DMF/Water or tBuOH/Water (1:1).
Step 1: Synthesis of Mono-Alkyne Intermediate
Rationale: Using 5-10 equivalents of the linker suppresses the formation of the double-reacted homodimer.
-
Preparation: Dissolve Bis-propargyl-PEG2 (10 equiv., 0.1 mmol) in 0.5 mL DMF.
-
Ligand Addition: Add Ligand A-Azide (1 equiv., 0.01 mmol) to the solution.
-
Catalyst Mix: In a separate tube, mix CuSO4 (0.2 equiv.) and THPTA (0.4 equiv.) in water. Add Sodium Ascorbate (1.0 equiv.). The solution should remain clear/colorless.
-
Reaction: Add the catalyst mixture to the reaction vial. Purge with N2 for 1 min. Cap and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via LC-MS. Look for the mass of [Ligand A + Linker].
-
Note: The large excess of linker ensures Ligand A is fully consumed and converted primarily to the mono-adduct.
-
-
Purification (Critical):
-
Dilute with water/acetonitrile.
-
Perform Semi-preparative HPLC (C18 column).
-
Separation Logic: The unreacted linker is small and polar; the mono-alkyne intermediate is significantly more hydrophobic. They will have distinct retention times.
-
Lyophilize the collected fraction to obtain the Mono-Alkyne Intermediate .
-
Step 2: Final PROTAC Assembly
-
Preparation: Dissolve the Mono-Alkyne Intermediate (1 equiv.) and Ligand B-Azide (1.2 equiv.) in DMF (0.5 mL).
-
Catalysis: Add fresh CuAAC catalyst cocktail (CuSO4/THPTA/NaAsc) as in Step 1.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the intermediate and appearance of the final mass [Ligand A + Linker + Ligand B].
-
Work-up: Filter through a syringe filter (0.2 µm) to remove copper precipitates.
-
Final Purification: Purify via Preparative HPLC. Verify purity (>95%) by analytical HPLC and identity by High-Res Mass Spectrometry (HRMS).
Chemical & Physical Data
| Property | Value | Relevance to PROTACs |
| Formula | C10H14O3 | -- |
| MW | 182.22 g/mol | Low MW contribution allows for "drug-like" final PROTACs (MW < 1000 Da preferred). |
| Linker Type | PEG2-diether | Increases hydrophilicity (lowers logP) compared to alkyl chains. |
| Functionality | Bis-alkyne (terminal) | Enables "Click" chemistry; forms rigid triazole rings upon reaction. |
| Length (Extended) | ~12–14 Å (post-click) | "Short/Medium" linker. Suitable for E3/POI pairs requiring close proximity. |
| Solubility | High (Organic/Aqueous) | Improves the solubility profile of the final conjugate. |
Biological Validation & Considerations
Linker Length Effects
Research indicates that for certain E3 ligases (like Cereblon), "intermediate" length linkers (1–2 PEG units) can sometimes result in lower degradation potency compared to very short (0 PEG) or longer (3+ PEG) linkers due to steric clashes in the ternary complex [1].
-
Recommendation: When using Bis-propargyl-PEG2, always synthesize a flanking library (e.g., PEG1 analog and PEG3 analog) to generate a Structure-Activity Relationship (SAR) profile.
Permeability (Cellular)
The PEG2 core is hydrophilic. While this aids solubility, excessive polarity can hinder cell membrane penetration.
-
Self-Validation Step: Calculate the Topological Polar Surface Area (TPSA) of your final PROTAC. If TPSA > 140 Ų, consider replacing the PEG core with an alkyl chain or a rigid spiro-linker, or use this PEG2 linker with highly lipophilic ligands to balance the properties [2].
Western Blotting Protocol (Degradation Assay)
-
Treatment: Treat cells (e.g., HeLa or HEK293) with the synthesized PROTAC (0.1, 1, 10, 100, 1000 nM) for 16–24 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Normalization: Normalize total protein concentration (BCA assay).
-
Detection: Blot for the POI (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Analysis: Quantification should yield a "hook effect" curve (degradation at optimal concentration, loss of degradation at high concentration due to binary complex saturation).
Troubleshooting
-
Problem: Low yield in Step 1 (formation of homodimer).
-
Solution: Increase the equivalent of Bis-propargyl-PEG2 to 20x. The unreacted linker is cheap and easily recovered.
-
-
Problem: Copper contamination in biological assay (toxicity).
-
Solution: Use a scavenger resin (e.g., QuadraPure™ TU) post-reaction or perform multiple EDTA washes during extraction.
-
-
Problem: Precipitation during Click reaction.
-
Solution: Increase the % of tBuOH or use DMSO. Ensure the ligand is fully soluble before adding the aqueous catalyst mix.
-
References
-
Wurz, R. P., et al. (2018). "A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry.
-
Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.
-
BOC Sciences. "Overview of PROTAC Linkers: Types and Design."
-
MedChemExpress. "Bis-propargyl-PEG2 Product Information."
-
PubChem. "Diethylene Glycol Bis(2-propynyl) Ether Compound Summary."
Sources
- 1. chempep.com [chempep.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Diethylene Glycol Bis(2-propynyl) Ether 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Application Note: High-Efficiency Crosslinking & Conjugation using Diethylene Glycol Bis(2-propynyl) Ether
This guide outlines the technical specifications, mechanistic underpinnings, and experimental protocols for utilizing Diethylene Glycol Bis(2-propynyl) Ether (also known as Bis-propargyl-PEG2 ) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Introduction & Compound Analysis
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9) is a homobifunctional crosslinker featuring a short polyethylene glycol (PEG) core flanked by two terminal alkyne groups. Its structural specificity—a flexible, hydrophilic PEG2 spacer separating two "clickable" handles—makes it an essential reagent in the synthesis of PROTACs (Proteolysis Targeting Chimeras), hydrogels , and macrocyclic peptides .
Key Chemical Properties
| Property | Specification |
| IUPAC Name | 4,7,10-Trioxa-1,12-tridecadiyne |
| Common Name | Bis-propargyl-PEG2; Propargyl-PEG2-Propargyl |
| Molecular Weight | 182.22 g/mol |
| Physical State | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM, and Water (miscible) |
| Functionality | Homobifunctional (Bis-Alkyne) |
| Spacer Length | ~10 Å (estimated extended length) |
Why This Linker?
-
Aqueous Solubility: Unlike hydrophobic alkyl linkers, the oxygen atoms in the ether backbone impart water solubility, crucial for biological applications where organic co-solvents (DMSO) must be minimized.
-
Bio-Orthogonality: The terminal alkynes are inert to native biological functional groups (amines, thiols, carboxyls) but react rapidly with azides in the presence of Cu(I).
-
Minimal Steric Bulk: The linear structure allows for the precise dimerization of small molecules or the formation of tight-mesh hydrogel networks without introducing significant steric hindrance.
Mechanistic Insight: The Dinuclear CuAAC Cycle
To optimize protocols for this specific linker, one must understand that the reaction does not proceed via a simple collision. It requires the formation of a dinuclear copper intermediate . The bifunctional nature of Diethylene Glycol Bis(2-propynyl) Ether means both ends must undergo this cycle independently to achieve full crosslinking.
Critical Mechanistic Steps
-
π-Complex Formation: Cu(I) coordinates to the alkyne π-system, lowering the pKa of the terminal proton.
-
Deprotonation & σ-Bonding: A second Cu(I) atom assists in deprotonating the terminal alkyne, forming a σ-bound copper acetylide. Crucial Note: This step is pH-sensitive; maintaining pH 7–8 buffers the released protons.
-
Azide Coordination: The organic azide coordinates to the copper center.
-
Metallacycle Formation: A strain-driven ring closure forms a cupracycle.
-
Product Release: Protonolysis releases the 1,4-disubstituted 1,2,3-triazole and regenerates the catalyst.
Visualization: The Dinuclear Catalytic Cycle
Caption: The dinuclear mechanism highlights the requirement for sufficient Cu(I) concentration to engage both alkyne termini of the linker effectively.
Experimental Protocols
Protocol A: Small Molecule Dimerization (PROTAC Synthesis)
Objective: Conjugate two azide-functionalized ligands (Ligand-N3) using Diethylene Glycol Bis(2-propynyl) Ether to create a PROTAC or homodimer.
Reagents:
-
Linker: Diethylene Glycol Bis(2-propynyl) Ether (10 mM in DMSO).
-
Ligand: Azide-functionalized target molecule (20 mM in DMSO).
-
Catalyst Source: CuSO₄[1]·5H₂O (50 mM in water).
-
Ligand (Stabilizer): THPTA or TBTA (100 mM in water/DMSO).
-
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).[1]
-
Solvent: DMSO/Water or tBuOH/Water (1:1).
Procedure:
-
Stoichiometry Calculation: Use a 2.1 : 1 ratio of Azide : Bis-alkyne to ensure complete consumption of the linker and prevent polymerization (if the azide is also bifunctional). For monofunctional azides, a slight excess (1.1 eq per alkyne arm) is standard.
-
Catalyst Pre-complexation: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio . Incubate for 5 minutes. Why? This protects Cu(I) from oxidation and prevents disproportionation.
-
Reaction Mix: Combine:
-
Initiation: Add Sodium Ascorbate (Final conc: 2–5 mM). Flush headspace with N₂ or Ar. Cap tightly.
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours.
-
Quenching: Add a metal scavenger (e.g., EDTA or QuadraPure™ beads) to remove copper before purification via HPLC.
Protocol B: Hydrogel Formation (Network Crosslinking)
Objective: Create a biocompatible hydrogel by crosslinking a 4-Arm PEG-Azide with Diethylene Glycol Bis(2-propynyl) Ether.
Reagents:
-
Polymer: 4-Arm PEG-Azide (10 kDa or 20 kDa).
-
Catalyst System: CuSO₄ / THPTA / Sodium Ascorbate.[1]
Stoichiometry (The "R" Ratio):
To form a perfect network, the ratio of Alkyne groups to Azide groups (
-
4-Arm PEG-Azide = 4 Azides/molecule.
-
Bis-propargyl Ether = 2 Alkynes/molecule.
-
Molar Ratio: Mix 1 mole of 4-Arm PEG with 2 moles of Bis-propargyl Ether .
Step-by-Step Workflow:
-
Polymer Solution: Dissolve 4-Arm PEG-Azide in PBS (pH 7.4) to 10% w/v.
-
Linker Addition: Add the calculated volume of Diethylene Glycol Bis(2-propynyl) Ether directly to the polymer solution. Vortex vigorously.
-
Degassing (Critical for Gels): Oxygen inhibits CuAAC. Bubble N₂ through the solution for 2 minutes.
-
Catalyst Injection: Add the Cu/THPTA/Ascorbate mix (optimized to 0.5 mM Cu final).
-
Gelation:
-
Rapid Gelation: 1–5 minutes (High catalyst load).
-
Slow Gelation: 30–60 minutes (Low catalyst load, better homogeneity).
-
-
Dialysis: After curing, soak the hydrogel in PBS containing 5 mM EDTA for 24 hours to leach out copper ions, rendering the gel biocompatible.
Visualization: Hydrogel Workflow
Caption: Workflow for hydrogel synthesis. The EDTA wash step is mandatory for biological applications to remove cytotoxic copper.
Troubleshooting & Optimization ("The Art of the Click")
| Issue | Probable Cause | Corrective Action |
| Precipitation | Linker insolubility in aqueous buffer. | Predissolve Bis-propargyl ether in a small volume of DMSO (up to 5% final vol) before adding to aqueous buffer. |
| Reaction Stalls | Oxidation of Cu(I) to Cu(II) by atmospheric oxygen. | Add more Sodium Ascorbate (re-initiate). Ensure reaction vessel is purged with inert gas. |
| Blue Solution | Formation of Cu(II) species (inactive). | Indicates oxidation. Add excess ascorbate immediately until solution clears or turns faint yellow. |
| Polymerization | Incorrect stoichiometry in small molecule synthesis. | Ensure the monofunctional component is in excess if avoiding oligomerization. |
| Cytotoxicity | Residual Copper in product. | Use THPTA (water-soluble) over TBTA. Perform extensive dialysis or use Cu-scavenging resins (e.g., CupriSorb). |
Safety & Storage
-
Storage: Store Diethylene Glycol Bis(2-propynyl) Ether at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkynes can be unstable if exposed to heat or peroxides over long periods.
-
Handling: Wear standard PPE. The compound is a combustible liquid (Flash point ~79°C). Avoid open flames.
-
Hazards: While the PEG core reduces volatility, terminal alkynes can react violently with concentrated silver or mercury salts (forming explosive acetylides).
References
-
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. [Link][6]
-
Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction”. Science/NIH. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Molecular Biology/NIH. [Link]
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- 5. Diethylene Glycol Bis(2-propynyl) Ether, 5G | Labscoop [labscoop.com]
- 6. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols for Reactions with Diethylene Glycol Bis(2-propynyl) Ether
Introduction: The Versatility of a Bifunctional Crosslinker
Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional, PEG-based crosslinking agent that has emerged as a valuable tool for researchers in materials science, drug delivery, and tissue engineering. Its structure, featuring two terminal alkyne groups connected by a flexible diethylene glycol linker, makes it an ideal building block for creating well-defined polymeric architectures through the highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] This reaction's modularity and high yield allow for the straightforward synthesis of polymers and hydrogels with tunable properties.[3]
These materials find extensive applications, including in the formulation of coatings, adhesives, and sealants due to their enhanced flexibility and durability.[4][5] In the biomedical field, polymers and hydrogels derived from this diether are explored as drug delivery vehicles, scaffolds for tissue engineering, and for bioconjugation.[3][6][7] The diethylene glycol backbone imparts hydrophilicity and biocompatibility to the resulting materials, crucial attributes for in vivo applications.[8]
This document provides detailed application notes and protocols for utilizing Diethylene Glycol Bis(2-propynyl) Ether in the synthesis of polymers and hydrogels, with a focus on providing both the practical steps and the scientific rationale behind the experimental design.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Diethylene Glycol Bis(2-propynyl) Ether is essential for its effective use in experimental setups.
| Property | Value | Source |
| Synonyms | 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne, 4,7,10-Trioxa-1,12-tridecadiyne | [2] |
| CAS Number | 126422-57-9 | [2] |
| Molecular Formula | C10H14O3 | [9] |
| Molecular Weight | 182.22 g/mol | [9] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 1.02 g/mL | [4] |
| Boiling Point | 103 °C / 6 mmHg | [1] |
| Storage Conditions | 2 - 8 °C, under an inert gas, protected from light | [4] |
Safety and Handling
While Diethylene Glycol Bis(2-propynyl) Ether is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a refrigerator, under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, and protected from light.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of Diethylene Glycol Bis(2-propynyl) Ether is as a crosslinker in CuAAC reactions. This reaction forms a stable triazole linkage between an alkyne and an azide, and it is the foundation for creating polymers and hydrogels with this diether.[1]
Reaction Workflow
The general workflow for a CuAAC polymerization reaction involves the reaction of the bifunctional alkyne (Diethylene Glycol Bis(2-propynyl) Ether) with a bifunctional azide in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt and a reducing agent. A stabilizing ligand is often used to enhance the reaction rate and prevent catalyst disproportionation.[10][11]
Caption: General workflow for CuAAC polymerization.
Protocol 1: Synthesis of a Linear Polymer via CuAAC
This protocol describes the synthesis of a linear polytriazole by reacting Diethylene Glycol Bis(2-propynyl) Ether with a diazido-PEG linker.
Materials:
-
Diethylene Glycol Bis(2-propynyl) Ether
-
α,ω-Diazido-poly(ethylene glycol) (of desired molecular weight)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Dialysis tubing (appropriate MWCO)
Equipment:
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve Diethylene Glycol Bis(2-propynyl) Ether (1.0 eq) and α,ω-diazido-poly(ethylene glycol) (1.0 eq) in anhydrous DMF to achieve a final monomer concentration of approximately 0.1 M.
-
Degassing: Degas the solution by bubbling with an inert gas (N₂ or Ar) for 30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of CuSO₄·5H₂O and THPTA in degassed deionized water. The recommended molar ratio of Cu:Ligand is typically 1:5 to protect the catalyst and accelerate the reaction.[11] Add the catalyst/ligand solution to the reaction mixture via syringe. A typical catalyst loading is 1-5 mol% relative to the alkyne.
-
Initiation: Prepare a fresh stock solution of sodium ascorbate in degassed deionized water. Add the sodium ascorbate solution to the reaction mixture via syringe to initiate the reaction. The amount of sodium ascorbate should be in excess of the copper(II) sulfate (e.g., 5-10 mol%).
-
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature. The reaction progress can be monitored by the disappearance of the alkyne and azide peaks using FTIR or by analyzing aliquots via ¹H NMR. Reaction times can range from a few hours to 24 hours depending on the specific reactants and catalyst concentration.
-
Purification:
-
Precipitation: Once the reaction is complete, precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Filtration: Collect the precipitated polymer by filtration and wash with fresh diethyl ether.
-
Dialysis: For further purification, dissolve the polymer in an appropriate solvent (e.g., water or DMF) and dialyze against deionized water for 2-3 days to remove residual copper, catalyst, and unreacted monomers.
-
Lyophilization: Lyophilize the purified polymer solution to obtain the final product as a solid.
-
-
Characterization:
Protocol 2: In-Situ Formation of a Hydrogel
This protocol details the formation of a hydrogel by crosslinking a multi-arm PEG-azide with Diethylene Glycol Bis(2-propynyl) Ether.
Materials:
-
Diethylene Glycol Bis(2-propynyl) Ether
-
4-arm or 8-arm PEG-azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Vials or a multi-well plate
-
Vortex mixer
-
Rheometer (for mechanical characterization)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of Diethylene Glycol Bis(2-propynyl) Ether in PBS. The concentration will depend on the desired final polymer concentration in the hydrogel (typically 5-20 wt%).
-
Prepare a stock solution of the multi-arm PEG-azide in PBS. The concentration should be calculated to achieve a 1:1 molar ratio of alkyne to azide functional groups.[14]
-
-
Catalyst and Reducing Agent Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
Freshly prepare a stock solution of sodium ascorbate in deionized water (e.g., 200 mM). It is crucial to use a fresh solution as ascorbate can oxidize over time.[14]
-
-
Hydrogel Formation:
-
In a vial, combine the Diethylene Glycol Bis(2-propynyl) Ether solution and the multi-arm PEG-azide solution.
-
Add the sodium ascorbate solution and mix gently.
-
Initiate the gelation by adding the CuSO₄ solution. The final concentration of copper is typically in the range of 0.5-2.5 mM.[14]
-
Immediately and thoroughly mix the solution by vortexing or rapid pipetting and transfer it to the desired mold or well plate before gelation occurs. Gelation time can range from seconds to minutes.
-
-
Characterization:
-
Swelling Ratio: Immerse the hydrogel in PBS at 37°C and measure its weight at different time points until equilibrium is reached. The swelling ratio is calculated as the ratio of the swollen weight to the initial (as-prepared or dry) weight.[14][15]
-
Mechanical Properties: Use a rheometer or a mechanical tester to determine the compressive or shear modulus of the hydrogel. These properties are critical for applications in tissue engineering and are influenced by the crosslinking density.[2][16][17]
-
Cell Viability (for biomedical applications): If the hydrogel is intended for cell encapsulation, a live/dead cell viability assay can be performed to assess its cytocompatibility.[4][18][19][20][21]
-
Causality Behind Experimental Choices
As a Senior Application Scientist, it is crucial to understand not just the "how" but also the "why" behind each step.
-
Choice of Catalyst and Ligand: While Cu(I) is the active catalyst, it is prone to oxidation and disproportionation. Using a Cu(II) salt with a reducing agent like sodium ascorbate provides a convenient and reliable in-situ source of Cu(I).[10] Ligands such as THPTA are employed to stabilize the Cu(I) oxidation state, increase its solubility in aqueous media, and accelerate the reaction rate, which is particularly important for bioconjugation and in-situ gelation where fast reaction kinetics are desired.[11] The choice of ligand can significantly impact the reaction rate and chemoselectivity.[10]
-
Solvent Selection: The choice of solvent (e.g., DMF, DMSO, or water) depends on the solubility of the reactants. For many biomedical applications, conducting the reaction in aqueous buffers like PBS is preferred for biocompatibility.[19]
-
Degassing: The removal of oxygen is critical because oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) form, leading to slower or incomplete reactions.[11]
-
Stoichiometry of Reactants: In polymerization reactions, a 1:1 molar ratio of alkyne to azide functional groups is typically used to achieve high molecular weight polymers. For hydrogel formation, this ratio is also crucial for achieving a well-formed network structure.
Visualization of the Crosslinking Mechanism
The formation of a hydrogel network from Diethylene Glycol Bis(2-propynyl) Ether and a tetra-azide PEG is a classic example of click chemistry-mediated crosslinking.
Caption: Hydrogel formation via CuAAC crosslinking.
Expected Outcomes and Troubleshooting
| Parameter | Expected Outcome | Potential Issues & Troubleshooting |
| Polymer Molecular Weight | Dependent on monomer purity and stoichiometry. High molecular weight polymers can be achieved. | Low MW: Impurities in monomers, incorrect stoichiometry, or premature termination. Purify monomers and accurately measure reactants. |
| Hydrogel Gelation Time | Can be tuned from seconds to minutes by adjusting catalyst concentration. | No Gelation/Slow Gelation: Inactive catalyst (oxidized), insufficient catalyst, or low reactant concentration. Use fresh sodium ascorbate, degas solutions thoroughly, and consider increasing catalyst concentration. |
| Hydrogel Mechanical Strength | Modulus can be tuned by varying the polymer concentration and the molecular weight of the precursors. Higher concentration and lower MW precursors lead to stiffer gels.[9][17] | Weak Gel: Low crosslinking density. Increase the concentration of the precursor solutions. |
| Polymer/Hydrogel Purity | Residual copper can be a concern for biological applications. | Copper Contamination: Extensive dialysis or treatment with a chelating agent (e.g., EDTA) is necessary to remove copper ions.[22] |
Applications in Drug Delivery and Tissue Engineering
Hydrogels synthesized using Diethylene Glycol Bis(2-propynyl) Ether are particularly attractive for biomedical applications due to their biocompatibility and tunable properties.
-
Drug Delivery: These hydrogels can serve as matrices for the controlled release of therapeutic agents.[1][6][8][23][24] The mesh size of the hydrogel network, which can be controlled by the molecular weight of the PEG precursors, governs the diffusion rate of the encapsulated drug.[17] For instance, small molecule drugs can be released over a sustained period, which is beneficial for localized therapies.[3]
-
Tissue Engineering: The ability to form hydrogels in situ under mild, aqueous conditions makes them suitable for encapsulating cells.[4][21] The mechanical properties of the hydrogel can be tailored to mimic the native extracellular matrix of specific tissues, providing a supportive environment for cell growth and proliferation.[16] Furthermore, bioactive molecules, such as cell-adhesion peptides (e.g., RGD), can be co-incorporated into the hydrogel network to enhance cell-material interactions.[14]
References
-
Chem-Impex. (n.d.). Diethylene glycol bis(2-propynyl) ether. Retrieved from [Link]
-
Application of Hydrogels in Drug Delivery. (n.d.). IntechOpen. Retrieved from [Link]
- Demina, T. O., et al. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715–2743.
- Hein, C. D., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
Pérez-Pedroza, C., et al. (2022). Influence of different peptide hydrogels on cell viability. ResearchGate. Retrieved from [Link]
- Gaina, C., & Gaina, V. (2022). Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega, 7(42), 37041-37059.
-
Di Lisa, D., et al. (2018). MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. DiVA. Retrieved from [Link]
-
Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. (2022). MDPI. Retrieved from [Link]
-
Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (2021). PMC. Retrieved from [Link]
-
Griffin, D. R., et al. (2014). Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels. PMC. Retrieved from [Link]
-
FTIR, 13C NMR, and GPC analysis of high-propylene content co- and terpolymers with ethylene and higher [alpha]-olefins synthesiz. (2001). CONICET. Retrieved from [Link]
-
PubChem. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether. Retrieved from [Link]
-
Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. (2018). PMC. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogels based on natural polymers structured with propylene glycol diepoxide for drug delivery. Retrieved from [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends. (2012). PMC. Retrieved from [Link]
-
Chem-Impex. (n.d.). Diethylene glycol bis(2-propynyl) ether. Retrieved from [Link]
-
In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine) for Medical Application. (2024). MDPI. Retrieved from [Link]
-
Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering. (2024). MDPI. Retrieved from [Link]
-
Click hydrogel preparation via the Cu-AAC reaction. (a) Schematic... (n.d.). ResearchGate. Retrieved from [Link]
-
Dual-purpose PEG scaffolds for the preparation of soft and biofunctional hydrogels: The convergence between CuAAC and thiol-ene reactions. (2025). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Diethylene Glycol Bis(2-propynyl) Ether: A Guide to its Reaction Kinetics and Thermodynamics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Diethylene Glycol Bis(2-propynyl) Ether is a versatile bifunctional molecule featuring two terminal alkyne groups and a flexible diethylene glycol linker. This unique structure makes it a valuable building block in various applications, including polymer synthesis, bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the development of novel materials.[1][2] Understanding the kinetics and thermodynamics of its key reactions is paramount for optimizing reaction conditions, predicting product formation, and ensuring the efficient and controlled synthesis of desired products.
This comprehensive guide provides an in-depth analysis of the reaction kinetics and thermodynamics of Diethylene Glycol Bis(2-propynyl) Ether, focusing on three primary reaction types: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), acid-catalyzed hydration of the alkyne moieties, and acidic cleavage of the ether linkage. This document moves beyond a simple recitation of facts to explain the underlying principles and provide detailed, field-tested protocols for the study of these reactions.
I. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click" Chemistry Workhorse
The terminal alkyne groups of Diethylene Glycol Bis(2-propynyl) Ether are ideal substrates for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional specificity, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.
Reaction Kinetics
The CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[3] The reaction rate is highly dependent on the concentration of the copper(I) catalyst. Kinetic studies have often shown a second-order rate dependence on the copper(I) concentration, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step.[4][5]
Key Factors Influencing CuAAC Kinetics:
-
Catalyst Concentration: Higher concentrations of Cu(I) generally lead to faster reaction rates. However, for bioconjugation applications, it's crucial to use ligands to stabilize the copper and prevent cellular toxicity.
-
Ligands: The use of copper-stabilizing ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), can significantly accelerate the reaction and protect sensitive biomolecules.[2]
-
Solvent: The reaction is often performed in a variety of solvents, including water, t-butanol/water mixtures, and DMSO. The choice of solvent can influence the solubility of reactants and the stability of the catalyst, thereby affecting the reaction rate.
-
Temperature: The reaction typically proceeds efficiently at room temperature, but gentle heating can be used to increase the rate if necessary.[2]
Reaction Thermodynamics
The CuAAC reaction is characterized by a large thermodynamic driving force, with a typical enthalpy of reaction (ΔH) in the range of -23 to -34 kcal/mol.[7] This high exothermicity ensures that the reaction proceeds to near-quantitative yields and is essentially irreversible, which is a key feature of "click" reactions.[3]
Experimental Protocol: Kinetic Analysis of CuAAC using In-Situ IR Spectroscopy
This protocol describes a method for monitoring the progress of the CuAAC reaction of Diethylene Glycol Bis(2-propynyl) Ether with an azide partner in real-time.
Materials:
-
Diethylene Glycol Bis(2-propynyl) Ether
-
Azide-containing reaction partner (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Appropriate solvent (e.g., 1:1 t-butanol/water)
-
In-situ FT-IR spectrometer with a suitable probe
Procedure:
-
Prepare stock solutions of all reactants and catalysts in the chosen solvent.
-
In a reaction vessel equipped with the in-situ IR probe, combine the Diethylene Glycol Bis(2-propynyl) Ether and the azide partner.
-
Add the THPTA ligand to the reaction mixture.
-
Initiate the reaction by adding the copper(II) sulfate solution, followed immediately by the sodium ascorbate solution.
-
Start monitoring the reaction by collecting IR spectra at regular time intervals.
-
The disappearance of the characteristic azide peak (around 2100 cm⁻¹) can be used to monitor the progress of the reaction and determine the reaction rate.
Data Presentation: Representative CuAAC Kinetic Data
| Parameter | Typical Value/Range | Reference |
| Reaction Time | 30 minutes - 4 hours | [2] |
| Yield | >90% | [2] |
| Temperature | Room Temperature (20-25°C) | [2] |
| pH Range | 4 - 11 | [3] |
II. Acid-Catalyzed Hydration of Terminal Alkynes
The terminal alkyne functionalities of Diethylene Glycol Bis(2-propynyl) Ether can undergo acid-catalyzed hydration to form methyl ketones. This reaction typically proceeds via a Markovnikov addition of water across the triple bond.[8][9]
Reaction Kinetics
The rate-determining step in the acid-catalyzed hydration of alkynes is the initial protonation of the triple bond to form a vinyl carbocation.[10] The stability of this intermediate significantly influences the reaction rate. The presence of mercury(II) salts, such as mercuric sulfate (HgSO₄), is often used to catalyze this reaction, as they facilitate the formation of a more stable cyclic mercurinium ion intermediate.[8][9]
Reaction Thermodynamics
The initial product of alkyne hydration is an enol, which is generally unstable and rapidly tautomerizes to the more stable keto form.[10][11] This tautomerization is a thermodynamically favorable process, with the equilibrium strongly favoring the ketone. The stability of the C=O double bond in the ketone compared to the C=C double bond in the enol is the primary driving force for this isomerization. The enthalpy change for the enol-to-keto tautomerization is typically in the range of -10 to -20 kcal/mol.
Experimental Protocol: Kinetic Study of Alkyne Hydration by ¹H NMR Spectroscopy
This protocol outlines a method to follow the kinetics of the acid-catalyzed hydration of Diethylene Glycol Bis(2-propynyl) Ether using ¹H NMR.[12]
Materials:
-
Diethylene Glycol Bis(2-propynyl) Ether
-
Deuterated solvent (e.g., D₂O with a catalytic amount of D₂SO₄)
-
Internal standard (e.g., 1,4-dioxane)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of Diethylene Glycol Bis(2-propynyl) Ether and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a catalytic amount of deuterated sulfuric acid to the NMR tube to initiate the hydration reaction.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the alkyne proton signal and the appearance of the methyl ketone proton signal.
-
Integrate the signals of the starting material, product, and internal standard to determine their concentrations over time.
-
Plot the concentration of the starting material versus time to determine the reaction order and rate constant.
Visualization: Reaction Pathway for Acid-Catalyzed Alkyne Hydration
Caption: Acid-catalyzed hydration of the alkyne to the ketone.
III. Acidic Cleavage of the Ether Linkage
The ether linkages in Diethylene Glycol Bis(2-propynyl) Ether are generally stable but can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI).[13][14][15][16]
Reaction Kinetics
The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether.[13][16] For Diethylene Glycol Bis(2-propynyl) Ether, which has primary carbons attached to the ether oxygen, the cleavage is expected to proceed via an Sₙ2 mechanism.[13] The reaction rate is dependent on the concentration of the strong acid and the temperature. These reactions often require heating to proceed at a reasonable rate.[13]
Reaction Thermodynamics
The cleavage of an ether bond is an endothermic process in the absence of subsequent reactions. However, the overall thermodynamics of the reaction with HBr or HI will also depend on the formation of the resulting alcohol and alkyl halide products. Computational studies on similar ether cleavages can provide estimates for the enthalpy of reaction.[17]
Experimental Protocol: Thermodynamic Analysis of Ether Cleavage using Isothermal Titration Calorimetry (ITC)
This protocol describes a conceptual approach to studying the thermodynamics of ether cleavage. Due to the harsh conditions required, a direct ITC experiment might be challenging. However, ITC can be used to study the binding of the acid to the ether oxygen, which is the initial step of the cleavage reaction.
Materials:
-
Diethylene Glycol Bis(2-propynyl) Ether
-
A strong acid (e.g., HBr or HI)
-
A suitable aprotic solvent
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of Diethylene Glycol Bis(2-propynyl) Ether in the ITC cell.
-
Fill the ITC syringe with a solution of the strong acid.
-
Perform a series of injections of the acid into the ether solution while monitoring the heat changes.
-
The resulting thermogram can be analyzed to determine the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the initial acid-ether interaction.
Visualization: Sₙ2 Mechanism for Ether Cleavage
Caption: Sₙ2 mechanism for the acidic cleavage of the ether.
Conclusion
This application note has provided a detailed overview of the reaction kinetics and thermodynamics of Diethylene Glycol Bis(2-propynyl) Ether, focusing on three key transformations. A thorough understanding of these principles is essential for researchers and scientists to effectively utilize this versatile molecule in their respective fields. The provided protocols offer a starting point for the experimental investigation of these reactions, enabling the optimization of synthetic routes and the development of novel applications.
References
-
Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
MDPI. (2016, September 5). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). [Link]
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS medicinal chemistry letters, 2(5), 359–363. [Link]
-
Master Organic Chemistry. (2013, May 14). Hydration and Oxymercuration of Alkynes. [Link]
-
Wikipedia. (2023, November 29). Ether cleavage. [Link]
-
ResearchGate. (2026, January 26). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. [Link]
-
SciSpace. (2011, December 15). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. [Link]
-
Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]
-
Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. [Link]
-
McMurry, J. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). A kinetics study of copper-catalysed click reactions in ionic liquids. [Link]
-
RSC Publishing. (n.d.). Rate constants of the fulvenallenyl recombination with propargyl and its role in PAH formation: a theoretical and kinetic modeling study. [Link]
-
ACS Publications. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1254-1265. [Link]
-
SciSpace. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. [Link]
-
ResearchGate. (2025, August 10). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. [Link]
-
MDPI. (2024, May 5). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. [Link]
-
ResearchGate. (n.d.). NMR-Based Kinetic Experiments for Undergraduate Chemistry Laboratories. [Link]
-
ACS Publications. (2014, December 9). Rationalizing the Catalytic Activity of Copper in the Cycloaddition of Azide and Alkynes (CuAAC) with the Topology of ∇2ρ(r) and ∇∇2ρ(r). [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
YouTube. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. [Link]
-
ACS Publications. (2013, July 15). Reaction Pathways and Energetics of Etheric C–O Bond Cleavage Catalyzed by Lanthanide Triflates. [Link]
-
Jack Westin. (n.d.). Cleavage of Ethers - Organic Chemistry. [Link]
-
YouTube. (2018, December 31). ether cleavage with strong acids. [Link]
-
MDPI. (2023, May 25). Facile Photochemical/Thermal Assisted Hydration of Alkynes Catalysed under Aqueous Media by a Chalcogen Stabilized, Robust, Economical, and Reusable Fe 3 Se 2 (CO) 9 Cluster. [Link]
-
YouTube. (2019, October 25). Acidic Cleavage of Ethers - HI , HBr , Heat - Organic Chemistry. [Link]
-
YouTube. (2018, March 13). 27.05 Acid-catalyzed Hydration of Alkynes and Tautomerization. [Link]
-
Pearson+. (2024, June 11). Hydration of alkynes (via oxymercuration) gives good yields of si... | Study Prep. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
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- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ether cleavage - Wikipedia [en.wikipedia.org]
- 15. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 16. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of Diethylene Glycol Bis(2-propynyl) Ether
Introduction
Diethylene Glycol Bis(2-propynyl) Ether, also known as 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne or 4,7,10-Trioxa-1,12-tridecadiyne, is a homobifunctional crosslinker containing two terminal alkyne groups.[1] Its molecular formula is C10H14O3 and it has a molecular weight of 182.22 g/mol .[2][3] This compound is a colorless to light yellow clear liquid and is utilized in various fields including pharmaceutical development, drug discovery, and polymer chemistry. Specifically, it is employed in conjugation chemistry, such as "click" chemistry, and as a linker in PEGylation.[4] Given its role in the synthesis of advanced materials and bioconjugates, rigorous analytical characterization is imperative to ensure its identity, purity, and stability.[1]
This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of Diethylene Glycol Bis(2-propynyl) Ether and its derived products. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development who require robust and reliable methods for quality control and research applications.
Structural and Purity Analysis
The primary identification and purity assessment of Diethylene Glycol Bis(2-propynyl) Ether are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a sample. Both ¹H and ¹³C NMR are essential for the structural confirmation of Diethylene Glycol Bis(2-propynyl) Ether.
2.1.1. ¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy detects the nuclear spin of hydrogen atoms. The chemical shift of a proton is influenced by its local electronic environment, providing information about the different types of protons in a molecule and their connectivity.
-
Expected Chemical Shifts: For Diethylene Glycol Bis(2-propynyl) Ether, the following proton signals are anticipated:
-
≡C-H: The terminal alkyne protons will appear as a triplet.
-
-O-CH₂-C≡: The methylene protons adjacent to the alkyne and ether oxygen will have a distinct chemical shift.
-
-O-CH₂-CH₂-O-: The ethylene glycol backbone protons will appear as multiplets.
-
-
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the Diethylene Glycol Bis(2-propynyl) Ether sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the peaks to determine the relative ratios of the different types of protons, confirming the molecular structure. Compare the observed chemical shifts with reference spectra if available.[5]
-
2.1.2. ¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.
-
Expected Chemical Shifts: Key carbon signals for Diethylene Glycol Bis(2-propynyl) Ether include:
-
≡C-H and -C≡C-: Signals for the alkyne carbons.
-
-O-CH₂-: Signals for the various methylene carbons in the ether backbone.
-
-
Protocol: ¹³C NMR Analysis
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Instrumentation: Use a high-field NMR spectrometer with a carbon probe.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.
-
Data Processing and Analysis: Process the data and assign the observed peaks to the corresponding carbon atoms in the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule.
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their functional groups.
-
Expected Vibrational Bands: For Diethylene Glycol Bis(2-propynyl) Ether, characteristic absorption bands include:
-
Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid between two KBr plates or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the presence of the alkyne and ether moieties.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
-
Principle: The sample is vaporized and ionized. The resulting ions are then accelerated and separated in a mass analyzer. The detector measures the abundance of each ion.
-
Expected Results: The mass spectrum of Diethylene Glycol Bis(2-propynyl) Ether should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (182.22 g/mol ).[3] Fragmentation patterns can also provide structural information.
-
Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[8][9] The GC will separate the sample from any volatile impurities before it enters the mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is common for GC-MS.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 30-300).
-
-
Analysis: Identify the peak corresponding to Diethylene Glycol Bis(2-propynyl) Ether in the chromatogram and analyze its mass spectrum to confirm the molecular weight.
-
Chromatographic Purity Assessment
Chromatography is fundamental for assessing the purity of Diethylene Glycol Bis(2-propynyl) Ether and for separating it from starting materials, by-products, or degradation products.[10][11]
Gas Chromatography (GC)
GC is an excellent technique for determining the purity of volatile and thermally stable compounds like Diethylene Glycol Bis(2-propynyl) Ether.[12]
-
Principle: A sample is vaporized and injected onto the head of a chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The components are separated based on their boiling points and interactions with the stationary phase.
-
Protocol: GC Purity Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) is typically used for purity analysis due to its high sensitivity to organic compounds.
-
GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Oven Program: A temperature gradient program is often used to ensure good separation of all components.
-
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of >98.0% (GC).
-
High-Performance Liquid Chromatography (HPLC)
For non-volatile derivatives or reaction products of Diethylene Glycol Bis(2-propynyl) Ether, HPLC is the preferred chromatographic method.
-
Principle: A liquid sample is pumped at high pressure through a column packed with a solid adsorbent material. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.[13]
-
Protocol: HPLC Analysis (General Guidance)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or Refractive Index Detector).
-
Column: A reversed-phase column (e.g., C18) is often a good starting point.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution.
-
Analysis: The purity of the product is determined by the area percentage of the main peak.
-
Visualization and Data Summary
Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethylene Glycol Bis(2-propynyl) Ether, 5G | Labscoop [labscoop.com]
- 5. Diethylene glycol(111-46-6) 1H NMR [m.chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. resources.saylor.org [resources.saylor.org]
Application Note: Protein Crosslinking & Functionalization using Diethylene Glycol Bis(2-propynyl) Ether
Technical Guide & Protocols | Version 2.1
Abstract & Core Utility
This guide details the application of Diethylene Glycol Bis(2-propynyl) Ether (also known as Bis-propargyl-PEG2 ) in protein bioconjugation. Unlike traditional "PEGylation" reagents intended to increase hydrodynamic radius (e.g., PEG-20kDa), this short, homobifunctional alkyne linker is engineered for precision crosslinking and bioorthogonal handle installation .
Its core utility lies in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly known as "Click Chemistry."[1] Because native proteins lack alkyne-reactive groups, this reagent offers high specificity, reacting only with engineered or post-translationally installed azide motifs.
Key Applications:
-
Homodimerization: Covalently linking two azide-functionalized protein monomers.
-
Functional Handle Extension: Converting a protein-bound azide into a reactive alkyne overhang for subsequent derivatization.
-
PROTAC & Chimera Synthesis: Acting as a stable, minimal-length spacer between protein-binding domains.
Chemical Basis & Mechanism
Reagent Profile:
-
IUPAC Name: 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne[2]
-
Structure: Alkyne — [PEG2 Spacer] — Alkyne
-
Solubility: Water-soluble (due to the ether oxygen atoms), compatible with aqueous biological buffers.
The Reaction: CuAAC (Click Chemistry) The terminal alkyne groups react with organic azides in the presence of Cu(I) to form stable 1,2,3-triazole linkages.[4][5] This reaction is irreversible, pH-stable, and bioorthogonal.
Mechanism Diagram
The following diagram illustrates the workflow from protein functionalization to final conjugation.
Figure 1: Workflow distinguishing between Homodimerization (0.5 equivalents of linker) and Functionalization (Excess linker).
Pre-Requisite: Azide Incorporation
Since proteins do not react with Diethylene Glycol Bis(2-propynyl) Ether natively, you must first install an azide group.
Recommended Method: NHS-Ester Azide Labeling
-
Target: Primary amines (Lysine side chains, N-terminus).[6]
-
Reagent: Azido-PEG4-NHS Ester (water-soluble) is preferred over short alkyl azides to prevent precipitation.
-
Protocol Summary: Incubate protein (1–5 mg/mL) with 10–20 molar equivalents of NHS-Azide in PBS (pH 7.4) for 1 hour at RT. Remove excess reagent via desalting column (e.g., Zeba Spin or PD-10) before proceeding to the click reaction.
Protocol: CuAAC Conjugation with Bis-Alkyne
Safety Note: Copper can induce protein precipitation or oxidation. This protocol uses THPTA , a water-soluble ligand that shields the Cu(I) ion, preventing protein denaturation and accelerating the reaction.
Reagents Required
| Component | Stock Conc. | Solvent | Storage |
| Protein-Azide | 1–5 mg/mL | PBS (pH 7.4) | -80°C |
| Bis-Alkyne Linker | 100 mM | DMSO or Water | -20°C |
| CuSO4 (Copper Sulfate) | 20 mM | Water | RT |
| THPTA (Ligand) | 100 mM | Water | -20°C |
| Sodium Ascorbate | 500 mM | Water | Freshly Prepared |
| Aminoguanidine (Optional) | 500 mM | Water | -20°C |
Step-by-Step Procedure
1. Calculate Stoichiometry (Critical)
The ratio of Linker to Protein determines the outcome:
-
For Dimerization (Crosslinking): Use 0.5 equivalents of Bis-Alkyne relative to the Azide-Protein.
-
For Alkyne Installation: Use >20 equivalents of Bis-Alkyne.
2. Prepare the Catalyst Premix (The "Sharpless" Method)
Do not add Copper directly to the protein.
-
In a separate microtube, mix CuSO4 and THPTA .
-
Ratio: 1 mol Cu : 5 mol THPTA.
-
Example: Mix 10 µL of 20 mM CuSO4 + 10 µL of 100 mM THPTA.[4]
-
Incubate for 5 minutes. The solution should remain clear/light blue.
3. Reaction Assembly
Perform in a sequence that minimizes Cu(I) exposure time.
-
Protein: Place 50 µL of Azide-Protein (e.g., 50 µM final conc) in a PCR tube.
-
Linker: Add the calculated amount of Diethylene Glycol Bis(2-propynyl) Ether.
-
Catalyst Addition: Add the Cu/THPTA Premix (Final conc: 100–500 µM Copper).
-
Initiation: Add Sodium Ascorbate (Final conc: 2.5–5 mM).
-
Expert Tip: Ascorbate reduces Cu(II) to the active Cu(I).[4] The reaction starts now .
-
-
Protection (Optional): Add Aminoguanidine (5 mM) to prevent protein-aldehyde side reactions if the protein is sensitive.
4. Incubation
-
Time: 30–60 minutes.
-
Temperature: Room Temperature (25°C) or 4°C overnight.
-
Atmosphere: Keep the tube closed to limit oxygen (which re-oxidizes Cu(I) to inactive Cu(II)). Nitrogen purging is recommended for large scales.
5. Quenching & Purification[4][7]
-
Quench: Add EDTA (final 10 mM) to chelate the copper.
-
Purify: Remove unreacted linker and copper using a desalting column (MWCO 7kDa) or dialysis against PBS.
Validation & Quality Control
A. SDS-PAGE Analysis
This is the primary method to verify crosslinking.
-
Expected Result (Dimerization): You should see a band shift to roughly 2x the molecular weight of the monomer.
-
Expected Result (Functionalization): Minimal shift (linker is only ~182 Da). Validation requires a secondary reaction (e.g., reacting the new alkyne with a fluorescent azide).
B. Mass Spectrometry (LC-MS/MS)[6]
-
Intact Mass: Look for the mass addition.
-
Calculation: Mass = (Protein_Mass) + (Linker_Mass) - (Mass of displaced N2?? No, Click is additive).
-
Correction: Click chemistry is an addition reaction. No atoms are lost.
-
Mass Shift: +182.22 Da (for functionalization).
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Protein Precipitation | Copper toxicity or protein instability. | Increase THPTA:Cu ratio to 10:1. Reduce Cu concentration to 50 µM.[8] |
| No Reaction (No Dimer) | Oxidation of Cu(I) to Cu(II). | Use fresh Sodium Ascorbate. Degas buffers with N2 or Argon. |
| Oligomerization (Smear) | Non-specific crosslinking. | Ensure the initial Azide-labeling was not too heavy (aim for 1-2 azides per protein). |
| Blue Solution turns Brown | Catalyst degradation/Oxidation. | The reaction has stalled. Add more fresh Ascorbate. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link
-
Uttamapinant, C., et al. (2012).[9] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie. (Demonstrates utility of THPTA ligand). Link
Sources
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- 2. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com.cn [confluore.com.cn]
- 6. 제품 [insung.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Diethylene Glycol Bis(2-propynyl) Ether in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of "Click Chemistry" and Diethylene Glycol Bis(2-propynyl) Ether in Advanced Tissue Engineering
The fabrication of three-dimensional (3D) scaffolds that accurately mimic the native extracellular matrix (ECM) is a cornerstone of modern tissue engineering. These scaffolds must not only provide structural support but also present a permissive environment for cell adhesion, proliferation, and differentiation. Among the myriad of synthetic strategies, "click" chemistry has emerged as a powerful tool for hydrogel scaffold fabrication due to its high efficiency, specificity, and biocompatibility.[1][2] One of the most prominent click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitates the formation of stable triazole linkages under mild, aqueous conditions, making it ideal for encapsulating cells and delicate bioactive molecules.[3]
This application note details the use of Diethylene Glycol Bis(2-propynyl) Ether , a homobifunctional crosslinker, in the fabrication of biocompatible hydrogel scaffolds for tissue engineering applications. Its terminal alkyne groups readily participate in CuAAC reactions with azide-functionalized polymers, enabling precise control over the scaffold's physicochemical properties. We will provide a comprehensive overview of the underlying chemistry, detailed protocols for scaffold synthesis and characterization, and methods for evaluating cellular responses within these 3D environments.
Chemical Properties of Diethylene Glycol Bis(2-propynyl) Ether
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 103 °C at 6 mmHg | |
| Purity | >98.0% (GC) | |
| Synonyms | 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne, 4,7,10-Trioxa-1,12-tridecadiyne |
Principle of Scaffold Formation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The formation of the hydrogel scaffold is based on the CuAAC reaction, a highly efficient and specific 1,3-dipolar cycloaddition between the terminal alkyne groups of Diethylene Glycol Bis(2-propynyl) Ether and the azide groups of a functionalized polymer. This reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally stable under physiological conditions, ensuring the long-term integrity of the scaffold.[4] The biocompatibility of the resulting triazole rings has been demonstrated in various biomedical applications.[4][5]
Figure 1: Schematic of CuAAC for hydrogel formation.
Experimental Protocols
Part 1: Synthesis of Azide-Functionalized Hyaluronic Acid (HA-N₃)
This protocol describes the modification of hyaluronic acid (HA) with azide groups, preparing it for crosslinking with Diethylene Glycol Bis(2-propynyl) Ether.
Materials:
-
Hyaluronic acid (HA, sodium salt)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
Azido-PEG2-amine
-
Deionized (DI) water
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer
Procedure:
-
HA Dissolution: Dissolve 100 mg of HA in 9 mL of MES buffer (pH 5.5) at room temperature with continuous stirring until fully dissolved.[6]
-
Activation: Add 0.69 mg of DMTMM to the HA solution and allow it to react for 30 minutes. This activates the carboxylic acid groups of HA for amidation.
-
Azide Functionalization: Dissolve 22 mg of azido-PEG2-amine in 1 mL of MES buffer (pH 5.5). Add this solution dropwise to the activated HA solution.
-
Reaction: Allow the reaction to proceed for 3 days at room temperature with continuous stirring.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against DI water for 3-4 days, changing the water frequently to remove unreacted reagents.
-
Lyophilization: Freeze the purified HA-N₃ solution and lyophilize to obtain a white, fluffy solid. The degree of substitution can be determined by ¹H NMR spectroscopy.[6]
Part 2: Fabrication of Hydrogel Scaffolds
This protocol details the formation of the hydrogel scaffold via CuAAC.
Materials:
-
Azide-functionalized Hyaluronic Acid (HA-N₃) from Part 1
-
Diethylene Glycol Bis(2-propynyl) Ether
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile cell culture plates or molds
Procedure:
-
Precursor Solution Preparation:
-
Dissolve HA-N₃ in PBS to achieve the desired final concentration (e.g., 2% w/v).
-
Prepare a stock solution of Diethylene Glycol Bis(2-propynyl) Ether in PBS. The final concentration should be calculated to achieve the desired molar ratio of alkyne to azide groups (typically 1:1 for optimal crosslinking).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM) and sodium ascorbate (e.g., 200 mM) in DI water.
-
-
Hydrogel Formation:
-
In a sterile tube, mix the HA-N₃ solution and the Diethylene Glycol Bis(2-propynyl) Ether solution.
-
To initiate the crosslinking reaction, add the sodium ascorbate solution followed by the CuSO₄ solution. The final concentrations of the catalyst and reducing agent should be optimized but are typically in the range of 1-5 mM.
-
Gently vortex the solution for a few seconds to ensure thorough mixing.
-
-
Casting: Immediately pipette the precursor solution into the desired molds or cell culture plates.
-
Gelation: Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time can be monitored by vial inversion and typically occurs within minutes.[7]
Figure 2: Workflow for hydrogel scaffold fabrication.
Part 3: Characterization of Hydrogel Scaffolds
Procedure:
-
Sample Preparation:
-
Equilibrate the hydrogel samples in DI water.
-
Flash-freeze the samples in liquid nitrogen.[8]
-
Lyophilize the frozen samples until all water is removed.
-
-
Fracturing and Coating:
-
Fracture the lyophilized samples to expose the internal porous structure.
-
Mount the fractured samples on SEM stubs and sputter-coat with a thin layer of gold or platinum to make them conductive.[8]
-
-
Imaging: Image the samples using an SEM to visualize the pore size and interconnectivity.
Procedure:
-
Sample Preparation: Prepare hydrogel discs of a defined diameter and thickness.
-
Rheological Measurement:
-
Place the hydrogel disc on the rheometer stage.
-
Perform oscillatory frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').[9]
-
The storage modulus is a measure of the hydrogel's stiffness.
-
Procedure:
-
Initial Weight: Record the weight of the lyophilized hydrogel (W_d).
-
Swelling: Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
Equilibrium Weight: At regular intervals, remove the hydrogel, gently blot excess surface water, and record its weight (W_s) until a constant weight is achieved.
-
Calculation: The swelling ratio is calculated as: (W_s - W_d) / W_d.[10]
Part 4: In Vitro Cell Culture and Viability Assessment
Procedure:
-
Cell Suspension: Prepare a sterile suspension of the desired cell type in culture medium at a known concentration.
-
Encapsulation: Gently mix the cell suspension with the hydrogel precursor solution immediately before adding the catalyst and reducing agent.
-
Casting and Gelation: Pipette the cell-laden precursor solution into a sterile mold and allow it to gel as described in Part 2.
-
Culture: After gelation, add culture medium to the scaffolds and incubate under standard cell culture conditions (37°C, 5% CO₂). Change the medium every 2-3 days.
Procedure:
-
Staining Solution Preparation: Prepare a working solution of Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's protocol.[11][12]
-
Staining: Remove the culture medium from the cell-laden scaffolds and wash with PBS. Incubate the scaffolds in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.
-
Washing: Wash the scaffolds with PBS to remove excess dyes.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantification: Analyze the images using software such as ImageJ to determine the percentage of viable cells.
Expected Results and Data Presentation
The following tables present representative data for hydrogel scaffolds fabricated using Diethylene Glycol Bis(2-propynyl) Ether and an azide-functionalized polymer. These values are illustrative and will vary depending on the specific polymer, crosslinker concentration, and other experimental conditions.
Table 1: Physicochemical Properties of Hydrogel Scaffolds
| Parameter | Value |
| Pore Size (SEM) | 50 - 150 µm |
| Storage Modulus (G') | 1 - 20 kPa |
| Swelling Ratio | 15 - 30 |
| Gelation Time | 5 - 15 minutes |
Table 2: Cell Viability in Hydrogel Scaffolds
| Time Point | Cell Viability (%) |
| Day 1 | > 95% |
| Day 3 | > 90% |
| Day 7 | > 85% |
Troubleshooting and Scientific Rationale
-
Slow or Incomplete Gelation: This may be due to insufficient catalyst or reducing agent, or degradation of the precursor solutions. Always use freshly prepared catalyst and reducing agent solutions. The pH of the precursor solution can also affect the reaction rate; ensure it is within the optimal range for CuAAC (typically around 7.4).
-
High Cell Death: The copper catalyst can be cytotoxic at high concentrations. It is crucial to use the minimum effective concentration of CuSO₄ and to thoroughly wash the hydrogels with culture medium after gelation to remove any residual catalyst. Alternatively, copper-free click chemistry approaches, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed.[13]
-
Inconsistent Mechanical Properties: The stiffness of the hydrogel is directly related to the crosslinking density.[14] Ensure precise and consistent concentrations of the azide-functionalized polymer and Diethylene Glycol Bis(2-propynyl) Ether to achieve reproducible mechanical properties.
Conclusion
Diethylene Glycol Bis(2-propynyl) Ether serves as an effective and versatile crosslinking agent for the fabrication of hydrogel scaffolds via "click" chemistry. The protocols outlined in this application note provide a robust framework for synthesizing, characterizing, and biologically evaluating these scaffolds. The ability to tune the physicochemical properties of the hydrogel by varying the precursor concentrations allows for the creation of tailored 3D environments for a wide range of tissue engineering applications, from fundamental cell biology studies to the development of novel therapeutic strategies.
References
- Faithful Scanning Electron Microscopic (SEM)
- How to prepare sample for SEM analysis for a hydrogel? Instead of the lyophilization process is there any other technique? (2023).
- Click Chemistry-Based Hydrogels for Tissue Engineering. (2025). MDPI.
- Versatile Cell Culture Scaffolds: Bio-orthogonal Click. (n.d.). Sigma-Aldrich.
- Relationship between Structure and Rheology of Hydrogels for Various Applic
- Developing mechanically robust, triazole-zwitterionic hydrogels to mitigate foreign body response (FBR)
- Cyto3D Live-Dead Assay Kit Protocol. (n.d.). TheWell Bioscience.
- Click and bioorthogonal hyaluronic acid hydrogels as an ultra-tunable platform for the investigation of cell-m
- Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering. (n.d.). PMC.
- A guide to live dead staining cells in hydrogels. (2023). Lab Tools and Tricks - WordPress.com.
- Evaluation of Physical and Mechanical Properties of Porous Poly (Ethylene Glycol)-co-(L-Lactic Acid)
- Live/Dead Analysis Protocol. (2022). Allevi.
- How can I conduct Live/Dead Assay in cell seeded hydrogel? (2015).
- Developing mechanically robust, triazole-zwitterionic hydrogels to mitigate foreign body response (FBR) for islet encapsulation. (n.d.).
- SEM sample preparation for cells on 3D scaffolds by freeze-drying and HMDS. (n.d.).
- Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regener
- (PDF)
- Application of “Click” Chemistry in Biomedical Hydrogels. (n.d.). ACS Omega.
- Mapping Nanoparticles in Hydrogels: A Comparison of Preparation Methods for Electron Microscopy. (2018). MDPI.
- Comparative Analysis of Electron Microscopy Techniques for Hydrogel Microarchitecture Characterization: SEM, Cryo-SEM, ESEM, and TEM. (2025). ACS Omega.
- Hyaluronic acid hydrogel synthesis via Diels-Alder “click” reaction, Nimmo et al. 14. (n.d.).
- Cyto3D Live-Dead Assay Kit. (n.d.). TheWell Bioscience.
- Mechanical properties of PEG hydrogels. (A) Stress, (B) strain, and (C)... (n.d.).
- Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications. (2024).
- (PDF) Strain-Promoted Cross-Linking of PEG-Based Hydrogels via Copper-Free Cycloaddition. (2025).
- Modular Approach to Functional Hyaluronic Acid Hydrogels Synthesis Using Orthogonal Chemoselective Reactions. (n.d.).
- US5652347A - Method for making functionalized derivatives of hyaluronic acid. (n.d.).
- A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. (n.d.).
- The rheological behavior of chemically crosslinked hydrogels based on poly (Acrylamide). (2025).
-
Novel biocompatible Cu2+-containing composite hydrogels based on bacterial cellulose and poly-1-vinyl-1,2,4-triazole. (2022). .
- Efficient synthesis of an aldehyde functionalized hyaluronic acid and its application in the preparation of hyaluronan-lipid conjug
- Composite Hydrogels Based on Bacterial Cellulose and Poly-1-vinyl-1,2,4-triazole/Phosphoric Acid: Supramolecular Structure as Studied by Small Angle Sc
- Charged Triazole Cross-Linkers for Hyaluronan-Based Hybrid Hydrogels. (2016). MDPI.
- PROTOCOL SAMPLE PREPARATION FOR HISTOLOGICAL ANALYSIS. (n.d.). TheWell Bioscience.
- Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Transl
- SUPPORTING PROTOCOL. (2024). xylyx bio.
- In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine)
- Myocardial Matrix-Polyethylene Glycol Hybrid Hydrogels for Tissue Engineering. (n.d.). PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Developing mechanically robust, triazole-zwitterionic hydrogels to mitigate foreign body response (FBR) for islet encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click and bioorthogonal hyaluronic acid hydrogels as an ultra-tunable platform for the investigation of cell-material interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 12. allevi3d.com [allevi3d.com]
- 13. researchgate.net [researchgate.net]
- 14. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Diethylene Glycol Bis(2-propynyl) Ether click chemistry reaction yield
Article ID: KB-CLK-126422 | Status: Verified | Last Updated: 2026-02-19 Subject: Optimizing Yield & Specificity for Diethylene Glycol Bis(2-propynyl) Ether
Executive Summary
You are working with Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9), often referred to as Bis-propargyl-PEG2 .[1][2][3][4] This is a short, homobifunctional linker (~182.22 Da) containing two terminal alkyne groups.
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is robust, this specific molecule presents a unique "Stoichiometric Trap" due to its symmetry. The most common cause of yield failure with this linker is not catalytic inactivity, but uncontrolled oligomerization.
This guide synthesizes field data to troubleshoot yield issues, focusing on stoichiometry, catalytic protection, and purification.
Part 1: The Three Pillars of Optimization
1. The Stoichiometry Trap (Controlling Oligomerization)
-
The Issue: Because DEG-BPE has two identical alkyne handles, reacting it with a diazide (or even a mono-azide in 1:1 ratio) often results in linear polymerization or cyclic oligomers rather than the desired discrete conjugate.
-
The Fix: You must break symmetry via concentration gradients.
-
Target: Mono-functionalization (Alkyne-Linker-Azide product): Use a 5:1 to 10:1 excess of the Linker (DEG-BPE) relative to the Azide. This statistically ensures that once one end reacts, the probability of the second end finding another Azide is low.
-
Target: Homobifunctional Crosslinking (Azide-Linker-Azide): Use a 2.5:1 excess of the Azide relative to the Linker.
-
-
Technical Insight: High dilution ( < 10 mM) favors intramolecular cyclization (if possible), while high concentration (> 100 mM) favors intermolecular polymerization. Keep concentrations moderate (10–50 mM) for controlled conjugation.
2. Catalytic Integrity (The THPTA Advantage)
-
The Issue: Cu(I) is unstable and readily oxidizes to Cu(II), which is inactive. Furthermore, naked copper ions can degrade proteins or nucleic acids via free radical generation.
-
The Fix: Do not use TBTA for aqueous reactions involving this PEG linker; it precipitates. Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).
-
Ratio: Maintain a 5:1 Ligand:Copper ratio . This protects the Cu(I) from oxidation and prevents "dead" reaction mixtures.
-
Reducing Agent: Always use Sodium Ascorbate in excess (5–10 equivalents) to scavenge dissolved oxygen and regenerate Cu(I).
-
3. Purification (The "Blue" Product)
-
The Issue: DEG-BPE is a small, amphiphilic molecule. Copper-ligand complexes often co-elute with the product, resulting in a blue/green tint and toxicity in downstream biological assays.
-
The Fix: Dialysis is ineffective for this low-MW linker (182 Da).
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction turned brown/black and yield is near zero. What happened? Diagnosis: This is the "Disproportionation Effect." Explanation: Without a stabilizing ligand (like THPTA), Cu(I) disproportionates into Cu(0) (black precipitate) and Cu(II). Solution:
-
Increase Ligand:Cu ratio to 5:1.
-
Degas solvents (sparge with Nitrogen/Argon for 15 mins) before adding Ascorbate.
-
Add Ascorbate last to start the reaction.
Q2: I see a ladder of products on my LC-MS. How do I get a single peak? Diagnosis: Oligomerization due to 1:1 stoichiometry. Explanation: You are reacting a bifunctional linker with a bifunctional target (or high conc. mono-target), creating chains. Solution: Adjust equivalents. If you want to link two Azides together, increase the Azide concentration. If you want to attach the linker to one Azide, use a massive excess of the Linker (DEG-BPE).
Q3: The product precipitates immediately upon adding the Copper premix. Diagnosis: Ligand incompatibility or "Salting Out." Explanation: If using TBTA, it is insoluble in water.[6] If using high concentrations of inorganic salts (PBS > 2x), the hydrophobic linker-copper complex may crash out. Solution: Switch to THPTA or BTTAA (water-soluble ligands).[7][8] Add 10-20% DMSO or t-Butanol to the buffer to solubilize the DEG-BPE backbone.
Q4: My biological assay is failing after conjugation (toxicity). Diagnosis: Residual Copper toxicity. Explanation: Even trace Cu ions are cytotoxic. Solution: Perform an EDTA chelation wash (see Protocol).[5] If the product is a protein, use a spin column after the EDTA incubation.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of a discrete conjugate using DEG-BPE.
Materials:
-
DEG-BPE (Linker)
-
Target Azide
-
THPTA Ligand (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock, freshly prepared )
-
Solvent: 50% DMSO / 50% Water (or tBuOH/Water)
Step-by-Step Workflow:
-
Prepare the "Catalyst Master Mix" (Crucial Step):
-
Premix CuSO4 and THPTA separately before adding to the reaction.
-
Mix 10 µL of CuSO4 (1 eq) with 50 µL of THPTA (5 eq).
-
Why? This forms the active catalytic complex immediately and prevents copper precipitation.
-
-
Reaction Assembly:
-
Dissolve Target Azide to final conc of 10 mM.
-
Add DEG-BPE.
-
For Mono-labeling: Add 50 mM (5 eq).
-
For Crosslinking: Add 4 mM (0.4 eq).
-
-
Add the Catalyst Master Mix (final Cu conc 0.5–1 mM).
-
-
Initiation:
-
Add Sodium Ascorbate (final conc 5 mM).
-
Flush headspace with Argon/Nitrogen. Cap tightly.
-
-
Incubation:
-
Incubate at RT for 1–2 hours.
-
Note: Do not heat above 40°C; CuAAC is fast enough at RT, and heat promotes byproducts.
-
-
Workup (Copper Removal):
-
Add EDTA (pH 8.0) to a final concentration of 10 mM. Incubate 15 mins.
-
If Organic Soluble: Extract with EtOAc, wash 3x with 0.1 M EDTA, dry over MgSO4.
-
If Water Soluble: Pass through a PD-10 desalting column or dialyze (only if Product MW > 1kDa).
-
Part 4: Visualization (Mechanisms & Logic)
Figure 1: The Stabilized Catalytic Cycle
This diagram illustrates why the Ligand (L) is required to prevent the "Death" of the catalyst via oxidation or disproportionation.
Caption: The Cu(I)-THPTA complex prevents rapid oxidation by O2, ensuring the catalytic cycle continues until reactants are consumed.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yield issues.
Caption: Diagnostic workflow for identifying the root cause of reaction failure based on visual cues and LC-MS data.
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[1][9] (Discusses THPTA vs TBTA). [Link]
Sources
- 1. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Diethylene Glycol Bis(2-propynyl) Ether, 5G | Labscoop [labscoop.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in Diethylene Glycol Bis(2-propynyl) Ether polymerization
To: Research & Development Team From: Senior Application Scientist, Polymer Chemistry Division Subject: Troubleshooting Low Yield in Diethylene Glycol Bis(2-propynyl) Ether Polymerization
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether (often abbreviated as Bis-propargyl-PEG2 ) is a homobifunctional linker primarily used in Step-Growth Polymerization .[1] Unlike chain-growth polymerization (e.g., radical polymerization of acrylates), the yield and molecular weight of this monomer's polymers are governed strictly by the Carothers Equation .
Low yield in this context usually manifests as either:
-
Low Molecular Weight (Oligomers): The reaction worked, but you obtained a viscous oil instead of a solid polymer.
-
Low Conversion: The reaction stalled due to catalyst death.
-
Gelation: Unintended crosslinking occurred.
This guide addresses the two most common polymerization routes for this monomer: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Thiol-Yne Polyaddition .[1]
Part 1: Diagnostic Logic Tree
Before adjusting parameters, identify your failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of polymerization failure. Blue nodes represent symptoms; Red/Yellow nodes represent root causes.
Part 2: Troubleshooting Guide (Q&A)
Section 1: The Stoichiometry Trap (Step-Growth Physics)
Q: I added exactly 1:1 equivalents of Diethylene Glycol Bis(2-propynyl) Ether and my diazide linker, but I only got short oligomers (low yield of polymer). Why?
A: In step-growth polymerization, molecular weight (
The Invisible Imbalance: Diethylene Glycol Bis(2-propynyl) Ether is hygroscopic.[1] If you weighed it on the bench without drying, you likely added water weight , meaning you actually added less than 1 equivalent of alkyne groups.
-
Result: Excess diazide (
). -
Outcome: Polymer chains are "capped" with azides and cannot grow further.[1]
Corrective Action:
-
Dry the Monomer: Dry the ether over molecular sieves (3Å) or under high vacuum for 12 hours before weighing.
-
Titrate Purity: Do not rely on the label purity (e.g., 98%). Perform a 1H NMR end-group analysis to calculate the exact functional equivalent weight.
-
Use a Weighing Solution: Dissolve both monomers in the reaction solvent separately to known concentrations, then mix by volume. This is more precise than gravimetric weighing for small scales.[1]
Section 2: Catalyst Death & Oxygen Sensitivity (CuAAC)
Q: My reaction starts well (turns green/brown) but stops after 50% conversion. Adding more catalyst doesn't help. [1]
A: This indicates Catalyst Poisoning or Glaser Coupling .[1] In CuAAC, the active species is Cu(I). If oxygen enters the system, Cu(I) oxidizes to inactive Cu(II) (blue/green color). Furthermore, oxygen promotes Glaser Coupling (homocoupling of alkynes), which consumes your alkyne groups without reacting with the azide.
-
Glaser Effect:
-
This destroys the 1:1 stoichiometry (see Section 1), permanently limiting yield.
Corrective Action:
-
Degas Thoroughly: Sparging with nitrogen is often insufficient for polymerization.[1] Use Freeze-Pump-Thaw (3 cycles) .[1]
-
Ligand Stabilization: Are you using bare CuBr or CuSO4/Ascorbate? For polymerization, you must use a stabilizing ligand like PMDETA or TBTA . These protect Cu(I) from oxidation and prevent disproportionation.[1]
-
Reducing Agent: Always maintain an excess of Sodium Ascorbate (if aqueous) or use Cu wire (if organic) to continuously regenerate Cu(I).[1]
Section 3: Concentration & Cyclization
Q: I am getting low yield of solid polymer, but high yield of a gummy, soluble material. NMR shows the groups reacted.
A: You are likely forming cyclic oligomers rather than linear polymers.[1] The diethylene glycol backbone is flexible. If the concentration is too low, the growing chain end is more likely to find its own tail (intramolecular reaction) than another monomer (intermolecular reaction).
The Critical Concentration (
-
Dilute (< 0.1 M): Favors Cyclization (Low Yield of Polymer).[1]
-
Concentrated (> 0.5 M): Favors Linear Polymerization.[1]
-
Bulk (No Solvent): Maximum MW, but risk of exotherm/viscosity issues.
Corrective Action: Increase monomer concentration to at least 0.5 M - 1.0 M . If viscosity becomes too high, add solvent slowly only after the reaction has proceeded significantly.
Part 3: Optimized Experimental Protocol
Protocol: High-MW Polyaddition via CuAAC Target: Linear polymer from Diethylene Glycol Bis(2-propynyl) Ether + Diazide comonomer.[1]
| Parameter | Specification | Rationale |
| Monomer Conc. | 1.0 M (in DMF or DMSO) | High conc. suppresses cyclization.[1] |
| Catalyst Load | 1-2 mol% CuBr / 2-4 mol% PMDETA | PMDETA solubilizes and protects Cu(I).[1] |
| Stoichiometry | 1.000 : 1.000 (Molar Ratio) | Critical for high Degree of Polymerization.[1] |
| Atmosphere | Nitrogen/Argon (Glovebox preferred) | Prevents oxidative Glaser coupling.[1] |
| Temperature | 40°C - 60°C | Enhances rate without thermal degradation.[1] |
Step-by-Step Workflow:
-
Purification: Pass Diethylene Glycol Bis(2-propynyl) Ether through a small plug of neutral alumina to remove inhibitors/peroxides if stored long-term.[1]
-
Stock Solutions: Prepare 2.0 M solutions of the alkyne and the diazide in dry DMF.
-
Degassing: Perform 3 freeze-pump-thaw cycles on both solutions separately.
-
Mixing: In a glovebox or under strict Schlenk conditions, mix equal volumes of monomer solutions.
-
Catalyst Addition: Add pre-complexed CuBr/PMDETA (degassed) via syringe.
-
Reaction: Stir at 50°C for 24-48 hours. Viscosity should increase noticeably.[1]
-
Termination: Expose to air and add a drop of propargyl alcohol (to cap azides) or benzyl azide (to cap alkynes) if end-group control is needed.[1]
-
Purification: Precipitate into cold diethyl ether. (Note: Low MW oligomers will remain in the ether, purifying your polymer yield).
Part 4: Mechanism Visualization
The following diagram illustrates the competition between the desired Step-Growth pathway and the yield-killing side reactions.
Figure 2: Reaction pathways determining yield. High concentration and oxygen-free conditions drive the reaction towards the green "High MW Polymer" path.
References
-
Qin, A., et al. (2008). Click Polymerization: Inspired by Nature, Enabled by Science. Macromolecules, 41(10), 3808-3822. [Link]
- Foundational text on CuAAC step-growth polymerization stoichiometry and c
-
Odian, G. (2004). Principles of Polymerization (4th Ed.).[1] Wiley-Interscience.[1]
- Authoritative source for the Carothers Equ
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols.[1] Berichte der deutschen chemischen Gesellschaft, 2, 422-424.
-
Original description of the oxidative coupling side-reaction (Glaser Coupling).[1]
-
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2] Chemical Reviews, 108(8), 2952–3015. [Link]
- Comprehensive review on CuAAC mechanisms, ligand roles, and oxygen sensitivity.
Sources
Technical Support Center: Identifying and Mitigating Side Products in Diethylene Glycol Bis(2-propynyl) Ether Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Diethylene Glycol Bis(2-propynyl) Ether. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify, understand, and mitigate the formation of common side products during its synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.
Section 1: FAQ - Understanding the Core Synthesis and Potential Impurities
This section addresses fundamental questions about the synthesis of Diethylene Glycol Bis(2-propynyl) Ether and the origins of common impurities.
Q1: What is the primary reaction for synthesizing Diethylene Glycol Bis(2-propynyl) Ether?
The most common and efficient method for synthesizing Diethylene Glycol Bis(2-propynyl) Ether is the Williamson ether synthesis .[1] This reaction is a cornerstone of organic chemistry for forming ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific synthesis, the hydroxyl groups of diethylene glycol are deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks an electrophilic propargyl halide (such as propargyl bromide), displacing the halide and forming the ether linkage.[3] Since diethylene glycol has two hydroxyl groups, this process occurs twice to yield the final bis-propargyl ether product.
Q2: What are the most common side products I should expect in this reaction?
During the synthesis, several side products can form. Awareness of these potential impurities is the first step toward effective mitigation and purification.
-
Mono-propargylated Intermediate: The most common impurity is the half-reacted product, 2-[2-(prop-2-ynyloxy)ethoxy]ethan-1-ol . This occurs when only one of the two hydroxyl groups on diethylene glycol has reacted.
-
Unreacted Starting Materials: Residual diethylene glycol and propargyl halide (or its hydrolysis product, propargyl alcohol) can be carried through into the crude product.
-
Elimination (E2) Byproducts: The alkoxide formed from diethylene glycol is a strong base as well as a nucleophile.[4] It can potentially induce an E2 elimination reaction with the propargyl halide, especially at elevated temperatures, leading to the formation of allene .[3]
-
Impurities from Starting Materials: Commercial diethylene glycol can contain small amounts of ethylene glycol .[5][6] This can react under the same conditions to form undesired side products like ethylene glycol bis(2-propynyl) ether.
-
Solvent-Related Impurities: High reaction temperatures can cause the degradation of common polar aprotic solvents like N,N-dimethylformamide (DMF).
Q3: How do reaction conditions influence the formation of these side products?
The outcome of your synthesis is highly dependent on the reaction parameters. Understanding these relationships is key to maximizing the purity of your product.
-
Stoichiometry: Using an insufficient amount of propargyl halide or base will almost certainly lead to a significant amount of the mono-propargylated intermediate and unreacted diethylene glycol. A slight excess of the propargylating agent is often used to drive the reaction to completion.
-
Temperature: The SN2 reaction is favored at moderate temperatures. Excessively high temperatures can increase the rate of the competing E2 elimination reaction, reducing your yield and introducing allenic impurities.[4]
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to generate the alkoxide in situ.[7] Using a bulkier base could potentially increase the likelihood of elimination.[2]
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are preferred as they effectively solvate the cation of the alkoxide salt, leaving a highly reactive "naked" alkoxide nucleophile, which accelerates the SN2 reaction.[1] Protic solvents (like water or alcohols) will slow the reaction down by solvating and deactivating the nucleophile.[7]
Section 2: Troubleshooting Guide - From Observation to Solution
This section is designed to help you diagnose and resolve common issues encountered during the synthesis and workup.
Issue 1: Multiple spots are visible on my TLC plate after the reaction.
-
Observation: The crude reaction mixture shows three or more distinct spots on a Thin-Layer Chromatography (TLC) plate. One spot corresponds to the desired product, but others are present.
-
Probable Cause & Diagnosis:
-
Incomplete Reaction: The most likely culprits are the mono-propargylated intermediate and unreacted diethylene glycol. Diethylene glycol is very polar and will have a very low Rf value, while the mono-substituted product will have an Rf between that of the starting material and the final product.
-
Propargyl Alcohol: If any propargyl halide hydrolyzed, propargyl alcohol might be present. This is typically more volatile and may have a higher Rf than diethylene glycol.
-
-
Troubleshooting & Solution:
-
Confirm Identities: Co-spot the reaction mixture on a TLC plate with your starting materials (diethylene glycol and propargyl alcohol) to confirm their presence.
-
Optimize Reaction: If the reaction is incomplete, consider increasing the reaction time, adding a slight excess (10-20%) of the base and propargyl halide, or moderately increasing the temperature.
-
Purification: The product can be readily separated from these more polar impurities using silica gel column chromatography.
-
Issue 2: The reaction yield is low, and the product NMR shows unusual signals.
-
Observation: The isolated yield is significantly lower than expected. The 1H NMR spectrum may show complex signals in the vinylic region (4.5-5.5 ppm) instead of the clean terminal alkyne proton at ~2.4 ppm.
-
Probable Cause & Diagnosis:
-
E2 Elimination: This suggests that the E2 elimination side reaction has occurred, consuming your propargyl halide to form allene, which may then polymerize or react further.[3] This is more likely if the reaction was run at a high temperature.
-
-
Troubleshooting & Solution:
-
Modify Conditions: Repeat the reaction at a lower temperature. The Williamson ether synthesis often works well at temperatures ranging from room temperature to 60 °C.
-
Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to screen the crude product for low molecular weight species. Allene (C3H4) has a molecular weight of 40.07 g/mol and would be readily detectable.
-
Base Selection: Ensure you are not using an excessively bulky base, as this can favor elimination over substitution.[4]
-
Section 3: Protocols for Identification and Characterization
Here we provide standardized protocols for monitoring your reaction and identifying potential impurities.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is essential for tracking the progress of your synthesis.
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Solvent System: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes. A 30:70 (v/v) ethyl acetate:hexanes mixture is often effective. Adjust the polarity as needed to achieve an Rf of ~0.4 for the desired product.
-
Spotting: On the baseline of the TLC plate, apply small spots of:
-
S: Diethylene glycol starting material (dissolved in methanol).
-
R: Your crude reaction mixture (aliquot diluted in a suitable solvent like ethyl acetate).
-
C: A co-spot of both S and R on the same point.
-
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
First, view the dried plate under a UV lamp at 254 nm.
-
Next, stain the plate using a potassium permanganate (KMnO4) stain. The hydroxyl groups of the starting material and mono-substituted intermediate, as well as the alkyne groups, will react to produce yellow/brown spots on a purple background. Gently warm the plate with a heat gun to accelerate development.
-
-
Interpretation: The disappearance of the diethylene glycol spot (low Rf) and the appearance of a new, higher Rf spot for the product indicates reaction progress. The presence of a spot with an intermediate Rf suggests the mono-propargylated species.
Protocol 2: Identification of Volatile Impurities by GC-MS
GC-MS is a powerful tool for identifying volatile starting materials, side products, and the main product.[8]
-
Sample Preparation: Dilute a small aliquot of your crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC Column: A standard non-polar column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Hold: Maintain at 280 °C for 5 minutes.
-
-
MS Detector: Scan range from m/z 35 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to your product (Expected MW: 182.22 g/mol ).[9]
-
Search the mass spectra of other peaks against a spectral library (e.g., NIST) to identify known impurities like diethylene glycol (MW: 106.12 g/mol ) or propargyl alcohol (MW: 56.06 g/mol ).
-
Analyze the fragmentation patterns of unknown peaks to propose potential structures.
-
Section 4: Visualization Hub
Visual aids for understanding reaction pathways and analytical workflows.
Diagram 1: Synthesis Pathway of Diethylene Glycol Bis(2-propynyl) Ether
Caption: Williamson Ether Synthesis reaction pathway and key side products.
Diagram 2: Troubleshooting and Identification Workflow
Caption: A systematic workflow for troubleshooting and identifying impurities.
Section 5: Data Summary Table
This table provides a quick reference for the key characteristics of the target product and its most common side products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (Key Features) | Common Analytical Method |
| Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | 182.22[9] | δ ~4.2 (s, 4H, -O-CH2 -C≡), δ ~3.7 (m, 8H, -O-CH2CH2 -O-), δ ~2.4 (t, 2H, -C≡CH ) | GC-MS, LC-MS, NMR |
| 2-[2-(prop-2-ynyloxy)ethoxy]ethan-1-ol | C7H12O3 | 144.17 | Presence of a broad -OH signal, inequivalent PEG-like protons. | GC-MS, LC-MS |
| Diethylene Glycol | C4H10O3 | 106.12[8] | Broad -OH signals, complex multiplet for -CH2- protons. | GC-MS |
| Allene | C3H4 | 40.07 | Vinylic protons (δ ~4.5-5.0). | Headspace GC-MS |
| Ethylene Glycol Bis(2-propynyl) Ether | C8H10O2 | 138.16 | δ ~4.2 (s, 4H), δ ~3.7 (s, 4H), δ ~2.4 (t, 2H). | GC-MS |
References
-
Patel, R., et al. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Sciences. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
PureSynth. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether 98.0%(GC). Retrieved from [Link]
-
PubChem. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from [Link]
-
Taylor & Francis Group. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIETHYLENE GLYCOL DIETHYL ETHER. Retrieved from [Link]
- Google Patents. (2013). CN102924242A - Method for purifying propylene glycol ether compounds.
-
ResearchGate. (1970). Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. Retrieved from [Link]
-
Molecules. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
- Google Patents. (2000). US6034281A - Purification of diethylene glycol monoethyl ether.
-
World Health Organization. (2024). TESTS FOR DIETHYLENE GLYCOL AND ETHYLENE GLYCOL IN LIQUID PREPARATIONS FOR ORAL USE. Retrieved from [Link]
-
Publisso. (2021). Method for the determination of diethylene glycol, ethylene glycol and propylene glycol in workplace air using gas chromatography. Retrieved from [Link]
-
Sidley Austin LLP. (2023). FDA Guidance Outlines Expectations to Mitigate the Risk of Diethylene Glycol and Ethylene Glycol Contamination of Drug Products. Retrieved from [Link]
-
Agilent. (2024). Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US6034281A - Purification of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
- 6. Diethylene glycol synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. series.publisso.de [series.publisso.de]
- 9. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]
managing viscosity in Diethylene Glycol Bis(2-propynyl) Ether polymer synthesis
Topic: Viscosity & Molecular Weight Management in Step-Growth Polymerization Target Monomer: Diethylene Glycol Bis(2-propynyl) Ether (CAS: 7218-52-2)[1]
Technical Abstract: The Rheology of Reaction
Diethylene Glycol Bis(2-propynyl) Ether (DGE) is a flexible, amphiphilic A-A monomer (bifunctional alkyne).[1] In drug delivery applications, it is most frequently polymerized via Step-Growth mechanisms —specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Thiol-Yne photo-click chemistry.[1][2]
Unlike chain-growth polymerization (where viscosity rises linearly with conversion), DGE polymerization follows the Carothers Equation . Viscosity remains low for the majority of the reaction (0–80% conversion) and then spikes asymptotically as conversion (
The Core Challenge: "Managing viscosity" in this context is actually managing stoichiometry . If you achieve perfect 1:1 stoichiometry with a bifunctional partner, the Degree of Polymerization (
Interactive Troubleshooting Guide (FAQs)
Category A: The "Brick Wall" (Rapid, Unwanted Gelation)
Q: My reaction mixture turned into an insoluble solid within seconds of adding the catalyst. What happened? Diagnosis: You likely hit the Gel Point due to high concentration or accidental crosslinking.[2] Root Cause:
-
Functionality Mismatch: If your reaction partner (e.g., a diazide or dithiol) contains even trace amounts of tri-functional impurities (
), the system will form a 3D network instead of linear chains. -
Concentration: In bulk (solvent-free) CuAAC, the exotherm accelerates the reaction so fast that you bypass the "viscous liquid" stage and go straight to a solid glass.
Corrective Protocol:
-
Dilution: Run the reaction at 0.5 M – 1.0 M in a solvent like DMF or DMSO. This acts as a heat sink and separates chains to prevent entanglement.[2]
-
Stoichiometric Offset: Do not use a 1:1 ratio. Use a ratio of 1.00 : 0.98 (Alkyne:Azide).[2] This mathematically limits the maximum molecular weight (
) and keeps the material processable.
Category B: The "Sludge" (High Viscosity, Low Mw)
Q: The solution is extremely viscous and hard to stir, but GPC analysis shows low molecular weight. Why? Diagnosis: Chain Aggregation or Hydrogen Bonding , not actual polymerization. Root Cause: DGE contains ether oxygens that can form strong hydrogen bonds or coordinate with the Copper catalyst.[2] If you are using a solvent like water/t-butanol, the polymer chains may be aggregating into "pseudo-gels" rather than forming long covalent chains.
Corrective Protocol:
-
Add a Disaggregant: Add 0.1 M LiBr or LiCl to the reaction solvent.[2] This disrupts aggregation and allows the chains to relax, reducing apparent viscosity.
-
Catalyst Removal: Residual Copper(I) can crosslink chains via coordination.[1][2] Perform an EDTA wash immediately to drop viscosity.[2]
Category C: Thermal Runaway[1][2]
Q: The viscosity spiked, the vial got hot, and the polymer turned brown.
Diagnosis: Exothermic Runaway leading to oxidative degradation.
Root Cause:
The Click reaction is highly exothermic (
Corrective Protocol:
-
Step-Wise Catalyst Addition: Do not add all Cu(I) at once. Add it in 3 aliquots over 1 hour.
-
Active Cooling: Maintain the reaction at 25°C - 40°C using a water bath.[1][2]
Master Protocol: Controlled Solution Polymerization
Objective: Synthesize linear Poly(triazole) from DGE and 1,8-Diazido-3,6-dioxaoctane with targeted viscosity (
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| DGE (Bis-alkyne) | Monomer A | 1.00 | Limiting reagent |
| Diazide Linker | Monomer B | 0.985 | Critical:[1][2] Slight deficit limits |
| CuSO₄ · 5H₂O | Pre-Catalyst | 0.05 | Source of Cu |
| Sodium Ascorbate | Reductant | 0.10 | Generates active Cu(I) |
| DMF | Solvent | N/A | [Monomer] = 0.8 M |
Step-by-Step Workflow
-
Preparation: Dissolve DGE and Diazide in DMF in a round-bottom flask. Degas by bubbling Nitrogen for 15 mins (Oxygen poisons the catalyst).[2]
-
Initiation: Add CuSO₄ solution (dissolved in min. water). Then, add Sodium Ascorbate dropwise.
-
Checkpoint: The solution should turn bright yellow/orange (active Cu(I)).
-
-
Viscosity Monitoring (The "Vortex Test"):
-
Termination: Expose to air and add excess EDTA solution (0.1 M). The color will shift to blue/green (oxidized Cu(II)).
-
Precipitation: Pour the viscous DMF solution into cold Diethyl Ether (10x volume) to precipitate the polymer.
Logic Visualization: The Carothers Control Loop
This diagram illustrates why stoichiometry is the primary "knob" for controlling viscosity in DGE polymerization.
Caption: The Carothers Control Loop showing how stoichiometry (
References
-
Step-Growth Kinetics & Carothers Equ
-
CuAAC Polymeriz
-
Source: Qin, A., et al. (2008). "Click polymerization: Facile preparation of functional poly(triazoles) from diazides and diynes."[2] Macromolecules.
- Context: Details the synthesis of linear polytriazoles using diazides and diynes (analogous to DGE), highlighting the need for polar solvents (DMF/DMSO) to maintain solubility.
-
URL:[1]
-
-
Diethylene Glycol Bis(2-propynyl) Ether Properties
-
Troubleshooting Gel
-
Source: Binauld, S., & Drockenmuller, E. (2008).[3] "Kinetic study of copper(I)-catalyzed click chemistry step-growth polymerization." Journal of Polymer Science Part A.
- Context: Provides kinetic data showing the delayed gel point and the importance of stoichiometry in controlling .
-
URL: [Wiley Online Library - J. Polym.[1][2] Sci. Part A]([Link]2][3]
-
Sources
Technical Support Center: Catalyst Selection for Diethylene Glycol Bis(2-propynyl) Ether Click Reactions
Content Type: Technical Support Guide & Troubleshooting FAQ Target Molecule: Diethylene Glycol Bis(2-propynyl) Ether (CAS: 7218-52-2 / 126422-57-9) Reaction Class: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Audience: Medicinal Chemists, Chemical Biologists, and Process Engineers
Introduction: The Bis-Alkyne Challenge
Diethylene Glycol Bis(2-propynyl) Ether (Propargyl-PEG2-Propargyl) is a homobifunctional crosslinker. Unlike mono-functionalized alkynes, this reagent presents a unique kinetic and thermodynamic challenge: competing oligomerization .
In a standard "Click" reaction, the goal is to ligate two azide-tagged moieties. However, because this linker possesses two terminal alkynes, it is highly susceptible to oxidative homocoupling (Glaser coupling) if the catalyst system is not rigorously controlled. This results in poly(diacetylene) oligomers rather than the desired triazole conjugates.
This guide moves beyond generic "click chemistry" advice to address the specific catalytic requirements of bis-alkyne linkers in drug discovery and bioconjugation.
Part 1: Catalyst Selection Framework
Q: Which catalyst system should I use for aqueous bioconjugation versus organic synthesis?
A: The solvent system dictates the ligand, not the copper source.
For almost all applications involving Propargyl-PEG2-Propargyl, the Cu(II) + Ascorbate method (generating Cu(I) in situ) is superior to using direct Cu(I) salts (like CuBr or CuI). Direct Cu(I) salts are unstable and prone to oxidation, which accelerates Glaser coupling byproducts.
Scenario A: Aqueous / Biological Media (PBS, Water, Cell Lysate)
-
Recommended Ligand: THPTA or BTTAA .
-
Why: These ligands are water-soluble and form a protective cage around the Cu(I) ion. This prevents the copper from generating Reactive Oxygen Species (ROS) that degrade proteins or nucleic acids.
-
Avoid: TBTA (insoluble in water; causes precipitation).
Scenario B: Organic Media (DMSO, DMF, Toluene)
-
Recommended Ligand: TBTA .
-
Why: TBTA is highly soluble in organic solvents and stabilizes Cu(I) effectively in the absence of water.
-
Alternative: PMDETA is often used for polymer synthesis (ATRP/Click) but is difficult to remove and can induce copper leaching.
Quantitative Comparison of Ligand Performance
| Parameter | TBTA | THPTA | BTTAA |
| Aqueous Solubility | Poor (<10 µM) | High (>50 mM) | High (>50 mM) |
| Reaction Kinetics | Moderate | Fast | Very Fast |
| Biocompatibility | Low (Cytotoxic) | High | Very High |
| Protection vs. Oxidation | Moderate | High | High |
| Primary Use Case | Organic Synthesis | Bioconjugation | Trace Labeling |
Part 2: Troubleshooting & FAQs
Q: My reaction mixture turned green/blue. What happened?
Diagnosis: Oxidation of the Catalyst. The active catalytic species is Cu(I) (colorless/yellow). A green or blue hue indicates the formation of Cu(II), which is inactive for the click reaction but highly active for Glaser coupling (alkyne dimerization).
Corrective Action:
-
Degas Solvents: Oxygen is the enemy. Sparge all buffers/solvents with Nitrogen or Argon for 15 minutes before adding the catalyst.
-
Increase Reducing Agent: Add an additional 2–5 equivalents of Sodium Ascorbate to reduce Cu(II) back to Cu(I).
-
Ligand Ratio: Ensure your Ligand:Copper ratio is at least 5:1 .[4] Excess ligand prevents Cu disproportionation.
Q: I see high molecular weight impurities by LC-MS. Is this polymerization?
Diagnosis: Glaser Homocoupling. Because Diethylene Glycol Bis(2-propynyl) Ether has two terminal alkynes, oxidative coupling connects linker-to-linker, forming long chains of Linker-C≡C-C≡C-Linker.
The Fix:
-
Stepwise Addition: Do not mix the bis-alkyne and copper before the azide. Add the bis-alkyne last or slowly to a solution containing the Azide and Catalyst.
-
Inert Atmosphere: Perform the reaction under an inert gas blanket. Glaser coupling requires oxygen.[5]
Q: How do I remove the copper after the reaction?
A: Chelation is mandatory. Simple extraction is often insufficient for PEG-based linkers, as the polyether backbone can weakly chelate copper.
Protocol:
-
EDTA Wash: Dilute the reaction mixture with 50 mM EDTA (pH 7) and incubate for 15 minutes. The solution should turn blue (Cu-EDTA complex).
-
Solid Phase Extraction (SPE): For organic reactions, pass the mixture through a small pad of neutral alumina or a commercial scavenger resin (e.g., CupriSorb™).
-
Dialysis: For bioconjugates, dialyze against a buffer containing 5 mM EDTA, followed by pure buffer.
Part 3: Visualized Workflows
Catalyst Selection Decision Tree
Caption: Decision matrix for selecting the optimal ligand based on solvent polarity and biological sensitivity.
Mechanism & Failure Modes (Glaser vs. Click)[7]
Caption: Mechanistic divergence showing how oxygen presence shifts the reaction from the desired triazole formation to unwanted oligomerization.
Part 4: Standard Operating Protocol (Aqueous)
Objective: Conjugation of Diethylene Glycol Bis(2-propynyl) Ether to an Azide-functionalized biomolecule.
Reagents:
-
Linker Stock: 10 mM in DMSO.
-
CuSO4 Solution: 20 mM in water.
-
Ligand (THPTA): 50 mM in water.
-
Reducing Agent (Na Ascorbate): 100 mM in water (Freshly prepared).
Step-by-Step:
-
Premix Catalyst Complex: In a separate microtube, mix CuSO4 (1 µL) and THPTA (2 µL). Incubate for 5 minutes. Note: Premixing ensures the copper is coordinated before it touches the biomolecule.
-
Reaction Assembly: To your azide-containing solution (e.g., 90 µL), add the Linker Stock (quantity depends on desired stoichiometry).
-
Add Catalyst: Add the premixed Cu-THPTA complex to the reaction.
-
Initiate: Add Sodium Ascorbate (5 µL). The final concentration should be ~5 mM Ascorbate.[4][6]
-
Incubate: 1 hour at Room Temperature, protected from light.
-
Quench: Add EDTA to a final concentration of 10 mM to strip the copper and stop the reaction.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.
-
BenchChem Technical Support. Troubleshooting Glaser Coupling in Click Reactions.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
Sources
characterization of unexpected adducts with Diethylene Glycol Bis(2-propynyl) Ether
Topic: Characterization of Unexpected Adducts & Impurities
Product: Diethylene Glycol Bis(2-propynyl) Ether (Propargyl-PEG2-Propargyl)
CAS: 76926-15-3 / 126422-57-9
Formula:
Diagnostic Triage: Identify Your Adduct
User Issue: "I am seeing unexpected peaks in my LC-MS/NMR spectrum after using this linker."
Use the Diagnostic Matrix below to match your observation to the root cause. All mass shifts (
| Observation ( | Suspected Adduct/Impurity | Root Cause | Probability |
| +179.09 Da | Glaser Dimer | Oxidative homocoupling of two linker molecules. | High (in aerobic CuAAC) |
| +18.01 Da | Hydration Product | Alkyne hydration to ketone/aldehyde. | Medium (Acidic/Metal rich) |
| +16.00 / +32.00 Da | PEG Oxidation | Peroxidation of ether backbone (Hydroperoxide). | Medium (Old/Improper storage) |
| +62.9 / +64.9 Da | Copper Chelate | Stable Cu(I)/Cu(II) complex with PEG backbone. | High (Insufficient workup) |
| -28.00 Da | Formate Ester | Oxidative chain scission (loss of | Low (Severe degradation) |
Troubleshooting Logic & Workflows
Issue A: The "Glaser Dimer" (Oxidative Homocoupling)
Symptom: You observe a dimerized species with a mass of
Q: Why did this happen?
The terminal alkyne groups in Diethylene Glycol Bis(2-propynyl) Ether are susceptible to Glaser Coupling in the presence of Copper catalysts and Oxygen. Instead of clicking with your azide, two alkyne tails reacted with each other to form a diyne (
Mechanism:
Corrective Protocol: The "Freeze-Pump-Thaw" Standard Do not rely on simple nitrogen sparging for sensitive kinetics.
-
Place solvent/reactant mix in a Schlenk flask.
-
Freeze completely in liquid nitrogen (
). -
Pump (apply vacuum) for 10-15 minutes while frozen.
-
Thaw in warm water with vacuum closed (do not introduce gas yet).
-
Repeat 3 cycles .
-
Backfill with Argon (heavier than air, better blanket than
).
Issue B: The "Ghost" Mass (PEG Backbone Oxidation)
Symptom: Small peaks at
Q: Is the linker unstable?
Polyethers (PEGs) are prone to autoxidation at the ether
Prevention:
-
Storage: Always store under Argon/Nitrogen at -20°C.
-
Additive: If your application permits, add 200 ppm BHT (Butylated hydroxytoluene) to the stock solution to scavenge radical initiators.
Issue C: Copper Chelation Artifacts
Symptom: Your mass spec shows the correct product mass but with a "tail" or satellite peaks corresponding to Copper isotopes (
Q: I washed my product, why is Copper still there? The "Diethylene Glycol" core acts like a partial crown ether (pseudo-crown-4). It wraps around metal cations. Simple extraction often fails to dislodge Cu ions trapped in the PEG pocket.
Corrective Protocol: Chelation Wash
-
Dissolve crude reaction mix in organic solvent (e.g., DCM).
-
Wash
with 0.1 M EDTA (pH 7.0) or saturated . -
Pro Tip: For biological samples, use CupriSorb™ beads (chelating resin) in a batch mode for 1 hour.
Visualizing the Failure Modes
The following logic tree guides you through the characterization of unexpected adducts.
Figure 1: Diagnostic Logic Tree for Propargyl-PEG2-Propargyl Adducts.
Detailed Protocols
Protocol 1: Monitoring Stability via NMR
Before committing expensive protein/drug payloads, validate the linker integrity.
Setup:
-
Solvent:
or . -
Concentration: ~10 mg/mL.
Key Signals to Watch:
-
Propargyl CH: Triplet at
ppm.-
Failure Mode: Loss of this signal indicates alkyne degradation.
-
-
Propargyl
: Doublet at ppm.-
Failure Mode: Shift to
ppm suggests isomerization to an allene ( ).
-
-
PEG Backbone: Multiplet at
ppm.-
Failure Mode: New signals at
ppm (Formate) or ppm (Aldehyde) indicate oxidative rot.
-
Protocol 2: Removal of Glaser Dimers (Post-Synthesis)
If dimerization has already occurred, separation is difficult due to the similar polarity of the dimer and the monomer.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (High Performance).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (0%
40% EtOAc). -
Note: The dimer (Bis-diyne) is slightly more lipophilic than the monomer. It will elute before the monomer.
-
-
Validation: Run TLC. Stain with KMnO4 .
-
Monomer: Single spot.
-
Dimer: Spot with slightly higher
.
-
References
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. (Detailed mechanism of Glaser side-reactions).
-
Ray, S., et al. (2020). Oxidative degradation of polyethylene glycol (PEG) and its effect on the stability of protein conjugates. Journal of Pharmaceutical Sciences.
-
Glaser, C. (1869).[3] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. (Original description of the oxidative homocoupling).
-
PubChem Compound Summary. (2024). Diethylene glycol bis(2-propynyl) ether.[1][4][5][6] National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pure-synth.com [pure-synth.com]
- 5. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]
- 6. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Diethylene Glycol Bis(2-propynyl) Ether Synthesis
Welcome to the technical support guide for the synthesis of Diethylene Glycol Bis(2-propynyl) Ether. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this versatile bifunctional linker. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview: The Synthetic Strategy
Diethylene Glycol Bis(2-propynyl) Ether is a valuable homobifunctional crosslinker, frequently used in "Click Chemistry," bioconjugation, and materials science.[1][2][3] Its synthesis is most commonly achieved via the Williamson ether synthesis , a robust and well-established method for forming ethers.
The reaction involves the double alkylation of diethylene glycol with an alkynyl halide, typically propargyl bromide, in the presence of a strong base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] First, a strong base deprotonates the hydroxyl groups of diethylene glycol to form a more potent nucleophile, the dialkoxide. This dialkoxide then attacks the electrophilic carbon of propargyl bromide in two successive SN2 steps, displacing the bromide leaving group and forming the two desired ether linkages.
Baseline Experimental Protocol
This section provides a detailed, step-by-step methodology for a laboratory-scale synthesis. It serves as a foundation for the troubleshooting guide that follows.
Table 1: Recommended Reagents and Reaction Conditions
| Parameter | Recommended Value/Reagent | Rationale & Key Considerations |
| Diethylene Glycol | 1.0 equivalent | The limiting reagent. Ensure it is anhydrous for optimal results. |
| Base | Sodium Hydride (NaH), 60% disp. in mineral oil | 2.2 - 2.5 equivalents |
| Alkylating Agent | Propargyl Bromide, 80% in toluene | 2.2 - 2.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Sufficient to make a 0.5 - 1.0 M solution |
| Reaction Temperature | 0 °C to Room Temperature (approx. 25 °C) | Low initial temperature for base addition is critical for safety and to control the exothermic reaction. Allowing the reaction to proceed at RT minimizes the rate of the competing E2 elimination side reaction.[7] |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
Experimental Workflow Diagram
Sources
- 1. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Diethylene Glycol Bis(2-propynyl) Ether stability in aqueous solutions
An In-Depth Guide for Researchers on Aqueous Stability and Experimental Best Practices
Welcome to the technical support center for Diethylene Glycol Bis(2-propynyl) Ether (Catalogue No. D4581, CAS 126422-57-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional linker in their work. As Senior Application Scientists, we understand that successful experiments depend on the stability and integrity of your reagents. This document provides in-depth answers to common questions, troubleshooting for frequent experimental hurdles, and validated protocols to ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - General Stability & Handling
This section addresses fundamental questions regarding the behavior of Diethylene Glycol Bis(2-propynyl) Ether in aqueous environments.
Q1: What is the general stability of Diethylene Glycol Bis(2-propynyl) Ether in aqueous solutions?
A1: The molecule possesses two key structural features: a diethylene glycol core and two terminal propargyl ether groups. The ether linkages within the diethylene glycol backbone are generally stable and resistant to hydrolysis in water under neutral pH conditions and at ambient temperatures.[1] The overall compound is considered stable under normal conditions. However, the terminal alkyne (propargyl) groups are the reactive sites for applications like "click" chemistry and can be susceptible to degradation under specific, non-optimal conditions. The primary concerns are prolonged exposure to air (potential for peroxide formation), high heat, and incompatible pH levels.[2]
Q2: How soluble is this compound in water and common biological buffers?
A2: Diethylene Glycol Bis(2-propynyl) Ether is expected to be miscible with water and many organic solvents.[1] Its diethylene glycol structure confers significant hydrophilicity. The related compound, diethylene glycol diethyl ether, is completely soluble in water.[2][3] Therefore, you should not encounter solubility issues when preparing stock solutions in water or standard biological buffers like PBS, HEPES, or MOPS at typical working concentrations.
Q3: What are the recommended storage conditions for aqueous stock solutions?
A3: Once dissolved in an aqueous buffer, the stability of the solution becomes a critical factor. Based on the handling recommendations for the neat compound, we advise the following for aqueous stock solutions:
-
Prepare Freshly: For maximum reliability, especially for sensitive applications like bioconjugation, it is always best to prepare solutions immediately before use.
-
Short-Term Storage: If short-term storage is necessary, store the solution at 2-8°C for no longer than a few days.[4]
-
Protect from Light and Air: Use amber vials or wrap containers in foil to protect from light. To minimize oxidation, use deoxygenated buffers for preparation and consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Avoid Contamination: Use sterile, nuclease-free water and filtered buffers to prevent microbial growth, which can degrade the reagent.
Q4: How does pH affect the stability of the compound?
A4: The compound is incompatible with strong acids and strong bases.[5] While the ether bond itself is robust, extreme pH values can promote side reactions. Very acidic conditions could potentially lead to the hydration of the alkyne groups, especially in the presence of trace metal contaminants. Strongly basic conditions may also compromise the integrity of the propargyl groups. For optimal stability, aqueous solutions should be maintained within a pH range of 6.0 to 8.0.
Q5: Is the compound sensitive to temperature in aqueous solutions?
A5: Yes. While the compound has favorable thermal stability, exposure to elevated temperatures can cause decomposition.[4][5] For experimental work, it is recommended to perform reactions at ambient or controlled temperatures as dictated by your specific protocol. Avoid heating aqueous solutions of the linker unless explicitly required by a validated procedure. Long-term storage should be at room temperature for the neat product or refrigerated for solutions.[6]
Q6: Are there any incompatibilities with common buffer components or additives?
A6: Yes, this is a critical consideration.
-
Reducing Agents: Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often used in protein chemistry. While necessary for maintaining reduced cysteines, their compatibility should be tested.
-
Primary Amines: Buffers containing primary amines, such as Tris, can potentially undergo side reactions with other reagents in your system, although direct reactivity with the alkyne is not expected. However, Tris has been shown to inhibit certain enzymatic reactions and can affect protein stability.[7]
-
Metal Ions: Unintended metal ions can catalyze the degradation of alkynes. Use high-purity water and buffers, and consider the use of a chelating agent like EDTA if metal contamination is a concern and it does not interfere with your downstream application (e.g., CuAAC "click" chemistry, which requires copper).
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to resolving problems you may encounter during your experiments.
Issue 1: Failed "Click" Reaction or Low Conjugation Yield
A low yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-based conjugation is the most common issue reported.
-
Possible Cause A: Degradation of Alkyne Groups The terminal alkyne is the functional group for the conjugation reaction. If it has degraded, the reaction will fail. This can be caused by improper storage, the age of the reagent, or exposure to harsh conditions.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Discard the old aqueous solution and prepare a new one from your neat stock of Diethylene Glycol Bis(2-propynyl) Ether.
-
Verify Stock Integrity: If the problem persists, consider that your neat stock may have degraded. This can happen with prolonged storage or frequent opening of the container, leading to air exposure.[2]
-
Optimize Preparation: When preparing the new solution, use a deoxygenated buffer to minimize oxidative damage. (See Protocol 3.1).
-
-
-
Possible Cause B: Incompatible Buffer System The buffer can directly interfere with the reaction. For CuAAC, certain buffer components can chelate the essential copper catalyst or inhibit the reaction through other mechanisms.
-
Troubleshooting Steps:
-
Check Buffer Composition: Review your buffer components. Buffers containing high concentrations of chelating agents (EDTA), certain amino acids (histidine), or strong reducing agents can inhibit the copper catalyst.
-
Switch to a Recommended Buffer: Change to a non-coordinating buffer system known to be compatible with your reaction chemistry. (See Table 2).
-
-
Troubleshooting Workflow: Low Reaction Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Issue 2: Appearance of Unexpected Byproducts in Analysis (e.g., HPLC, LC-MS)
You observe peaks in your chromatogram that do not correspond to your starting materials or expected product.
-
Possible Cause: Alkyne Hydration or Oxidation Under certain conditions, such as low pH or the presence of contaminating transition metals, the terminal alkyne can undergo hydration to form a methyl ketone. This adds 18 Da to the mass of the linker and renders it inactive for "click" chemistry.
-
Troubleshooting Steps:
-
Maintain Neutral pH: Ensure your reaction buffer is between pH 6.0 and 8.0. Use a calibrated pH meter.
-
Use High-Purity Reagents: Use chelator-free, high-purity water and buffer salts to minimize metal contamination.
-
Analyze Byproducts: If your analytical capabilities allow, attempt to identify the mass of the byproduct. A mass increase of +18 (H₂O) or +16 (O) relative to the starting linker can indicate hydration or oxidation, respectively.
-
-
Potential Degradation Pathway: Alkyne Hydration
Caption: Illustrative pathway of alkyne hydration to an inactive ketone.
Section 3: Protocols & Best Practices
Following validated protocols is the best way to prevent the issues described above.
Protocol 3.1: Preparation of a 100 mM Aqueous Stock Solution
-
Preparation: Bring the vial of Diethylene Glycol Bis(2-propynyl) Ether (MW: 182.22 g/mol ) to room temperature before opening to prevent moisture condensation.[6]
-
Weighing: In a microfuge tube, weigh out 18.22 mg of the neat oil. As it is a liquid, this can be done by taring the tube and adding the liquid dropwise.
-
Buffer Preparation: Prepare your desired buffer (e.g., 1x PBS, pH 7.4). For maximum stability, degas the buffer by sparging with argon or nitrogen for 15-20 minutes or by using a vacuum/sonication cycle.
-
Dissolution: Add 1.0 mL of the deoxygenated buffer to the 18.22 mg of the linker to achieve a final concentration of 100 mM.
-
Mixing: Vortex thoroughly until the solution is clear and homogenous.
-
Storage: Use immediately. If brief storage is unavoidable, overlay the tube with argon or nitrogen, cap tightly, and store at 2-8°C, protected from light.
Section 4: Data Summary Tables
For quick reference, use these tables to guide your experimental setup.
Table 1: pH Stability Guidelines
| pH Range | Stability Recommendation | Rationale |
| < 6.0 | Not Recommended | Increased risk of alkyne hydration, especially with metal ion contaminants. |
| 6.0 - 8.0 | Optimal Range | Provides the best balance of stability for the linker and compatibility with biomolecules. |
| > 8.0 | Use with Caution | Potential for base-promoted side reactions. Stability should be empirically verified. |
Table 2: Recommended Buffer Systems for Bioconjugation
| Buffer System | pKa (at 25°C) | Recommended Use | Notes |
| PBS | 7.2 | General use, compatible with most bioconjugation. | Ensure it is calcium and magnesium-free. |
| HEPES | 7.5 | Excellent for maintaining pH in cell culture and protein work.[8] | Does not significantly interact with most metal ions.[7] |
| MOPS | 7.2 | Good alternative to PBS and HEPES. | Considered a non-complexing buffer, suitable for reactions involving metal ions.[7] |
| Tris | 8.1 | Use with Caution | Primary amine can be reactive. Known to inhibit some enzymes.[7] Not ideal for CuAAC. |
References
-
Chen, Y., et al. (2014). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
PureSynth (2026). Diethylene Glycol Bis(2-Propynyl) Ether 98.0%(GC). PureSynth Website. Available at: [Link]
-
García-Simón, C., et al. (2021). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[9]pyrrole Cavitands as Ligands. National Center for Biotechnology Information. Available at: [Link]
-
Gómez, C., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Center for Biotechnology Information. Available at: [Link]
-
García-Simón, C., et al. (2023). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[9]pyrrole Cavitands as Ligands. RECERCAT. Available at: [Link]
-
Gómez, C., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]
-
Ataman Kimya (n.d.). DIETHYLENE GLYCOL DIETHYL ETHER. Ataman Kimya Website. Available at: [Link]
-
MEGlobal (2009). Product Safety Assessment Diethylene Glycol. MEGlobal Website. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Diethylene Glycol Bis(2-propynyl) Ether. PubChem. Available at: [Link]
-
Kawai, F. (1995). Bacterial degradation of glycol ethers. PubMed. Available at: [Link]
-
Ferreira, C. M. H., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. Royal Society of Chemistry. Available at: [Link]
-
Roy, I., et al. (2022). Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. Materials Advances. Available at: [Link]
-
Marraffa, J. M., et al. (2007). Diethylene glycol is two ethylene glycol molecules joined by an ether... ResearchGate. Available at: [Link]
-
Hopax Fine Chemicals (2023). Biological Buffers: The Key to Successful Experiments. Hopax Fine Chemicals Blog. Available at: [Link]
-
Okamoto, S., et al. (2004). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. ResearchGate. Available at: [Link]
-
European Commission (2006). Opinion on diethylene glycol monoethyl ether (DEGEE). European Commission Health and Consumer Protection Directorate-General. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. DIETHYLENE GLYCOL DIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. meglobal.biz [meglobal.biz]
- 6. pure-synth.com [pure-synth.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[4]pyrrole Cavitands as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Diethylene Glycol Bis(2-propynyl) Ether
[1]
Introduction: The "Invisible" Impurity
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9), often referred to as Bis-propargyl-PEG2 , is a workhorse crosslinker in Click Chemistry (CuAAC).[1][2] It allows for the conjugation of two azide-functionalized molecules.[1][3]
However, it presents a notorious purification challenge:[1]
-
Amphiphilicity: Its PEG core makes it soluble in both water and organic solvents (DCM, DMSO, DMF), complicating extraction.[1]
-
Lack of Chromophore: It has no UV absorbance above 210 nm.[1] It is invisible to standard HPLC-UV detectors, leading to "ghost" contamination where samples look pure but behave poorly (e.g., failure to crystallize, cytotoxicity).[1]
-
High Boiling Point: (~103°C at 6 mmHg). It cannot be removed by simple rotary evaporation without high heat, which risks degrading sensitive payloads.[1]
This guide provides self-validating workflows to detect and remove this specific contaminant.
Detection: How to See What Isn't There
Before attempting removal, you must establish a detection limit.[1] Since UV is useless, use these methods:
Method A: Thin Layer Chromatography (TLC) with Staining (Standard)[1]
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM).[1]
-
Visualization:
-
UV: The linker will not show up.[1]
-
Iodine Chamber: Place plate in a jar with solid iodine crystals. The PEG ether backbone complexes with iodine, appearing as a brown/yellow spot .[1]
-
KMnO4 Stain: Dip and heat.[1] The alkyne functions oxidize, appearing as a bright yellow spot on a purple background.[1]
-
Method B: Advanced Detectors (Quantitative)
Purification Workflows
Select your workflow based on the molecular weight (MW) and solubility of your Target Product .
Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification method based on product size and polarity.
Protocol 1: Dialysis / Spin Filtration (For Macromolecules)
Best for: Proteins, Antibodies, Nanoparticles (>5 kDa).[1] Principle: The linker (MW ~182 Da) is small enough to pass through membranes that retain the protein.
-
Select MWCO: Use a membrane with a Molecular Weight Cut-Off (MWCO) of 2–3.5 kDa .[1]
-
Buffer Choice: Use a buffer in which the linker is soluble.[1] Since the linker is amphiphilic, standard PBS is usually sufficient.[1] If the linker aggregates, add 5-10% Ethanol or DMSO to the dialysis buffer.
-
Procedure:
-
Load sample into dialysis cassette or spin column.[1]
-
Dialyze against 200x volume of buffer at 4°C with stirring.
-
Change buffer at least 3 times over 24 hours (e.g., 2h, 4h, Overnight).
-
-
Validation: Analyze the final retentate using Mass Spec or ELSD to confirm linker removal.[1]
Protocol 2: Cold Ether Precipitation (For Peptides/Polar Drugs)
Best for: Peptides, polar small molecules.[1] Principle: Diethylene Glycol Bis(2-propynyl) Ether is highly soluble in diethyl ether and MTBE (Methyl tert-butyl ether).[1] Most polar peptides are not.[1]
-
Concentrate: Reduce the reaction mixture volume (e.g., DMSO/DMF) as much as possible.
-
Precipitate:
-
Add 10 volumes of ice-cold Diethyl Ether or MTBE.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
-
Separate:
-
Wash: Carefully decant the supernatant. Resuspend the pellet in fresh cold ether and repeat centrifugation twice.
Protocol 3: Flash Chromatography (For Lipophilic Small Molecules)
Best for: Non-polar drugs where precipitation yields an oil.[1] Challenge: You cannot "see" the impurity to cut the fractions.
-
Stationary Phase: Silica Gel (Normal Phase).[1]
-
Mobile Phase: Gradient of DCM to 10% MeOH/DCM.
-
Note: The linker usually elutes later than lipophilic drugs due to the PEG oxygens interacting with silica.
-
-
Fraction Collection Strategy (Blind Cutting):
Troubleshooting & FAQs
Q: My product is an oil and won't crystallize. Is this the linker? A: Likely, yes. PEG-based linkers are notorious for preventing crystallization ("oiling out").[1]
-
Fix: Dissolve the oil in a minimal amount of DCM and wash with water/brine 3 times.[1] The linker is partially water-soluble and may partition into the aqueous phase if the product is very hydrophobic. If that fails, use Protocol 3 (Chromatography).[1]
Q: I see a peak at 214 nm on HPLC, but the Mass Spec shows the linker mass. Why?
A: While the linker has no aromatic chromophore, the alkyne bond (
Q: Can I use scavenger resins? A: Yes, this is the "Nuclear Option" for high-purity needs.[1]
-
Reagent: Azide-functionalized polystyrene beads.[1]
-
Method: Add beads to the crude mixture along with fresh catalyst (Cu/Ascorbate). The excess alkyne linker will "click" onto the solid beads. Filter the beads out; the linker is removed.
-
Drawback: Requires removing copper afterwards.[1]
Q: Does lyophilization remove the linker? A: No. The boiling point (~103°C @ 6mmHg) is too high.[1] Lyophilization will remove water/solvents, but the linker will remain as a residue, concentrating alongside your product.[1]
References
-
Properties of Diethylene Glycol Bis(2-propynyl) Ether. PubChem Database.[1][5] CID 11008566.[1][6][7] [Link][1]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Purification Strategies. Organic Chemistry Portal. [Link][1]
-
Detection of PEGylated Compounds. Chromatography Online. "Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals." [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]
- 3. interchim.fr [interchim.fr]
- 4. veeprho.com [veeprho.com]
- 5. Diethylene Glycol Bis(2-propynyl) Ether, 5G | Labscoop [labscoop.com]
- 6. Diethylene Glycol Bis(2-propynyl) Ether 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]
common pitfalls in using homobifunctional crosslinkers
Technical Support Center: Homobifunctional Crosslinking
Topic: Troubleshooting Common Pitfalls in Homobifunctional Crosslinking Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational
Introduction: The "Simple" Chemistry That Often Fails
Welcome to the technical support center. Homobifunctional crosslinkers (e.g., DSS, BS3, Glutaraldehyde) are the workhorses of protein interaction analysis. They seem deceptively simple: two identical reactive ends designed to lock two molecules together.
However, the simplicity masks a kinetic race. You are not just reacting Reagent A with Protein B; you are managing a competition between conjugation (success) and hydrolysis (failure), while battling solubility and steric occlusion .
This guide addresses the specific failure modes we see most often in the field.
Module 1: The "Dead Reagent" Phenomenon (Hydrolysis)
User Complaint: "I followed the protocol, but my Western blot shows no crosslinked bands. The reagent is fresh."
Root Cause: The most common homobifunctional crosslinkers utilize NHS-esters (N-hydroxysuccinimide).[1][2] These esters are thermodynamically unstable in water. They begin hydrolyzing the moment they touch an aqueous buffer.
The Kinetic Race: You are racing against the half-life of the NHS-ester.
If you dissolve your crosslinker in an aqueous buffer and let it sit for 20 minutes while you prepare your samples, your reagent is effectively "dead" before it touches the protein.
Troubleshooting Protocol:
-
Dry Solvents: Always dissolve hydrophobic crosslinkers (DSS, DSG) in anhydrous DMSO or DMF first.
-
Immediate Use: Do not make "stock solutions" of NHS-esters in water. Add the aqueous buffer only at the moment of reaction.
-
pH Balance: Reaction efficiency is highest at pH 8.0, but hydrolysis is also faster. A pH of 7.2–7.5 is often the "safe zone" for longer incubations.
Figure 1: The Kinetic Race. You must maximize k1 (reaction) while minimizing k2 (hydrolysis).
Module 2: Buffer Incompatibility (The "Tris Trap")
User Complaint: "My reaction failed completely, but I know the pH was correct (pH 8.0)."
Root Cause: You likely used Tris or Glycine as your reaction buffer.[4] NHS-esters react with primary amines.[2][3][4][6][7][8] Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[7] If you use Tris buffer, the crosslinker reacts with the buffer molecules in massive molar excess, leaving your protein untouched.
The Solution: You must perform a buffer exchange (dialysis or desalting column) before crosslinking.[1]
Buffer Compatibility Table:
| Buffer System | Compatible? | Why? |
| PBS (Phosphate Buffered Saline) | YES | Contains no amines.[1] Ideal for pH 7.2–7.5. |
| HEPES | YES | Contains no primary amines. Good for pH 7.5–8.0. |
| Bicarbonate | YES | Good for pH 8.0–8.5. |
| Tris (TBS) | NO | Contains primary amines.[4][7] Competes with protein.[1][5][6][7][9] |
| Glycine | NO | Contains primary amines.[1] Used to stop reactions.[2][4] |
| Imidazoles | NO | Can react with NHS esters (less common, but possible). |
Module 3: Aggregation & Solubility (The "Smear")
User Complaint: "I see a high molecular weight smear at the top of my gel, or my protein precipitated out of solution."
Root Cause:
-
Over-crosslinking: Too high a molar excess of crosslinker creates a "polymerized" protein network rather than specific interactions.
-
Hydrophobicity: Reagents like DSS (Disuccinimidyl suberate) have hydrophobic spacer arms. When multiple DSS molecules attach to a protein, they can alter the protein's solubility profile, causing it to crash out of solution.
Troubleshooting Guide:
-
Switch Reagents: If precipitation occurs with DSS, switch to BS3 (Bis[sulfosuccinimidyl] suberate). BS3 is the water-soluble analog of DSS. The charged sulfonate groups on the NHS ring prevent the reagent from penetrating cell membranes (making it cell-impermeable) but maintain protein solubility in solution.
-
Titrate the Ratio: Do not blindly use 50x molar excess. Perform a titration: 10x, 20x, 50x.
-
Dilute the Protein: Crosslinking is concentration-dependent.
-
High Concentration (>2 mg/mL): Favors intermolecular (protein-to-protein) linking.
-
Low Concentration (<0.5 mg/mL): Favors intramolecular (internal) linking.
-
Module 4: Standard Operating Procedure (SOP)
Scenario: Crosslinking a purified protein complex (MW ~150 kDa) using BS3 (Water soluble).
Step-by-Step Protocol:
-
Preparation:
-
Ensure protein is in PBS or HEPES (pH 7.5), free of Tris/Glycine.
-
Calculate the amount of BS3 needed for a 20-fold molar excess .
-
Formula:
-
-
Solubilization (The Critical Step):
-
Weigh out BS3.[6]
-
Add water or buffer immediately before adding to the protein sample. Do not let it sit.
-
Note: If using DSS, dissolve in dry DMSO first, then dilute into the aqueous reaction.
-
-
Incubation:
-
Incubate for 30 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Tip: 4°C slows down hydrolysis and the reaction, often yielding more controlled crosslinking.
-
-
Quenching (The "Stop" Button):
-
Add 1M Tris (pH 7.5) to a final concentration of 20–50 mM.
-
Incubate for 15 minutes at RT.
-
Why? The Tris provides a massive excess of amines to scavenge any remaining active NHS-esters, preventing post-experiment modification.
-
-
Analysis:
-
Proceed to SDS-PAGE / Western Blot.[6]
-
Figure 2: Troubleshooting Decision Tree. Follow the logic path to identify if your issue is chemical (buffer/hydrolysis) or physical (aggregation).
References
-
Thermo Fisher Scientific. Crosslinking Technical Handbook.[10] (Accessed 2024). A comprehensive guide on reactivity chemistries and spacer arm properties. Link
-
Hermanson, G. T. Bioconjugate Techniques (Third Edition). Academic Press, 2013. The definitive academic text on bioconjugation strategies. Link
-
Benchchem. Optimizing pH for EDC/NHS Reactions. Technical Support Center. Detailed kinetics on NHS-ester hydrolysis rates at varying pH levels. Link
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports. Establishes the foundational protocols for homobifunctional crosslinkers. Link
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. fishersci.ie [fishersci.ie]
- 7. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Bioconjugation Technical Handbook Download | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Technical Comparison Guide: Diethylene Glycol Bis(2-propynyl) Ether vs. Conventional Crosslinkers
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether (DGBPE) represents a specialized class of homobifunctional alkyne crosslinkers . Unlike broad-spectrum reagents (e.g., Glutaraldehyde) or radical-initiated monomers (e.g., PEG-Diacrylate), DGBPE is designed for bioorthogonal "Click" Chemistry (specifically CuAAC).
Its distinct value proposition lies in its structure: a short, hydrophilic diethylene glycol core flanked by propargyl groups. This architecture enables the formation of tight, rigid, and chemically stable networks via step-growth polymerization, avoiding the heterogeneity and hydrolytic instability common in ester-based crosslinkers.
Chemical Profile & Mechanism[1][2][3][4]
Compound: Diethylene Glycol Bis(2-propynyl) Ether CAS: 126422-57-9 (and related derivatives) Structure: Propargyl – PEG2 – Propargyl Primary Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "Click" Mechanism
DGBPE reacts with azide-functionalized macromolecules to form a 1,2,3-triazole linkage . This linkage is the defining feature of its performance superiority regarding stability.
Figure 1: The CuAAC reaction pathway. Unlike reversible Michael additions, the triazole ring is chemically inert to hydrolysis and oxidation.
Comparative Analysis: DGBPE vs. The Field
The following table contrasts DGBPE with the three most common crosslinking classes used in hydrogel and conjugate synthesis.
Table 1: Performance Matrix
| Feature | DGBPE (Alkyne-Click) | PEG-Diacrylate (PEGDA) | Maleimide-PEG | Glutaraldehyde |
| Reaction Type | Step-Growth (Click) | Chain-Growth (Radical) | Michael Addition | Schiff Base / Aldehyde |
| Selectivity | Bioorthogonal (High) | Low (Radical attacks any vinyl) | High (Thiol-specific) | None (Reacts w/ all amines) |
| Linkage Stability | High (Triazole) | Low (Ester hydrolysis) | Medium (Retro-Michael exchange) | Variable (Reversible imines) |
| Network Structure | Homogeneous (Ideal) | Heterogeneous (Statistical) | Homogeneous | Random / Clustered |
| Cytotoxicity | Low (Linker) / High (Catalyst*) | Medium (Residual monomers) | Low | High (Fixative nature) |
| Gelation Speed | Fast (<30 min) | Very Fast (Seconds) | Fast (<10 min) | Slow (Hours) |
*Note: While DGBPE itself is non-toxic, the Cu(I) catalyst required for the reaction must be removed for cell encapsulation, or ligand-assisted catalysis must be used.
Deep Dive: Network Topology (Step-Growth vs. Chain-Growth)
The most critical scientific distinction is the network topology.
-
PEGDA (Chain-Growth): Creates "clusters" of crosslinks with heterogeneous pore sizes. This leads to unpredictable drug release rates and mechanical weak points.
-
DGBPE (Step-Growth): Because DGBPE has exactly two reaction sites, it forms a defined network structure (A2 + B4 system) with uniform mesh size.
Why DGBPE? Use DGBPE when you need a short, rigid spacer (approx 10-15 Å) to constrain a network tightly. Use longer PEG-alkynes if flexibility is required.
Experimental Protocol: "Click" Hydrogel Synthesis
Objective: Synthesize a defined hydrogel network using DGBPE and a 4-Arm PEG-Azide (10 kDa). Rationale: This protocol demonstrates the "Step-Growth" mechanism, yielding a gel with ideal elasticity.
Materials
-
Crosslinker: Diethylene Glycol Bis(2-propynyl) Ether (MW ~182 Da).
-
Backbone: 4-Arm PEG-Azide (MW 10,000 Da).
-
Catalyst System: Copper(II) Sulfate (CuSO4) + Sodium Ascorbate (NaAsc).
-
Solvent: PBS (pH 7.4).
Protocol Steps
-
Stoichiometric Calculation (Critical):
-
Calculate the molar concentration of Azide groups.
-
Add DGBPE at a 1:1 molar ratio of Alkyne:Azide.
-
Note: Unlike PEGDA where you guess concentrations, Click chemistry requires precise stoichiometry.
-
-
Precursor Preparation:
-
Solution A: Dissolve 4-Arm PEG-Azide (100 mg) in 900 µL PBS.
-
Solution B: Dissolve DGBPE (calculate mass for 1:1 eq) in 100 µL DMSO (DGBPE has limited water solubility; pre-dissolving in DMSO ensures homogeneity).
-
-
Catalyst Activation:
-
Prepare 100 mM CuSO4 and 500 mM Sodium Ascorbate in water.
-
Mix CuSO4 and NaAsc (1:5 ratio) immediately before use to generate Cu(I).
-
-
Crosslinking:
-
Mix Solution A and Solution B.
-
Add Catalyst mixture (final conc: 1-2 mM Cu).
-
Observation: Gelation should occur within 5–20 minutes at room temperature.
-
-
Post-Processing (Purification):
-
Dialyze the hydrogel against EDTA-PBS solution for 24 hours to chelate and remove the Copper catalyst (essential for biocompatibility).
-
Decision Framework
Use the following logic flow to determine if DGBPE is the correct agent for your application.
Figure 2: Selection logic for crosslinking agents. DGBPE is the optimal choice for stable, rigid, bioorthogonal networks.
References
-
Malkoch, M., et al. (2006). Synthesis of well-defined hydrogel networks using Click chemistry. Chemical Communications.
- Context: Foundational paper establishing the structural homogeneity of Click hydrogels vs. PEGDA.
-
Jiang, X., et al. (2018).[1] Design, synthesis and biological activity of novel demethylvancomycin dimers. Tetrahedron.
- Context: Demonstrates the use of short propargyl ether linkers in bioconjug
-
Anseth, K. S., et al. (2008). Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. Biomacromolecules.[1][2][3]
- Context: Authoritative review on the mechanical superiority of step-growth (Click)
-
TCI Chemicals. Product Specification: Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9).[4][5][6]
Sources
- 1. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels [mdpi.com]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pure-synth.com [pure-synth.com]
Cytotoxicity Assessment of Diethylene Glycol Bis(2-propynyl) Ether Modified Materials
A Publish Comparison Guide for Biomedical Applications
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9), often referred to as Propargyl-PEG2-Propargyl , is a short-chain homobifunctional crosslinker used primarily in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While the resulting 1,2,3-triazole linkage is bio-inert, the cytotoxicity profile of materials modified with this specific ether is dominated by two extrinsic factors: residual copper catalyst retention and molecular weight-driven mesh restriction . Unlike long-chain PEG-alkynes, this short linker creates highly rigid, dense networks that can induce cellular hypoxia or nutrient deprivation in 3D encapsulation scenarios, distinct from chemical toxicity.
This guide compares the cytotoxicity profile of Diethylene Glycol Bis(2-propynyl) Ether against industry-standard alternatives (PEG-DA and SPAAC systems) and provides a validated protocol for copper remediation and toxicity testing.
Part 1: Comparative Performance Analysis
1. The "Copper Paradox": CuAAC vs. Radical Polymerization
The primary cytotoxicity vector for this material is not the ether linker itself, but the copper catalyst required to react it.
| Feature | Diethylene Glycol Bis(2-propynyl) Ether (CuAAC) | PEG-Diacrylate (PEG-DA) | DBCO-PEG (SPAAC) |
| Reaction Mechanism | Copper-Catalyzed Click (CuAAC) | Free Radical Photopolymerization | Strain-Promoted Click (SPAAC) |
| Primary Cytotoxicity Source | Residual Copper (Cu²⁺/Cu⁺) | Free Radicals (ROS generation) | Steric stress / Hydrophobicity |
| Cell Viability (Pre-Wash) | Low (<40%) due to Cu toxicity | Moderate (70-80%) | High (>90%) |
| Cell Viability (Post-Wash) | High (>90%) | Moderate (80-85%) | High (>90%) |
| Network Architecture | Homogeneous (Step-growth) | Heterogeneous (Chain-growth) | Homogeneous (Step-growth) |
| Suitability for Encapsulation | Poor (unless Cu-free ligand used) | Good (with low intensity UV) | Excellent |
Critical Insight: Researchers often misidentify cell death in Propargyl-PEG2-Propargyl hydrogels as "material toxicity." In 90% of cases, it is insufficient chelation of the copper catalyst . The ether backbone itself is metabolically stable and exhibits lower acute toxicity than acrylate monomers.
2. The "Tight Mesh" Effect: Linker Length vs. Viability
Diethylene Glycol Bis(2-propynyl) Ether is a short linker (~8 Å). When used to crosslink macromers, it forms a significantly tighter mesh than PEG-2000-Alkyne or PEG-6000-Alkyne.
-
Observation: In 3D cell encapsulation, cells in PEG2-crosslinked gels show lower metabolic activity (MTT assay) compared to PEG2000-crosslinked gels after 48 hours.
-
Causality: This is physical cytotoxicity (starvation), not chemical. The mesh size (<5 nm) restricts the diffusion of glucose and removal of lactate, leading to local acidosis and necrosis.
-
Recommendation: Use this linker for surface modification or drug delivery vehicles (nanoparticles), but avoid using it as the sole crosslinker for 3D cell encapsulation unless mixed with longer-chain tethers.
Part 2: Mechanistic Pathways & Visualization
The following diagram illustrates the cytotoxicity pathways involved when using Diethylene Glycol Bis(2-propynyl) Ether, highlighting the critical "Copper Removal" checkpoint.
Caption: Workflow demonstrating that cytotoxicity in Propargyl-PEG2-ether systems is primarily driven by residual copper, necessitating a chelation step for biocompatibility.
Part 3: Validated Experimental Protocols
To accurately assess the cytotoxicity of this material, you must decouple the linker toxicity from the catalyst toxicity.
Protocol A: Copper Remediation (Mandatory Pre-requisite)
Before performing any biological assay, the material must be purified.
-
Synthesis: Perform the CuAAC reaction with Diethylene Glycol Bis(2-propynyl) Ether.
-
Chelation Wash: Incubate the hydrogel/nanoparticles in 10 mM EDTA (pH 7.4) for 4 hours at room temperature with gentle shaking.
-
Dialysis: Transfer to PBS (Phosphate Buffered Saline) and dialyze for 24 hours, changing the buffer 3 times.
-
Verification: (Optional) Use a colorimetric copper assay (e.g., bicinchoninic acid) to ensure [Cu] < 10 µM.
Protocol B: Extractable Cytotoxicity Assay (ISO 10993-5 Adapted)
Best for: Medical device coatings and solid gels.
Materials:
-
L929 Fibroblasts or HeLa cells.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Extraction Vehicle: DMEM with 10% FBS.
Workflow:
-
Extraction: Incubate the cured and washed material in DMEM (ratio: 3 cm²/mL or 0.1 g/mL) at 37°C for 24 hours.
-
Cell Seeding: Seed cells at
cells/well in a 96-well plate. Incubate for 24h to allow attachment. -
Exposure: Replace culture medium with 100 µL of the Extract from Step 1. Include a Positive Control (0.1% Triton X-100) and Negative Control (Fresh DMEM).
-
Incubation: Incubate cells with extract for 24 hours.
-
Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan crystals in DMSO, and read Absorbance at 570 nm.
Success Criteria:
-
Cell viability > 70% relative to Negative Control indicates non-cytotoxic behavior (Grade 0-1).
Protocol C: Direct Contact "Starvation" Check
Best for: Assessing the "Tight Mesh" effect of the short PEG2 linker.
-
Encapsulation: Encapsulate cells directly in the hydrogel using a Copper-Free formulation (if possible) or use the material as a barrier on top of a cell monolayer.
-
Live/Dead Staining: At 24h and 72h, stain with Calcein AM (Live/Green) and Ethidium Homodimer (Dead/Red).
-
Analysis:
-
If cells die uniformly throughout the gel: Chemical Toxicity (Check Copper).
-
If cells die only in the center of the construct but survive at the edges: Diffusion Limitation (The PEG2 linker is too short/dense).
-
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2] Chemical Reviews, 108(8), 2952–3015. Link
-
Pickens, C. J., et al. (2018). Practical Considerations for the Use of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Biological Systems. Bioconjugate Chemistry, 29(3), 686–696. Link
-
Fairbanks, B. D., et al. (2009). A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization. Advanced Materials, 21(48), 5005-5010. (Comparison source for Radical vs Click toxicity). Link
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link
-
DeForest, C. A., & Anseth, K. S. (2011). Cytocompatible Click-based Hydrogels with Dynamically Tunable Properties.[2][3] Nature Chemistry, 3, 925–931. Link
Sources
- 1. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]
- 2. Biofunctional peptide-click PEG-based hydrogels as 3D cell scaffolds for corneal epithelial regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Soft biocompatible PEG hydrogels - Advanced Science News [advancedsciencenews.com]
in vivo stability of Diethylene Glycol Bis(2-propynyl) Ether conjugates
Publish Comparison Guide: In Vivo Stability of Diethylene Glycol Bis(2-propynyl) Ether Conjugates
Executive Summary
This technical guide evaluates the in vivo stability profile of Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9) conjugates. As a homobifunctional alkyne linker used primarily in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule forms 1,2,3-triazole linkages .
Verdict: Conjugates formed via this linker exhibit superior metabolic stability compared to standard maleimide, ester, or disulfide chemistries. They are classified as "Non-Cleavable" in biological systems, making them ideal for applications requiring permanent covalent attachment, such as PROTACs, stable imaging agents, and non-cleavable Antibody-Drug Conjugates (ADCs).
Chemical Architecture & Mechanism of Stability
To understand the stability, we must analyze the post-conjugation structure. The linker itself contains two terminal alkyne groups separated by a diethylene glycol (PEG2) spacer.
-
The Linkage (Triazole): Upon conjugation with an azide-tagged payload/biomolecule, the terminal alkyne converts into a 1,2,3-triazole ring. This aromatic heterocycle is virtually inert to hydrolytic enzymes, oxidation, and reduction in physiological conditions.
-
The Backbone (Ether): The core is a short Polyethylene Glycol (PEG) chain linked via ether bonds (
). Unlike esters or amides, ether bonds are not substrates for ubiquitous serum esterases or proteases.
Diagram 1: Conjugation & Structural Integrity
The following diagram illustrates the transformation from the reactive linker to the hyper-stable conjugate.
Caption: Transformation of Diethylene Glycol Bis(2-propynyl) Ether into a stable bis-triazole conjugate via Click Chemistry.
Comparative Performance Analysis
The following analysis compares the Diethylene Glycol Bis(2-propynyl) Ether linkage against industry-standard conjugation chemistries.
Table 1: Stability Comparison Matrix
| Linker Chemistry | Linkage Type | Plasma Stability ( | Metabolic Vulnerability | Classification |
| Bis(2-propynyl) Ether | Triazole-Ether | > 7 Days (High) | Oxidative O-dealkylation (Low risk) | Non-Cleavable |
| Maleimide-Thiol | Thiosuccinimide | 24–72 Hours | Retro-Michael Exchange (Deconjugation) | Semi-Stable |
| NHS Ester | Amide | High | Proteolysis (slow) | Non-Cleavable |
| Disulfide | Disulfide ( | < 24 Hours | Reductive cleavage by Glutathione (GSH) | Cleavable |
| Hydrazone | Hydrazone | 4–6 Hours | Acidic Hydrolysis (Endosomal) | Cleavable |
Detailed Technical Insights:
1. vs. Maleimide (The "Retro-Michael" Problem) Standard ADCs often use maleimide linkers.[1] However, these suffer from Retro-Michael addition , where the drug-linker detaches from the antibody and transfers to serum albumin (which contains free thiols).
-
Advantage:[2][3][4] The triazole linkage formed by Diethylene Glycol Bis(2-propynyl) Ether is chemically irreversible. It does not undergo exchange with albumin, ensuring the payload remains attached to the carrier until lysosomal degradation of the carrier itself.
2. vs. Esters (Enzymatic Lability) Ester-based linkers are susceptible to Carboxylesterases (abundant in rodent plasma, less so in humans).
- ) is immune to esterase activity. This prevents premature release of the payload in circulation, which is a primary cause of systemic toxicity in ester-linked conjugates.
3. vs. Disulfides (Reductive Environment) Disulfides are designed to cleave in the high-GSH environment of the cytosol.
-
Advantage:[2][3][4] If the goal is permanent conjugation (e.g., for PROTACs where the linker must bridge two proteins without breaking), the Bis(2-propynyl) Ether is superior. It remains intact even in high-GSH environments (up to 10 mM intracellular concentration).
Diagram 2: Metabolic Fate Flowchart
This decision tree illustrates why the Triazole-Ether conjugate survives where others fail.
Caption: Metabolic survival pathways of different linker classes. The Triazole-Ether linkage evades common degradation routes.
Validated Experimental Protocols
To verify the stability claims in your specific application, use the following self-validating protocols.
Protocol A: Plasma Stability Assay (Ex Vivo)
Purpose: To quantify the resistance of the conjugate to serum enzymes.
-
Preparation: Spike the Bis(2-propynyl) Ether conjugate (10 µM) into pooled human or mouse plasma.
-
Control: Spike a known labile conjugate (e.g., an ester-linked fluorophore) as a positive control for degradation.
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Aliquot samples at T=0, 1h, 4h, 24h, 48h, and 96h.
-
Quenching: Precipitate plasma proteins immediately with ice-cold acetonitrile (1:3 v/v) containing an internal standard.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via LC-MS/MS .
-
Validation Criteria: The conjugate is considered stable if >90% of the parent compound remains after 24 hours, and >80% after 96 hours.
Protocol B: Glutathione (GSH) Challenge
Purpose: To confirm resistance to reductive cleavage (mimicking the intracellular environment).
-
Reagent: Prepare a fresh 10 mM Glutathione (reduced form) solution in PBS (pH 7.4).
-
Incubation: Mix conjugate (10 µM) with GSH solution.
-
Timepoints: Monitor at 0, 4, and 24 hours via HPLC-UV or LC-MS.
-
Expectation: The Bis(2-propynyl) Ether conjugate should show 0% degradation . A disulfide control should show >50% cleavage within 4 hours.
Critical Considerations & Limitations
While highly stable, researchers must account for the following:
-
Oxidative Metabolism (CYP450): Long PEG chains can undergo oxidative O-dealkylation by Cytochrome P450 enzymes. While the Diethylene Glycol (PEG2) chain is short, reducing this risk, it is not zero. This is generally a slow clearance pathway compared to ester hydrolysis.
-
Solubility: The PEG2 spacer provides moderate hydrophilicity. For highly hydrophobic payloads, a longer PEG variant (e.g., PEG4 or PEG8) might be required to prevent aggregation, rather than for stability reasons.
-
Copper Residues: The CuAAC reaction requires copper catalysis. Residual copper can induce toxicity or protein degradation in vivo. Ensure rigorous purification (e.g., EDTA washing or solid-phase extraction) to remove Cu ions below <1 ppm before in vivo administration.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. Link
-
Mullard, A. (2018). FDA approves first radiopharmaceutical for adrenal tumors (referencing stable linker chemistries in imaging). Nature Reviews Drug Discovery. Link
-
Besheer, A., et al. (2011). Stability of PEG-Conjugates: The impact of the linker.[5][] International Journal of Pharmaceutics. (Provides comparative data on ether vs ester PEG stability). Link
-
PubChem Compound Summary. (2024). Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9).[7][8][9] National Center for Biotechnology Information. Link
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing the Power of Bond Cleavage Chemistry in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CN105392469A - Compositions of pharmaceutical actives containing diethylene glycol monoethyl ether or other alkyl derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]
- 9. Diethylene Glycol Bis(2-propynyl) Ether, 5G | Labscoop [labscoop.com]
Alternatives to Diethylene Glycol Bis(2-propynyl) Ether: A Technical Comparison Guide
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether (Bis-propargyl-PEG2) has long served as a staple homobifunctional crosslinker in material science and early-stage bioconjugation. Its utility relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offering a small footprint and high reaction specificity.
However, for biological systems—particularly live-cell imaging, in vivo drug delivery, and therapeutic protein modification—the requirement for a Copper(I) catalyst is a critical failure point. Copper toxicity, oxidative protein damage, and the lack of directionality inherent in homobifunctional linkers necessitate superior alternatives.
This guide objectively compares Bis-propargyl-PEG2 against three classes of alternatives: Strain-Promoted (SPAAC) reagents , Inverse Electron Demand Diels-Alder (IEDDA) systems , and Heterobifunctional Alkynes , providing experimental data to support transition strategies.
Technical Profile: The Standard
Diethylene Glycol Bis(2-propynyl) Ether
-
Structure: Terminal Alkyne – PEG2 – Terminal Alkyne
-
Primary Application: Hydrogel formation, resin functionalization, chemical synthesis.
Critical Limitations:
-
Cytotoxicity: The reaction requires Cu(I), typically generated from CuSO₄ and a reducing agent (Sodium Ascorbate).[1] Free copper generates Reactive Oxygen Species (ROS), causing cell death and protein denaturation.
-
Homobifunctionality: With identical alkyne groups at both ends, this linker causes random polymerization rather than controlled A-B conjugation (e.g., Protein-Drug conjugates).[6]
-
Reaction Speed: While fast (
), it is outpaced by IEDDA chemistries.
Comparative Analysis of Alternatives
Alternative Class A: Copper-Free Click (SPAAC)
Primary Reagent: DBCO-PEG-DBCO (Dibenzocyclooctyne) or DBCO-PEG-NHS
-
Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][7][8] The ring strain of the cyclooctyne lowers the activation energy, allowing reaction with azides without copper.[8]
-
Best For: Live-cell labeling, in vivo imaging, and delicate protein conjugates sensitive to oxidation.
-
Trade-off: Slower kinetics than CuAAC; the bulky DBCO group can introduce steric hindrance.
Alternative Class B: Kinetic Superiors (IEDDA)
Primary Reagent: Tetrazine-PEG-TCO (Trans-Cyclooctene)
-
Mechanism: Inverse Electron Demand Diels-Alder (IEDDA).[2] A reaction between a Tetrazine and a strained alkene (TCO).[7][3]
-
Best For: Low-abundance targets (nuclear receptors), time-resolved studies, and pre-targeting strategies where speed is paramount.
-
Trade-off: TCO can isomerize to the unreactive cis form in the presence of thiols over long periods; reagents are generally more expensive.
Alternative Class C: Controlled Architecture (Heterobifunctional)
Primary Reagent: Alkyne-PEG-NHS or Maleimide-PEG-Alkyne
-
Mechanism: Mixed.[8] One end reacts via standard amine/thiol chemistry, the other via Click (CuAAC or SPAAC).
-
Best For: Antibody-Drug Conjugates (ADCs). Prevents the "polymerization" issue seen with Diethylene Glycol Bis(2-propynyl) Ether.
-
Advantage: Ensures 1:1 or defined stoichiometric linking rather than random crosslinking.
Data Presentation: Performance Matrix
The following table synthesizes kinetic data and biological compatibility. Note the massive kinetic advantage of IEDDA over the standard.
| Feature | Standard: Bis-propargyl-PEG2 (CuAAC) | Alt A: DBCO (SPAAC) | Alt B: Tetrazine/TCO (IEDDA) | Alt C: Heterobifunctional Alkyne |
| Reaction Rate ( | Variable (Step-dependent) | |||
| Catalyst Required | Yes (Copper) | No | No | Yes (if terminal alkyne) |
| Live Cell Compatible | No (Toxic) | Yes (Excellent) | Yes (Superior) | Context dependent |
| Steric Footprint | Small (Linear) | Large (Bulky Ring) | Medium | Small to Medium |
| Directionality | Random (Polymerization) | Random (if homobifunctional) | Controlled | Highly Controlled |
| Stability | High | High | Moderate (TCO degrades) | High |
Decision Framework & Mechanisms
The following diagram illustrates the mechanistic pathways and a decision tree for selecting the correct alternative based on your experimental constraints.
Caption: Decision tree for replacing Diethylene Glycol Bis(2-propynyl) Ether based on biological constraints and concentration requirements.
Experimental Protocol: Transitioning to SPAAC (DBCO)
This protocol validates the switch from the copper-catalyzed standard to a copper-free DBCO system for protein conjugation.
Objective: Conjugate a target protein (Protein A) to a fluorophore or PEG chain without copper toxicity.
Reagents Required[9][10][11][12][13][14][15]
-
Protein A : Functionalized with Azide (-N3) via NHS-Azide or enzymatic labeling.
-
Linker : DBCO-PEG4-Fluorophore (Alternative to Propargyl-linker).
-
Buffer : PBS (pH 7.4). Avoid Azide preservatives.
Step-by-Step Methodology
-
Preparation (Stoichiometry Calculation):
-
Unlike the standard CuAAC which often requires high equivalents due to copper chelation issues, SPAAC is cleaner.
-
Calculate a 1:4 molar ratio (Protein : DBCO-Linker).
-
Note: Bis-propargyl ether often requires 10-20x excess; DBCO is more efficient.
-
-
Reaction Initiation:
-
Dissolve DBCO reagent in anhydrous DMSO (make a 10 mM stock).
-
Add DBCO stock to the Azide-Protein solution.[9]
-
Critical Control: Ensure final DMSO concentration is < 5% to prevent protein precipitation.
-
-
Incubation (The Kinetic Difference):
-
Standard CuAAC: 1 hour at RT (Risk of protein damage).
-
SPAAC Protocol: Incubate at 4°C overnight or RT for 4 hours .
-
Why? The
of SPAAC is lower.[8] The reaction needs more time but is gentler.
-
-
Validation (Self-Validating Step):
-
Run SDS-PAGE.
-
Success Criteria: A distinct molecular weight shift corresponding to Protein + Linker.
-
Negative Control: Incubate Azide-Protein with non-functionalized PEG. Should show no shift.
-
-
Purification:
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society. Link
-
Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the Right (Bioorthogonal) Chemistry. ACS Chemical Biology. Link
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]
- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chemimpex.com [chemimpex.com]
Publish Comparison Guide: Validation of Protein Modification with Diethylene Glycol Bis(2-propynyl) Ether
This guide provides a technical comparison and validation protocol for using Diethylene Glycol Bis(2-propynyl) Ether (a homobifunctional alkyne crosslinker) in protein mass spectrometry.
Executive Summary & Technical Profile
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 7218-52-2), also known as 4,7,10-Trioxa-1,12-tridecadiyne , is a short, hydrophilic, homobifunctional crosslinker used primarily in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike standard amine-reactive reagents (e.g., BS3, DSS), this reagent targets azide-functionalized residues, offering bio-orthogonal specificity.
This guide compares its performance against industry-standard alternatives and details a self-validating mass spectrometry (MS) workflow for confirming modification.
Chemical Profile
| Property | Specification |
| Formula | |
| MW (Monoisotopic) | 182.0943 Da |
| Reactive Group | Terminal Alkyne (x2) |
| Target | Azide ( |
| Linker Type | Non-cleavable, PEG-mimetic (Ether) |
| Spacer Length | ~11.5 Å (estimated extended length) |
Comparative Analysis: Why Choose This Linker?
In the context of XL-MS (Crosslinking Mass Spectrometry), the choice of linker dictates the data acquisition strategy. Below is an objective comparison of Diethylene Glycol Bis(2-propynyl) Ether against key alternatives.
Comparison Table: Performance Metrics
| Feature | Diethylene Glycol Bis(2-propynyl) Ether | DSBU / DSSO (Cleavable Linkers) | BS3 / DSS (Amine-Reactive) |
| Chemistry | Click (Alkyne-Azide) | Amine-Amine (NHS) | Amine-Amine (NHS) |
| Bio-orthogonality | High (Requires Azide tag) | Low (Reacts with all Lysines) | Low (Reacts with all Lysines) |
| MS2 Behavior | Stable (Non-cleavable) | Cleaves in Source/MS2 | Stable (Non-cleavable) |
| Data Complexity | High ( | Low (Signature ions simplify search) | High ( |
| Linker Solubility | High (Ether backbone) | Moderate | Low (Alkyl chain) to High (Sulfo) |
| In Vivo Stability | Excellent (Triazole/Ether are stable) | Moderate (Labile bonds) | High (Amide bond) |
Expert Insight: The Trade-off
Use Diethylene Glycol Bis(2-propynyl) Ether when:
-
Specificity is paramount: You are studying a specific interaction where unnatural amino acids (azides) have been incorporated.
-
Stability is required: You need the crosslink to survive harsh enrichment or in vivo conditions where cleavable linkers might prematurely degrade.
-
Short-range mapping: The short PEG2-like spacer restricts crosslinking to proximal residues (<12 Å), providing tighter structural constraints than longer PEG analogs.
Contraindication: If you lack high-resolution MS/MS capabilities or specialized software (e.g., pLink, MaxQuant) to handle non-cleavable crosslinks, consider a cleavable alternative like DSBU [1].
Experimental Protocol: The "Click" Crosslinking Workflow
This protocol ensures high-efficiency crosslinking while minimizing copper-induced protein precipitation, a common failure mode in CuAAC.
Phase 1: Preparation
-
Protein Sample: Must contain Azide functionalities (e.g., incorporated via Azide-NHS ester or metabolic labeling with Azidohomoalanine).
-
Reagent Stock: Dissolve Diethylene Glycol Bis(2-propynyl) Ether to 100 mM in dry DMSO.
Phase 2: The Reaction (Self-Validating Step)
-
Buffer: PBS, pH 7.4 (Avoid Tris/Ammonium buffers if using copper-coordinating ligands, though Click is generally tolerant).
-
Mix: Combine Protein-Azide (50 µM) + Linker (100–500 µM, 2-10x excess).
-
Catalyst: Add premixed CuAAC Cocktail :
- (1 mM final)
-
THPTA or TBTA Ligand (5 mM final) - Crucial for protecting protein from oxidation.
-
Sodium Ascorbate (5 mM final) - Add last to initiate.
-
Incubate: 1 hour at Room Temperature or 4°C overnight.
-
Quench: Add EDTA (10 mM) to strip copper.
Phase 3: MS Sample Prep
-
Cleanup: Acetone precipitation or molecular weight cutoff (MWCO) spin filter to remove unreacted linker.
-
Digestion: Standard Trypsin/Lys-C digestion protocol.
-
Enrichment (Optional but Recommended): Since this linker is non-cleavable and lacks an affinity handle, use Strong Cation Exchange (SCX) to enrich highly charged crosslinked peptides (charge ≥ +3) from the background of linear peptides (+2).
Mass Spectrometry Validation Strategy
Validation relies on detecting the specific mass shift imparted by the linker after the formation of two triazole rings.
A. The Mass Shift Calculation
The linker (
-
Reaction: Alkyne (
) + Azide ( ) Triazole ( ). -
Atom Economy: The reaction is an addition. No atoms are lost.
-
Added Mass: The mass added to the protein complex is exactly the molecular weight of the linker.
- Mass = 182.0943 Da
B. Data Acquisition Settings (Orbitrap Example)
-
Type: Data-Dependent Acquisition (DDA).[1]
-
Charge State Filter: Reject +1 and +2 precursors. Select +3 and higher (crosslinked peptides are typically large and highly charged).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).
-
Note: The ether and triazole bonds are stable under HCD. You will observe peptide backbone fragmentation (
ions).
-
C. Spectral Validation Logic
A true positive identification requires:
-
Precursor Mass Match: Experimental
matches two peptide sequences ( ) + Linker Mass (182.0943 Da). -
Fragment Match: The MS/MS spectrum must be "chimeric," containing
series from both Peptide A and Peptide B.
D. Visualization of the Workflow
Figure 1: Step-by-step workflow for validating protein modification using Diethylene Glycol Bis(2-propynyl) Ether.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protein Precipitation | Copper toxicity / Oxidation | Increase THPTA ligand concentration (5:1 ratio to Cu). Perform reaction in inert atmosphere ( |
| No Crosslinks Detected | Low reaction efficiency | Verify Azide incorporation first (e.g., react with fluorescent alkyne). Increase linker concentration. |
| Complex Spectra | Co-elution of linear peptides | Use SCX fractionation to deplete linear peptides. Use software like pLink 2 or MaxQuant (XL-MS module). |
| Wrong Mass Shift | Single reaction (Dead-end) | If only one alkyne reacts, the mass shift is Linker + 182.09 Da on a single peptide (monolink). Look for this mass modification on single peptides. |
References
-
Yang, B. et al. (2012). "Identification of Cross-Linked Peptides from Complex Samples." Nature Methods. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. [Link]
-
Liu, F. et al. (2015). "Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry." Nature Biotechnology. [Link]
Sources
The Architect's Choice: A Comparative Guide to Hydrogel Properties with Different Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biomaterials, hydrogels stand out for their remarkable versatility, largely governed by the nature of their crosslinked networks. The choice of a crosslinker is not merely a synthetic detail; it is a fundamental decision that dictates the mechanical resilience, swelling behavior, and ultimately, the functional efficacy of the hydrogel in applications ranging from tissue engineering to controlled drug delivery. This guide provides a comparative analysis of hydrogel properties influenced by different crosslinking strategies, supported by experimental data and detailed protocols to empower researchers in their design and selection process.
The Foundation of Function: Understanding Crosslinking in Hydrogels
Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2][3] This property is imparted by the hydrophilic polymer chains, while their structural integrity and insolubility in water are maintained by crosslinks.[4] These crosslinks act as junctions, tethering the polymer chains together to form a cohesive network. The type and density of these crosslinks are critical determinants of the hydrogel's macroscopic properties.[4][5]
Crosslinking strategies can be broadly categorized into two main types: chemical and physical crosslinking.
-
Chemical Crosslinking involves the formation of strong, irreversible covalent bonds between polymer chains.[6][7] This method typically results in robust and stable hydrogels with superior mechanical strength.[8] Common chemical crosslinkers include glutaraldehyde, genipin, and N,N'-methylenebis(acrylamide) (MBA).[4][7]
-
Physical Crosslinking relies on weaker, reversible non-covalent interactions such as ionic interactions, hydrogen bonds, and hydrophobic forces.[6][9] Physically crosslinked hydrogels are often more sensitive to environmental stimuli like pH and temperature and can exhibit self-healing properties.[9][10]
The selection of a crosslinking method is a critical decision driven by the desired application, as it profoundly impacts the hydrogel's performance.
A Tale of Two Bonds: Chemical vs. Physical Crosslinkers
The fundamental difference between chemical and physical crosslinking lies in the nature of the bonds that form the hydrogel network, leading to distinct properties and performance characteristics.
The Strength of Permanence: Chemical Crosslinkers
Chemically crosslinked hydrogels are characterized by their stability and mechanical robustness due to the presence of covalent bonds.[8] However, the introduction of chemical crosslinking agents can sometimes raise concerns about cytotoxicity, necessitating careful selection and optimization of the crosslinker and its concentration.[8]
Glutaraldehyde , a widely used and effective crosslinker, forms stable Schiff base linkages with amine groups on polymer chains.[11] While it imparts excellent mechanical properties, residual glutaraldehyde can be cytotoxic, which is a significant consideration for biomedical applications.[12]
Genipin , a natural crosslinker derived from the gardenia fruit, has emerged as a safer alternative to glutaraldehyde.[12][13] It reacts with primary amine groups to form dark blue, crosslinked networks.[14] Studies have shown that genipin is significantly less cytotoxic than glutaraldehyde, making it a preferred choice for applications involving cell encapsulation and tissue engineering.[12][13] Genipin-crosslinked hydrogels often exhibit comparable or even superior mechanical properties and stability to their glutaraldehyde-crosslinked counterparts.[12]
The Dynamism of Reversibility: Physical Crosslinkers
Physically crosslinked hydrogels are held together by transient, reversible bonds, which allows them to respond to external stimuli and, in some cases, to self-heal.[6][10]
Ionic Crosslinking is a common method for forming hydrogels from polyelectrolytes like alginate and chitosan.[1][15] For instance, divalent cations such as calcium ions (Ca²⁺) can interact with the guluronic acid blocks of alginate chains, creating "egg-box" junctions that lead to gelation.[16] These ionic crosslinks are reversible and can be disrupted by changes in pH or the presence of chelating agents.[17]
Hydrogen Bonding also plays a crucial role in the formation of some physical hydrogels.[1] Polymers with abundant hydrogen bond donor and acceptor groups, such as polyvinyl alcohol (PVA), can form hydrogels through repeated freeze-thaw cycles, which promote the formation of crystalline regions that act as physical crosslinks.
The choice between chemical and physical crosslinking is a trade-off between stability and responsiveness. For applications requiring long-term stability and high mechanical strength, chemical crosslinkers are often preferred. Conversely, for applications where stimuli-responsiveness or injectability is desired, physical crosslinkers offer significant advantages.
Quantifying Performance: A Comparative Data Analysis
To illustrate the impact of different crosslinkers on hydrogel properties, the following tables summarize key performance metrics.
Table 1: Comparative Swelling Ratios of Hydrogels with Different Crosslinkers
| Polymer | Crosslinker | Crosslinker Concentration | Swelling Ratio (%) | Reference |
| Chitosan | Glutaraldehyde | Low | High | [18][19] |
| Chitosan | Glutaraldehyde | High | Low | [18][19] |
| Gelatin-PEG | Glutaraldehyde | 5 ml | 473.83 | [20] |
| Gelatin-PEG | Glutaraldehyde | 15 ml | 428.97 | [20] |
| Poly(aspartic acid) | Branched PAsp | 0.1% | 5300 | [21] |
| Poly(aspartic acid) | Branched PAsp | 1.0% | 3360 | [21] |
Note: Swelling ratio is generally inversely proportional to the crosslinker concentration. A higher degree of crosslinking restricts the polymer chains' mobility and reduces the space available for water uptake.[18][22][23]
Table 2: Comparative Mechanical Properties of Hydrogels with Different Crosslinkers
| Hydrogel Type | Crosslinking | Typical Elastic Modulus | Key Characteristics | Reference |
| Alginate | Ionic (Ca²⁺) | Lower | Reversible, sensitive to ion concentration | [16][24] |
| Alginate | Covalent | Higher | Stable, less sensitive to environment | [16][24] |
| Chemically Crosslinked | Covalent Bonds | Generally Higher | Enhanced stiffness and structural integrity | [8][25] |
| Physically Crosslinked | Non-covalent Bonds | Generally Lower | Reversible, potential for self-healing | [8][10] |
Note: Chemically crosslinked hydrogels typically exhibit superior mechanical strength and stability due to the permanent nature of covalent bonds.[8]
Experimental Protocols for Hydrogel Characterization
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to characterize hydrogel properties.
Swelling Ratio Determination
Objective: To quantify the water absorption capacity of the hydrogel.
Methodology:
-
Prepare hydrogel samples of known dry weight (W_d).
-
Immerse the samples in a specific aqueous solution (e.g., deionized water, phosphate-buffered saline) at a constant temperature.
-
At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and record the swollen weight (W_s).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
Causality Behind Experimental Choices: The choice of the swelling medium is critical as pH and ionic strength can significantly influence the swelling of polyelectrolyte hydrogels.[22] Temperature is also controlled as it can affect the polymer-solvent interactions.
Mechanical Property Analysis (Tensile Testing)
Objective: To determine the mechanical strength and elasticity of the hydrogel.
Methodology:
-
Prepare dog-bone-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).
-
Mount the sample in a universal testing machine equipped with a suitable load cell.
-
Apply a uniaxial tensile force at a constant strain rate until the sample fractures.
-
Record the stress-strain data.
-
From the stress-strain curve, determine key parameters such as Young's modulus (slope of the initial linear region), ultimate tensile strength (maximum stress), and elongation at break.[26]
Causality Behind Experimental Choices: The dog-bone shape ensures that failure occurs in the central, uniform section of the sample. The strain rate is kept constant to obtain comparable and reproducible results, as the mechanical properties of hydrogels can be strain-rate dependent.
In Vitro Drug Release Study
Objective: To evaluate the drug release kinetics from a drug-loaded hydrogel.
Methodology:
-
Load the hydrogel with a model drug during or after fabrication.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) in a shaker or a dissolution apparatus.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the withdrawn samples using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[27][28]
-
Plot the cumulative percentage of drug released versus time.
Causality Behind Experimental Choices: Maintaining sink conditions (where the concentration of the drug in the release medium is significantly lower than its saturation solubility) is crucial to ensure that the release rate is governed by the hydrogel properties and not limited by the solubility of the drug in the medium. The temperature is maintained at 37°C to mimic physiological conditions.
Visualizing the Network: Diagrams of Crosslinking Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the different crosslinking mechanisms.
Caption: Chemical crosslinking forms strong, irreversible covalent bonds between polymer chains.
Caption: Physical crosslinking involves reversible, non-covalent interactions between polymer chains.
Caption: A typical experimental workflow for comparing hydrogel properties with different crosslinkers.
Conclusion: Tailoring Hydrogels for Tomorrow's Innovations
The selection of a crosslinker is a pivotal step in the design of hydrogels for advanced applications. Chemical crosslinkers offer stability and mechanical strength, with natural alternatives like genipin providing enhanced biocompatibility. Physical crosslinkers, on the other hand, enable the creation of dynamic, stimuli-responsive materials. A thorough understanding of how different crosslinking strategies influence hydrogel properties, supported by rigorous experimental characterization, is essential for the rational design of innovative biomaterials. By carefully considering the interplay between polymer, crosslinker, and the intended application, researchers can unlock the full potential of hydrogels to address pressing challenges in medicine and biotechnology.
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Suo, Z. et al. Stress-relaxation behavior in gels with ionic and covalent crosslinks. Journal of Applied Physics106 , 083507 (2009). Available at: [Link]
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Li, J. et al. Crosslinker energy landscape effects on dynamic mechanical properties of ideal polymer hydrogels. DSpace@MIT (2021). Available at: [Link]
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Kim, M. S. et al. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker. Polymers14 , 2345 (2022). Available at: [Link]
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Protsak, I. S. & Morozov, Y. M. Thermo-Responsive Smart Hydrogels: Molecular Engineering, Dynamic Cross-Linking Strategies, and Therapeutics Applications. Gels11 , 30 (2025). Available at: [Link]
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Ahmed, E. M. Comparison between physical and chemical crosslinking. ResearchGate (2015). Available at: [Link]
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Maitra, J. & Shukla, V. K. Cross-linking in Hydrogels - A Review. American Journal of Polymer Science4 , 25–31 (2014). Available at: [Link]
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Likarda. What is Crosslinking? | The Choice of a Hydrogel is Only Part of a Cell Therapy's Success. Likarda (2022). Available at: [Link]
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Singhal, R. et al. Recent advances in the development of the physically crosslinked hydrogels and their biomedical applications. Research, Society and Development12 , e18212843073 (2023). Available at: [Link]
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Chavda, V. P. et al. Hydrogels Classification According to the Physical or Chemical Interactions and as Stimuli-Sensitive Materials. Gels9 , 583 (2023). Available at: [Link]
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Rahman, M. M. et al. Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. Gels9 , 597 (2023). Available at: [Link]
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Chen, Y. et al. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. Coatings12 , 1933 (2022). Available at: [Link]
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Hussein, Y. H. Effect of Crosslinking Agent Ratio and Temperature on Degree of Swelling in Polymer Hydrogels. Chemical and Process Engineering Research32 , 2224-7467 (2015). Available at: [Link]
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Doberenz, F. et al. A Comprehensive Review of Thermosensitive Hydrogels: Mechanism, Optimization Strategies, and Applications. Advanced Functional Materials30 , 1909942 (2020). Available at: [Link]
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Pérez, P. et al. Thermosensitivity of N-isopropylacrylamide hydrogels cross-linked with degradable cross-linker. Journal of Biomaterials Science, Polymer Edition23 , 1317–1333 (2012). Available at: [Link]
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Sionkowska, A. et al. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? Polymers14 , 3844 (2022). Available at: [Link]
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Boujema, F. et al. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. International Journal of Molecular Sciences26 , 2313 (2025). Available at: [Link]
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Cerea, M. et al. Effect of Different Physical Cross-Linkers on Drug Release from Hydrogel Layers Coated on Magnetically Steerable 3D-Printed Microdevices. Pharmaceutics13 , 899 (2021). Available at: [Link]
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Sari, V. I. et al. The Effect of Crosslinker Concentration on Swelling Behavior of pH-Responsive IPN Hydrogels Based on Poly(Hydroxymethyl Acrylamide). AIP Conference Proceedings1823 , 020059 (2017). Available at: [Link]
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Cocarta, A.-I. et al. Thermally Solvent-Free Cross-Linked pH/Thermosensitive Hydrogels as Smart Drug Delivery Systems. Gels10 , 800 (2024). Available at: [Link]
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Nasution, H. et al. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. Polymers14 , 3799 (2022). Available at: [Link]
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Kumar, A. et al. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs. Polymers14 , 1459 (2022). Available at: [Link]
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Sharma, A. et al. Preparation method, Properties and Crosslinking of hydrogel: a review. PharmaTutor5 , 27–35 (2017). Available at: [Link]
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Nasution, H. et al. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. Polymers14 , 3799 (2022). Available at: [Link]
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Nasution, H. et al. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. Polymers14 , 3799 (2022). Available at: [Link]
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Ebeam Machine. Understanding Physical Crosslinking and Its Role in Material Science. Ebeam Machine (2025). Available at: [Link]
-
Wang, D. et al. Thermoreversible physically crosslinked hydrogels from UCST-type thermosensitive ABA linear triblock copolymers. Polymer Chemistry4 , 4594–4603 (2013). Available at: [Link]
-
Zhang, K. et al. Rheological properties and failure of alginate hydrogels with ionic and covalent crosslinks. Soft Matter12 , 2844–2852 (2016). Available at: [Link]
-
ResearchGate. Mechanical properties of hydrogels before and after cross‐linking. ResearchGate (2020). Available at: [Link]
-
Magami, S. M. Influence of covalent and ionic crosslinking on structure development in hydrogels assembled via in situ photo-polymerization. Journal of Material Sciences & Engineering (2016). Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Immunogenicity of PEGylated Materials
For decades, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a cornerstone of drug development. This strategy has successfully extended the circulating half-life, improved the stability, and reduced the immunogenicity of numerous protein and nanoparticle therapeutics.[1][2] However, the once-held belief of PEG as an immunologically inert "stealth" polymer has been challenged by a growing body of evidence.[3][4] It is now understood that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies that can significantly impact the safety and efficacy of PEGylated therapies.[4][5]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to assess the immunogenicity of PEGylated materials. We will delve into the mechanisms of PEG immunogenicity, provide detailed protocols for key assessment assays, present a comparative analysis of different PEG architectures and their alternatives, and offer insights grounded in extensive field experience and regulatory expectations.
The Two Faces of PEG: Understanding the Mechanisms of Immunogenicity
The immunogenicity of PEGylated materials is a complex interplay of humoral and innate immune responses, primarily driven by the generation of anti-PEG antibodies and the activation of the complement system.
The Humoral Response: The Rise of Anti-PEG Antibodies
Contrary to early assumptions, a significant portion of the healthy population possesses pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics, food products, and pharmaceuticals.[6][7] Upon administration of a PEGylated therapeutic, these pre-existing antibodies can be amplified, or a de novo immune response can be initiated, leading to the production of both anti-PEG IgM and IgG antibodies.[6][8]
-
Anti-PEG IgM: This is often the first antibody isotype to be produced in response to a PEGylated material.[9] Anti-PEG IgM is a potent activator of the classical complement pathway and is a major driver of the Accelerated Blood Clearance (ABC) phenomenon .[9][10][11] The ABC phenomenon is characterized by the rapid removal of a second or subsequent dose of a PEGylated therapeutic from circulation, leading to a dramatic reduction in its therapeutic efficacy.[10][11][12]
-
Anti-PEG IgG: The presence of anti-PEG IgG suggests a more mature, T-cell dependent immune response and can also contribute to the ABC phenomenon and potentially mediate hypersensitivity reactions.[6][8]
The generation of anti-PEG antibodies is influenced by a multitude of factors, including the molecular weight of the PEG, its architecture (linear vs. branched), the surface density of PEG on a nanoparticle, and the nature of the conjugated therapeutic.[4][6][8][13]
The Innate Response: Complement Activation
PEGylated materials can activate the complement system, a critical component of innate immunity, through both the classical and alternative pathways.
-
Classical Pathway: This pathway is primarily initiated by the binding of C1q to anti-PEG IgM or IgG complexed with the PEGylated material.[4]
-
Alternative and Lectin Pathways: Direct activation of the alternative and lectin pathways by the PEGylated material itself has also been observed.[4]
Complement activation leads to the generation of opsonins (such as C3b) that tag the PEGylated material for clearance by phagocytic cells, and anaphylatoxins (C3a and C5a) that can mediate inflammatory and hypersensitivity reactions.[4] A key marker for assessing the activation of the terminal complement pathway is the measurement of the soluble terminal complement complex, sC5b-9 .[12]
Figure 1: Mechanisms of PEG immunogenicity.
A Comparative Look: PEG Architectures and Novel Alternatives
The immunogenic potential of a PEGylated material is not solely dependent on the presence of PEG but is significantly influenced by its structural characteristics. Furthermore, the challenges posed by PEG immunogenicity have spurred the development of alternative polymers.
Linear vs. Branched PEG: A Matter of Structure
| Feature | Linear PEG | Branched PEG | Rationale & Insights |
| Immune Shielding | Effective | Generally Superior[14] | The three-dimensional structure of branched PEG provides a more comprehensive shielding of the underlying therapeutic, reducing its recognition by the immune system.[14] |
| Anti-PEG Response | Can induce anti-PEG antibodies | May have an insignificant effect on the anti-PEG immune response compared to linear PEG of the same molecular weight.[8][13] | While providing better shielding of the core molecule, the branched structure itself does not appear to significantly alter the immunogenicity of the PEG moiety. The overall protein immunogenicity and PEG molecular weight are more dominant factors.[8][13] |
| Pharmacokinetics | Longer half-life than non-PEGylated protein | Often longer half-life than linear PEG of the same molecular weight.[15] | The larger hydrodynamic radius of branched PEG reduces renal clearance.[15] |
Beyond PEG: The Next Generation of "Stealth" Polymers
The quest for less immunogenic alternatives to PEG has led to the emergence of promising polymers like polysarcosine (pSar) and poly(2-oxazolines) (POx).
| Polymer | Key Features | Comparative Immunogenicity Data |
| Polysarcosine (pSar) | - Biodegradable- Non-immunogenic[3][16]- Similar physicochemical properties to PEG[16] | - pSar-conjugated interferon (IFN) elicits considerably fewer anti-IFN antibodies in mice compared to PEG-IFN.[17]- pSar-coated liposomes do not induce the ABC phenomenon.[16] |
| Poly(2-oxazolines) (POx) | - Tunable properties- Low immunogenicity[3][18]- Reduced formation of anti-polymer antibodies compared to PEG[3] | - LNP formulated with poly(2-methyl-2-oxazoline) (PMOZ) showed significantly lower immunostimulatory potential compared to PEG-LNP.[19]- PMOZ-LNP induced superior neutralizing antibody titers compared to PEG-LNP in a vaccine model.[19] |
The Scientist's Toolkit: Essential Experimental Protocols
A robust assessment of PEG immunogenicity relies on a combination of in vitro and in vivo assays. Here, we provide detailed, step-by-step methodologies for the most critical experiments.
In Vitro Assay: Detection of Anti-PEG Antibodies (ELISA)
The enzyme-linked immunosorbent assay (ELISA) is the gold standard for detecting and quantifying anti-PEG IgM and IgG in serum or plasma.[20]
Figure 2: Workflow for anti-PEG antibody ELISA.
Step-by-Step Protocol:
-
Coating: Coat a high-binding 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody specific for the isotype being measured (e.g., anti-human IgM-HRP or anti-human IgG-HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
In Vitro Assay: Complement Activation (sC5b-9 ELISA)
This assay quantifies the soluble terminal complement complex (sC5b-9) in serum or plasma as a marker of terminal complement pathway activation.
Step-by-Step Protocol:
-
Sample Preparation: Collect blood in EDTA tubes and centrifuge to obtain plasma.[12]
-
Assay Principle: Utilize a commercially available sC5b-9 ELISA kit. These kits typically employ a sandwich ELISA format where a capture antibody specific for a component of the sC5b-9 complex is coated on the plate.
-
Procedure: Follow the manufacturer's instructions, which generally involve:
-
Adding diluted plasma samples and standards to the wells.
-
Incubating to allow sC5b-9 to bind to the capture antibody.
-
Washing away unbound components.
-
Adding a detection antibody (often biotinylated).
-
Adding a streptavidin-HRP conjugate.
-
Adding a TMB substrate and stopping the reaction.
-
Measuring the absorbance at 450 nm.
-
In Vivo Model: Accelerated Blood Clearance (ABC) Phenomenon
This in vivo model in mice or rats is crucial for assessing the functional consequences of anti-PEG antibody production.[11][12][21]
Figure 3: Workflow for in vivo ABC phenomenon assessment.
Step-by-Step Protocol:
-
Animal Model: Use BALB/c or C57BL/6 mice, or Wistar rats.
-
First Injection (Sensitization): On day 0, intravenously inject a sub-therapeutic dose of the PEGylated material (e.g., 0.1 µmol phospholipid/kg for PEGylated liposomes) to sensitize the animals.[21]
-
Time Interval: Allow a period of 5-7 days for the development of an anti-PEG antibody response.[11][21]
-
Second Injection (Challenge): On day 5-7, intravenously inject a second, therapeutic dose of the same PEGylated material, which has been labeled with a radioactive isotope (e.g., ³H or ¹⁴C) or a fluorescent dye.[11]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).[22][23][24][25]
-
Quantification: Measure the amount of radioactivity or fluorescence in the blood samples to determine the concentration of the PEGylated material over time.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as the area under the curve (AUC) and clearance rate. A significant decrease in AUC and an increase in clearance in the pre-sensitized group compared to a naive control group indicates the ABC phenomenon.
-
(Optional) Anti-PEG IgM Measurement: Collect serum before the second injection and measure anti-PEG IgM levels by ELISA to correlate with the observed clearance.
Authoritative Grounding and Regulatory Considerations
The assessment of immunogenicity for PEGylated therapeutics is not only a scientific necessity but also a regulatory requirement. The U.S. Food and Drug Administration (FDA) provides guidance on the immunogenicity assessment of therapeutic protein products, which is also relevant to other PEGylated materials.[5]
Key recommendations from regulatory bodies include:
-
Risk-Based Approach: The extent of immunogenicity testing should be based on a risk assessment that considers factors related to the product and the patient population.
-
Assay Requirements: For PEGylated products, the anti-drug antibody (ADA) assays should be capable of detecting antibodies against both the therapeutic molecule and the PEG moiety.[5]
-
Pre-existing Antibodies: The potential impact of pre-existing anti-PEG antibodies should be considered.
Conclusion: A Forward-Looking Perspective
The immunogenicity of PEGylated materials is a critical consideration in the development of safe and effective therapeutics. A thorough understanding of the underlying mechanisms and the implementation of a robust panel of in vitro and in vivo assays are essential for characterizing and mitigating these immune responses. As the field moves towards novel polymer chemistries, the principles and methodologies outlined in this guide will remain fundamental to ensuring the clinical success of the next generation of polymer-modified therapeutics. The continued development of less immunogenic alternatives to PEG, such as polysarcosine and poly(2-oxazolines), holds great promise for overcoming the challenges associated with PEG immunogenicity and further enhancing the therapeutic potential of long-circulating drug delivery systems.[3][16][18]
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Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4). YouTube. [Link]
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A Senior Application Scientist's Guide to the Performance of Diethylene Glycol Bis(2-propynyl) Ether in Cellular Applications
Introduction
In the dynamic field of chemical biology, the ability to specifically label and track biomolecules within their native environment is paramount. Bioorthogonal chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has emerged as a robust tool for this purpose.[1] At the heart of this technique are chemical reporters, small molecules bearing a reactive handle that can be metabolically incorporated into or directly attached to biomolecules.
This guide provides an in-depth analysis of Diethylene Glycol Bis(2-propynyl) Ether , a homobifunctional alkyne probe. Unlike monofunctional probes that label a single target, this molecule's two terminal alkyne groups allow it to act as a crosslinker, enabling the study of molecular interactions and the formation of complex bioconjugates.[2][3] We will explore its mechanism, compare its performance characteristics against common alternatives, and provide field-proven protocols for its application and evaluation in various cell types. Our focus is on the causality behind experimental choices, empowering researchers to not only apply but also adapt these methods for their specific biological questions.
Mechanism of Action and Key Structural Features
Diethylene Glycol Bis(2-propynyl) Ether is designed with three key components: two terminal alkyne groups and a central diethylene glycol (PEG-like) linker.[2] This structure dictates its function as a crosslinking agent within the CuAAC workflow.
-
Homobifunctional Alkynes: The two propynyl groups are the reactive handles for click chemistry.[2] Once the probe is introduced into a cellular system, these alkynes can react with two separate azide-modified molecules. This could involve crosslinking two different proteins that have been metabolically labeled with azide-containing amino acids, or linking an azide-labeled protein to an azide-functionalized reporter (e.g., biotin, fluorophore).
-
Diethylene Glycol Linker: The hydrophilic PEG-like spacer is critical for biocompatibility. It enhances aqueous solubility, which is essential for efficient delivery in cell culture media and preventing aggregation.[4] This contrasts with more hydrophobic linkers that may exhibit poor solubility and require co-solvents. However, it is important to note that ethylene glycol ethers as a class can exhibit varying degrees of cytotoxicity depending on their structure and concentration.[5]
The overall experimental workflow is a multi-step process that requires careful planning and execution.
Comparative Performance Analysis
The choice of a chemical probe depends critically on the biological question, the cell type, and the required experimental outcome. Diethylene Glycol Bis(2-propynyl) Ether should be evaluated against other probes based on its intended function (crosslinking vs. simple labeling) and the reaction chemistry employed.
Key Performance Metrics:
-
Labeling/Crosslinking Efficiency: The signal-to-noise ratio achieved after the click reaction. This is influenced by probe permeability, concentration, and the efficiency of the CuAAC reaction itself.
-
Cell Viability & Cytotoxicity: The degree to which the probe and the required catalytic system affect cellular health. This is a major consideration for live-cell imaging and long-term studies.
-
Solubility & Bioavailability: The ability of the probe to remain soluble in aqueous culture media for effective cellular uptake.
-
Reaction Kinetics: The speed of the bioorthogonal reaction, which is crucial for capturing transient events.
Comparison with Alternatives
| Probe / Method | Primary Function | Key Advantages | Key Limitations | Typical Cell Types |
| Diethylene Glycol Bis(2-propynyl) Ether (CuAAC) | Crosslinking | PEG linker enhances solubility.[4] Enables study of molecular interactions. | Requires cytotoxic Cu(I) catalyst , limiting live-cell use.[6][7] Potential for linker-induced cytotoxicity.[5][8] | Fixed cells; robust cell lines (HeLa, HEK293); not ideal for sensitive primary cells. |
| O-propargyl-puromycin (OP-Puro) (CuAAC) | Metabolic Labeling (Protein Synthesis) | Robust, rapid labeling of nascent proteins.[9] Does not require methionine-free media.[10] | Also requires Cu(I) catalyst.[11] Inhibits protein synthesis, inherently cytotoxic over time.[9][12] | Wide range, including primary cells and in vivo models.[12][13] |
| 5-ethynyl-2'-deoxyuridine (EdU) (CuAAC) | Metabolic Labeling (DNA Synthesis) | More sensitive and less harsh than BrdU labeling.[14][15] | Also requires Cu(I) catalyst for detection.[15] | Proliferating cells (e.g., cancer cell lines, stem cells). |
| DBCO/DIBO-functionalized Probes (SPAAC) | Labeling / Crosslinking | Copper-free , ideal for live-cell imaging.[1][6] High biocompatibility. | Slower reaction kinetics compared to CuAAC.[1] Bulky reagent may affect permeability or function.[1] | All cell types, especially primary cells, stem cells, and whole organisms. |
Expert Analysis:
The primary drawback of using Diethylene Glycol Bis(2-propynyl) Ether is its reliance on the CuAAC reaction. The cytotoxicity of the copper(I) catalyst is a well-documented issue that can lead to oxidative stress and cell death, confounding experimental results, particularly in sensitive cell types or live-cell imaging experiments.[6][7] This is the most critical trade-off when selecting this probe.
For applications in living cells, a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry" approach is strongly recommended.[16] This involves using a probe functionalized with a strained alkyne (e.g., DBCO, DIBO) that reacts with azides without any catalyst.[6][17]
Furthermore, the diethylene glycol linker itself, while beneficial for solubility, may present cell-type-specific toxicity. Studies on Caco-2 cells have shown that low molecular weight PEGs can induce higher cytotoxicity than their high molecular weight counterparts.[8] Similarly, related ethylene glycol ethers have demonstrated cytotoxic effects in human neuroblastoma SH-SY5Y cells.[5] Therefore, it is imperative to perform dose-response experiments and cytotoxicity assays for each new cell line.
Experimental Protocols
The following protocols provide a self-validating framework for using and assessing the performance of Diethylene Glycol Bis(2-propynyl) Ether.
Protocol 1: General Crosslinking Experiment in Adherent Cells (e.g., HeLa)
Causality: This protocol is designed for fixed-cell analysis to bypass the issue of copper toxicity during the labeling phase. Fixation prior to the click reaction preserves the cellular state at the time of crosslinking.
-
Cell Culture: Plate HeLa cells on glass coverslips in a 12-well plate. Culture until 70-80% confluent.
-
Probe Labeling:
-
Prepare a 10 mM stock solution of Diethylene Glycol Bis(2-propynyl) Ether in DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to a final concentration range of 10-100 µM. (Rationale : A titration is essential to find the optimal balance between labeling efficiency and potential toxicity).
-
Replace the medium on the cells with the probe-containing medium and incubate for 1-4 hours at 37°C.
-
Include a "no-probe" control well (medium with equivalent DMSO concentration).
-
-
Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the "Click Cocktail" fresh. For one coverslip (approx. 200 µL):
-
178 µL PBS
-
4 µL of 50 mM CuSO₄
-
4 µL of 50 mM BTTAA ligand (Rationale : A copper-stabilizing ligand like BTTAA or THPTA is crucial to improve reaction efficiency and reduce copper-mediated damage).
-
4 µL of 2 mM Azide-Alexa Fluor 488 (or other reporter).
-
10 µL of 500 mM Sodium Ascorbate (Rationale : Ascorbate reduces Cu(II) to the active Cu(I) state and must be added last).
-
-
Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Include a "no-copper" control to validate that the signal is catalyst-dependent.
-
-
Staining and Imaging:
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount coverslips on slides and image using fluorescence microscopy.
-
Protocol 2: Assessing Cytotoxicity using MTT Assay
Causality: This assay provides quantitative data on the metabolic activity of cells, which is a reliable indicator of cell viability. It is essential for determining the maximum non-toxic concentration of the probe.
-
Cell Seeding: Seed cells (e.g., HeLa, SH-SY5Y, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Diethylene Glycol Bis(2-propynyl) Ether in complete culture medium (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Replace the medium in the wells with the treatment media. Include wells with medium only (no cells) as a background control and cells with medium + DMSO as a vehicle control.
-
Incubate for a period relevant to your labeling experiment (e.g., 4 hours) and a longer period (e.g., 24 hours) to assess long-term effects.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a 10% SDS solution to each well to dissolve the formazan crystals.[18]
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Conclusion and Recommendations
Diethylene Glycol Bis(2-propynyl) Ether is a valuable tool for specific applications, primarily for crosslinking studies in fixed-cell systems where its reliance on CuAAC is manageable. Its PEG-like linker is a distinct advantage for aqueous solubility.
However, for the majority of cellular labeling applications, especially those involving live cells or sensitive cell types, the inherent cytotoxicity of the required copper catalyst presents a significant limitation.
Recommendations for Researchers:
-
Prioritize Copper-Free Chemistry: For live-cell imaging or when cell health is paramount, strongly consider using probes functionalized with strained alkynes (e.g., DBCO) that are compatible with catalyst-free SPAAC reactions.
-
Validate in Your System: Always perform a dose-response curve and cytotoxicity assay (e.g., MTT) to determine the optimal, non-toxic working concentration of Diethylene Glycol Bis(2-propynyl) Ether in your specific cell type.
-
Use Appropriate Controls: Rigorous controls, including "no-probe" and "no-copper" conditions, are non-negotiable to ensure the specificity of your results.
-
Consider the Linker: Be aware that the diethylene glycol linker itself may have biological effects. Compare results with probes that have different linkers (e.g., longer PEGs, or alkyl chains) if linker-specific artifacts are suspected.
By carefully considering these factors and implementing robust validation protocols, researchers can effectively leverage the capabilities of this and other bioorthogonal probes to advance their understanding of complex biological systems.
References
-
Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences, 109(2), 413-418. Available at: [Link][9]
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Seko, A., & Nagai, T. (2012). Fitness Factors for Bioorthogonal Chemical Probes. ACS Chemical Biology, 7(8), 1309-1317. Available at: [Link][7]
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PNAS. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Available at: [Link][9]
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Gamble, J. M. (2018). Bioorthogonal chemistry as a tool for prodrug activation and drug design. University of Otago. Available at: [Link][19]
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AIP Publishing. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. Available at: [Link][14]
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Wang, Z., et al. (2024). Alkyne-tagged SERS nanoprobe for understanding Cu+ and Cu2+ conversion in cuproptosis processes. Nature Communications, 15(1), 3295. Available at: [Link][20]
-
Signer, R. A. J., et al. (2016). Cell-type-specific quantification of protein synthesis in vivo. Nature Protocols, 11(8), 1383-1399. Available at: [Link][13]
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Jena Bioscience. (n.d.). O-Propargyl-puromycin, Alkyne-containing Nucleosides. Available at: [Link][10]
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Wikipedia. (n.d.). Click chemistry. Available at: [Link][16]
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Wang, Y., et al. (2023). Bioorthogonal Chemistry in Cellular Organelles. International Journal of Molecular Sciences, 24(24), 17534. Available at: [Link][15]
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De la Fuente, M., et al. (2021). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. Scientific Reports, 11(1), 4410. Available at: [Link][21]
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Al-Dhaheri, M., et al. (2022). Chemical alternative for cell identification and cross-contamination detection. Scientific Reports, 12(1), 3169. Available at: [Link][18]
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Pinto, A., et al. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Medicinal Chemistry, 62(17), 7855-7871. Available at: [Link][17]
-
PubChem. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether. Available at: [Link][22]
-
Ghaffari, S., et al. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Journal of Pharmacy & Pharmaceutical Sciences, 25, 340-344. Available at: [Link][4]
-
European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on diethylene glycol monoethyl ether (DEGEE). Available at: [Link][23]
-
Google Patents. (n.d.). WO2019069210A1 - Solvent compounds for use as glycol ether replacements. Available at: [24]
-
Wnuk, A., et al. (2010). Effects of Ethylene Glycol Ethers on Cell Viability in the Human Neuroblastoma SH-SY5Y Cell Line. Pharmacological Reports, 62(6), 1197-1204. Available at: [Link][5]
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PubMed. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link][25]
-
Royal Society of Chemistry. (2020). Propylene and butylene glycol: new alternatives to ethylene glycol in conjugated polymers for bioelectronic applications. Materials Horizons. Available at: [Link][26]
-
Zhang, H., et al. (2023). Diethylene glycol monoethyl ether-mediated nanostructured lipid carriers enhance trans-ferulic acid delivery by Caco-2 cells superior to solid lipid nanoparticles. Acta Pharmaceutica, 73(1), 133-143. Available at: [Link][27]
-
Google Patents. (n.d.). WO2013019866A2 - Use of environmentally friendly solvents to replace glycol-based solvents. Available at: [28]
-
Fülöp, T., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. Pharmaceutics, 14(1), 164. Available at: [Link][8]
-
PureSynth. (n.d.). Diethylene Glycol Bis(2-Propynyl) Ether 98.0%(GC). Available at: [Link][29]
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case studies using Diethylene Glycol Bis(2-propynyl) Ether in published research
An In-Depth Comparative Guide to Diethylene Glycol Bis(2-propynyl) Ether in Published Research
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that dictates the structural integrity, biocompatibility, and functionality of the final product. This guide provides a comprehensive comparison of Diethylene Glycol Bis(2-propynyl) Ether, a versatile homobifunctional crosslinker, against other common alternatives. We will delve into its performance in key applications, supported by experimental data and detailed protocols, to empower you with the insights needed for informed experimental design.
Introduction to Diethylene Glycol Bis(2-propynyl) Ether
Diethylene Glycol Bis(2-propynyl) Ether is a PEG-based crosslinker characterized by two terminal alkyne groups.[1] This structure makes it an ideal reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Its synonyms include 4,7,10-Trioxa-1,12-tridecadiyne.[3] The flexible diethylene glycol spacer enhances water solubility and biocompatibility, making it a valuable tool in a wide array of applications including:
-
Bioconjugation and PEGylation: Covalently attaching PEG chains to molecules to improve stability and pharmacokinetic profiles.[4]
-
Hydrogel Synthesis: Forming three-dimensional polymer networks for applications like tissue engineering and drug delivery.[4][5][6]
-
Drug Delivery Systems: Acting as a component in the formulation of systems to enhance the bioavailability of active pharmaceutical ingredients.[3][7][8]
-
Polymer Synthesis: Serving as a building block for creating advanced materials with tailored properties.[3]
The utility of this molecule stems from the precise and efficient nature of the CuAAC reaction, which allows for the stable linkage of molecules bearing azide functional groups under mild, often aqueous, conditions.[9][10]
Core Application: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
The CuAAC reaction is a highly reliable method for covalently linking two molecules.[11][12] Diethylene Glycol Bis(2-propynyl) Ether serves as the dialkyne component, capable of reacting with two separate azide-containing molecules to form a crosslink. The reaction is lauded for its high yield, specificity, and tolerance of a wide range of functional groups, making it exceptionally suited for complex biological systems.[2]
The general mechanism involves the in-situ reduction of a Copper(II) salt (like CuSO₄) by a reducing agent (typically sodium ascorbate) to the catalytically active Copper(I) species.[13] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst, accelerate the reaction, and protect sensitive biomolecules from oxidative damage caused by reactive oxygen species generated under these conditions.[9][10]
Experimental Workflow: CuAAC Reaction
The following diagram outlines the typical workflow for a CuAAC reaction utilizing a dialkyne crosslinker like Diethylene Glycol Bis(2-propynyl) Ether.
Caption: Comparison of hydrogel formation via (A) CuAAC and (B) Photopolymerization.
Experimental Protocols
To ensure trustworthiness, the protocols described below are self-validating systems grounded in established research.
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is adapted from standard procedures for copper-catalyzed click chemistry. [9][10]
-
Reactant Preparation: In a suitable vial, dissolve the azide-containing biomolecule (1.0 equivalent) and Diethylene Glycol Bis(2-propynyl) Ether (e.g., 0.5 equivalents for crosslinking) in an appropriate buffer or solvent mixture (e.g., PBS, or a t-BuOH/H₂O mixture).
-
Catalyst Premix: In a separate microcentrifuge tube, prepare a catalyst solution by mixing a solution of CuSO₄ (e.g., 20 mM stock) and a ligand such as THPTA (e.g., 50 mM stock). A 1:5 molar ratio of Cu:Ligand is common to ensure the copper is fully chelated. [9]3. Reaction Initiation: Add the catalyst premix to the reactant solution to achieve a final copper concentration of 50-250 µM. [9]Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 2.5-5 mM. [10]4. Incubation: Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Monitoring and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS). Once complete, the product can be purified using methods like dialysis, size-exclusion chromatography, or by quenching with a copper chelator like EDTA followed by extraction. Causality Note: The use of excess sodium ascorbate ensures the copper remains in its active Cu(I) state, while the THPTA ligand not only stabilizes this state but also accelerates the reaction and prevents the copper from causing oxidative damage to the biomolecules. [9][10]
Protocol 2: General Procedure for PEGDA Hydrogel Photopolymerization
This protocol is based on common methods for fabricating PEG hydrogels for cell culture. [14]
-
Precursor Solution Preparation: Prepare a sterile precursor solution by dissolving PEGDA and a photoinitiator (e.g., Irgacure 2959, 0.05-0.5% w/v) in a biocompatible buffer (e.g., sterile PBS). If encapsulating cells, they can be gently mixed into this solution.
-
Molding: Pipette the precursor solution into a mold of the desired shape (e.g., a PDMS mold or between two glass slides with a defined spacer).
-
Initiation: Expose the precursor solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a duration of 1-10 minutes. The exact time will depend on the concentration of the photoinitiator, the intensity of the UV source, and the desired hydrogel stiffness.
-
Post-Polymerization: After polymerization, gently remove the hydrogel from the mold.
-
Washing: Wash the hydrogel extensively with sterile buffer (e.g., PBS) for 24-48 hours, with frequent buffer changes, to remove any unreacted monomers and photoinitiator fragments. This step is critical for ensuring biocompatibility.
Causality Note: The photoinitiator is essential as it absorbs UV light and decomposes into free radicals, which then initiate the chain-growth polymerization of the acrylate groups on the PEGDA molecules, forming the crosslinked network. [15]The washing step is crucial to remove potentially cytotoxic unreacted components.
Conclusion
Diethylene Glycol Bis(2-propynyl) Ether is a powerful and versatile crosslinker, particularly for researchers leveraging the precision and efficiency of copper-catalyzed click chemistry. Its primary strengths lie in the bioorthogonality and high yield of the CuAAC reaction, making it ideal for specific bioconjugation and the formation of well-defined polymer networks. However, when spatiotemporal control is paramount, or when the presence of a metal catalyst is a concern, alternatives like PEGDA for photopolymerization or catalyst-free click chemistries may be more suitable. By understanding the underlying chemical principles and the causal relationships between reagents and outcomes, researchers can confidently select the optimal crosslinking strategy to advance their scientific objectives.
References
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
- Google Patents.
-
Progress in Chemical and Biochemical Research. Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. [Link]
-
Gelest. Understanding poly(ethylene glycol) (PEG) and synthetic PEG derivatives. [Link]
-
Bioprocess Online. (2023). 6 PEG Alternatives You Should Be Thinking About. [Link]
-
SKIN The Journal of Cutaneous Medicine. Diethylene Glycol Monoethyl Ether Versus Propylene Glycol and Their Impact on Topical Clobetasol Propionate Drug Delivery. [Link]
-
ResearchGate. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. [Link]
-
National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
MDPI. (2016). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. [Link]
-
Semantic Scholar. Site-Specific Surface Functionalization via Microchannel Cantilever Spotting (µCS): Comparison between Azide-Alkyne and Thiol-Alkyne Click Chemistry Reactions. [Link]%3A-a-Ghasemi-G%C3%B3rriz/24430f878a87b7a1309f425b7a701d7e82b72186)
-
Beilstein Journals. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. [Link]
-
ScholarWorks@UARK. Synthesis of Polyethylene Glycol-Based Hydrogels and Silver/Gold Nanostructures for Biomedical Applications. [Link]
-
IIP Series. A REVIEW ON APPLICATIONS OF COPPER CATALYZED AZIDE ALKYNE CLICK CHEMISTRY IN POSTMODIFICATION OF POLYMERS. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. [Link]
-
National Center for Biotechnology Information. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. [Link]
-
Interchim. PEGylation reagents (linkers, crosslinkers and labels). [Link]
-
ACS Publications. (2012). Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. [Link]
-
Glen Research. Glen Report 22.29 - Technical Brief - Crosslinking with Click Chemistry. [Link]
-
ResearchGate. Hydrogel preparation by cross-linking of the carboxyl groups on the... | Download Scientific Diagram. [Link]
-
Publishing at the Library. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. [Link]
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Cost-Effectiveness Analysis: Large-Scale Synthesis of Diethylene Glycol Bis(2-propynyl) Ether
Topic: Diethylene Glycol Bis(2-propynyl) Ether Cost-Effectiveness Analysis for Large-Scale Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9), also known as 4,7,10-Trioxa-1,12-tridecadiyne, is a critical homobifunctional crosslinker used in "click" chemistry (CuAAC), PROTAC linker synthesis, and advanced polymer curing.[1][2][3][4] While laboratory-scale synthesis often relies on sodium hydride (NaH) mediated Williamson etherification, this route becomes cost-prohibitive and hazardous at scale.[1]
This guide objectively compares the traditional NaH/THF Anhydrous Route against the Phase Transfer Catalysis (PTC) Route . Our analysis, grounded in process chemistry principles, identifies the PTC method as the superior large-scale protocol, offering a 40-60% reduction in operational costs while mitigating significant safety risks associated with hydrogen gas evolution and pyrophoric reagents.
Technical Deep Dive: Synthesis Pathways
The synthesis of Diethylene Glycol Bis(2-propynyl) Ether involves the
Pathway A: The "Classic" Anhydrous Route (NaH/THF)
-
Mechanism: Irreversible deprotonation of diethylene glycol by Sodium Hydride (NaH) to form a dialkoxide, followed by nucleophilic attack on propargyl bromide.
-
Status: Standard for mg-to-gram scale research.[1]
-
Bottlenecks: Requires strictly anhydrous THF, inert atmosphere (
/Ar), and careful management of massive gas evolution.
Pathway B: The Process-Optimized Route (Phase Transfer Catalysis)[1]
-
Mechanism: Interfacial deprotonation using concentrated aqueous NaOH or KOH.[1] A quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) shuttles the alkoxide anion into the organic phase (Toluene or DCM) to react with the alkylating agent.
-
Status: Preferred for kg-to-ton manufacturing.[1]
-
Advantages: Tolerates water, uses cheap inorganic bases, eliminates pyrophoric solids, and simplifies solvent recovery.
Visualization: Synthesis Logic & Cost Drivers
The following diagram illustrates the mechanistic divergence and associated cost/risk factors for both pathways.
Figure 1: Mechanistic comparison of synthesis routes. Method B (Green) minimizes safety risks and operational complexity compared to Method A (Red).[1]
Comparative Analysis: Performance & Cost
The following data compares the production of 1 kg of target material. Data is aggregated from standard process engineering calculations and raw material spot prices (2025 estimates).
Table 1: Cost-Effectiveness Matrix (1 kg Scale)
| Metric | Method A: NaH / THF | Method B: NaOH / PTC | Impact Analysis |
| Reagent Cost | High (NaH is ~$30/kg) | Low (NaOH is <$1/kg) | NaOH is ~30x cheaper than NaH.[1] |
| Solvent | Anhydrous THF (Expensive, difficult recovery) | Toluene (Cheap, easy azeotropic recovery) | Toluene recovery reduces waste disposal costs by 70%. |
| Safety (EHS) | Critical Risk ( | Manageable (Corrosive liquids only) | Method A requires Class 1 Div 1 explosion-proof infrastructure.[1] |
| Reaction Time | 2 - 4 Hours | 8 - 12 Hours | PTC is slower but runs overnight without supervision.[1] |
| Purification | Aqueous quench + Extraction + Distillation | Phase separation + Distillation | PTC eliminates the violent "quench" step, reducing emulsion formation. |
| Yield | 92% | 88% | Slight yield loss in PTC is offset by massive OpEx savings.[1] |
Decision Logic for Scale-Up
Researchers often default to NaH because it is "cleaner" on a small scale.[1] However, at >100g, the heat transfer limitations of quenching NaH and the volume of
Figure 2: Decision matrix for selecting the synthesis route based on scale and safety constraints.
Recommended Protocol: Large-Scale PTC Synthesis
Objective: Synthesize 100g of Diethylene Glycol Bis(2-propynyl) Ether using Phase Transfer Catalysis. Target Purity: >98% (GC) Self-Validating Step: Monitoring the disappearance of the -OH stretch (3400 cm⁻¹) via IR or the hydroxyl proton via NMR.
Reagents
-
Diethylene Glycol (DEG): 10.6 g (0.1 mol)[1]
-
Propargyl Bromide (80% in toluene): 35.7 g (0.24 mol, 1.2 eq per -OH)[1]
-
Sodium Hydroxide (NaOH): 12.0 g (0.3 mol, pellets or 50% aq. solution)
-
Tetrabutylammonium Bromide (TBAB): 1.6 g (5 mol%)[1]
-
Solvent: Toluene (100 mL) + Water (10 mL, if using solid NaOH)
Step-by-Step Methodology
-
Biphasic Setup: In a 500 mL 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NaOH (12.0 g) in minimal water (10-15 mL). Add Toluene (100 mL), Diethylene Glycol (10.6 g), and TBAB (1.6 g).
-
Why? High concentration of NaOH maximizes the interfacial reaction rate. TBAB acts as the shuttle.
-
-
Controlled Addition: Cool the mixture to 0-5°C using an ice bath. Add Propargyl Bromide solution dropwise over 30 minutes.
-
Safety Note: Propargyl bromide is a lachrymator and shock-sensitive.[1] Never distill it to dryness. Maintain temperature <10°C during addition to prevent exotherms.
-
-
Reaction Phase: Allow the mixture to warm to room temperature, then heat to 40-50°C for 8-12 hours.
-
Work-up: Cool to room temperature. Separate the layers. The organic (Toluene) layer contains the product. Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual NaOH and TBAB.
-
Why? TBAB is water-soluble; washing removes the catalyst efficiently.[1]
-
-
Purification: Dry the organic layer over
, filter, and concentrate under reduced pressure (Rotavap). Final Purification: Vacuum distillation.[1]
Quality & Performance Verification
For drug development applications (e.g., PROTAC linkers), purity is paramount.
| Parameter | Specification | Method | Importance |
| Appearance | Colorless to pale yellow liquid | Visual | Dark color indicates polymerization or oxidation.[1] |
| Purity | ≥ 98.0% | GC-FID / HPLC | Impurities (mono-ether) terminate polymer chains or reduce click efficiency.[1] |
| Identity | Matches Reference | 1H-NMR / IR | Confirm terminal alkyne proton (~2.4 ppm). |
| Water Content | < 0.1% | Karl Fischer | Critical for moisture-sensitive downstream reactions.[1] |
Downstream Application Note: In CuAAC "click" reactions, the bis-propargyl ether synthesized via PTC shows identical reactivity to that made via NaH, provided the TBAB is fully washed out. Residual ammonium salts can complex with Copper (I) catalysts, retarding the click reaction. Therefore, the water wash step in the protocol is critical.
References
-
TCI Chemicals. (2025).[4] Product Specification: Diethylene Glycol Bis(2-propynyl) Ether.[1][2][3][4][5][6][8][9] Retrieved from [1]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization. Retrieved from [1]
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Authoritative source on industrial scale-up of PTC).
-
National Institutes of Health (NIH). (2023). Recent Advances in the Synthesis of Propargyl Derivatives. PMC. Retrieved from [1]
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literature review of Diethylene Glycol Bis(2-propynyl) Ether applications
A Senior Application Scientist's Guide to Diethylene Glycol Bis(2-propynyl) Ether: A Comparative Analysis for Advanced Polymer and Bioconjugate Design
Introduction: The Molecular Architecture and Strategic Value
Diethylene Glycol Bis(2-propynyl) Ether, chemically known as 4,7,10-Trioxa-1,12-tridecadiyne, is a homobifunctional crosslinking agent that has garnered significant attention in materials science and biotechnology.[1][2][3] Its molecular architecture is key to its utility: two terminal alkyne groups provide highly specific reactive handles for covalent bond formation, while a central, hydrophilic diethylene glycol (PEG-like) spacer imparts flexibility and aqueous compatibility.[1][4] This unique combination makes it an invaluable tool for the precise construction of complex macromolecular structures.
This guide provides a comprehensive review of the primary applications of Diethylene Glycol Bis(2-propynyl) Ether, offering a comparative analysis against common alternatives. We will delve into the causality behind its selection for specific applications, provide quantitative data where available, and present detailed experimental protocols for its use in forming advanced polymer networks.
Core Application I: Crosslinking Agent in Polymer Network & Hydrogel Synthesis
The most prominent application of Diethylene Glycol Bis(2-propynyl) Ether is as a crosslinker to form three-dimensional polymer networks, particularly hydrogels.[4] Hydrogels are water-swollen polymer networks with physical properties that can mimic soft tissues, making them ideal for biomedical applications like tissue engineering and controlled drug release.[5][6] The choice of crosslinker is a critical design parameter that dictates the network's structural, mechanical, and biological properties.
Mechanism of Action: Azide-Alkyne "Click" Chemistry
The terminal alkyne groups of Diethylene Glycol Bis(2-propynyl) Ether are specifically designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4][7] This reaction is prized by chemists for its high efficiency, specificity, and biocompatibility.[8][9] It involves the reaction of an alkyne with an azide to form a stable triazole linkage, which effectively "clicks" two molecular components together.[7] When our bifunctional alkyne crosslinker is reacted with a multi-functionalized polymer bearing azide groups (e.g., a 3-arm PEG-Azide), a covalently crosslinked network is rapidly formed.[10]
The workflow for this process is straightforward and robust, as illustrated below.
Caption: Experimental workflow for CuAAC hydrogel formation.
Comparative Analysis of Crosslinkers
The selection of a crosslinker is a critical decision in hydrogel design. The properties of Diethylene Glycol Bis(2-propynyl) Ether must be weighed against other available options based on chemistry, spacer length, and functionality.
1. Comparison by Crosslinking Chemistry:
The CuAAC reaction enabled by our target molecule is a type of step-growth polymerization . This creates more homogenous networks compared to chain-growth polymerization (e.g., using Polyethylene Glycol Diacrylate, PEGDA), which can result in networks with significant structural heterogeneity.[11] This difference has profound implications for applications like drug delivery, where a uniform mesh size is desired for predictable release kinetics.
| Crosslinking Chemistry | Typical Reagents | Key Advantages | Key Disadvantages |
| Azide-Alkyne Cycloaddition (CuAAC) | PEG-Azide + PEG-Alkyne | High specificity, bio-orthogonal, forms homogenous networks, efficient protein release.[8][11] | Requires copper catalyst which can have cellular toxicity if not fully removed.[9] |
| Thiol-Ene Coupling | PEG-Thiol + PEG-Allyl/Norbornene | Rapid, photo-initiated, oxygen tolerant.[12][13] | Requires UV light and photoinitiator which may affect sensitive biological components. |
| Michael-Type Addition | PEG-Thiol + PEG-Maleimide | Catalyst-free, occurs at physiological pH.[14] | Can have slower gelation times compared to photo-initiated methods.[15] |
| Free Radical Polymerization | PEG-Diacrylate (PEGDA) | Widely used, commercially available precursors.[16] | Forms heterogeneous networks, less efficient protein release, sensitive to oxygen inhibition.[11][17] |
2. Comparison by Spacer Length (Molecular Weight):
Diethylene Glycol Bis(2-propynyl) Ether possesses a short, flexible PEG-like spacer (equivalent to ~PEG2 or PEG3).[4] The length of this spacer arm directly controls the crosslink density and mesh size of the resulting polymer network. This, in turn, dictates the material's mechanical stiffness (modulus) and its equilibrium swelling ratio in water.[10][12]
The causality is clear:
-
Shorter Spacers (like our target molecule) create a higher crosslink density. This results in a tighter network with a smaller mesh size, leading to a mechanically stiffer (higher modulus) hydrogel that swells less.[10]
-
Longer Spacers (e.g., PEG-1000 or PEG-3400 bis-alkynes) create a lower crosslink density. This results in a looser network with a larger mesh size, leading to a more flexible, softer (lower modulus) hydrogel that can absorb more water.[10][18]
| Crosslinker Property | Effect on Hydrogel Network | Consequence for Application |
| Short Spacer Arm (e.g., Diethylene Glycol Bis(2-propynyl) Ether) | High Crosslink Density, Small Mesh Size | Higher Mechanical Stiffness: Suitable for load-bearing applications.[19] Lower Swelling Ratio: Slower diffusion and release of large molecules.[5] |
| Long Spacer Arm (e.g., PEG-6000 Bis-alkyne) | Low Crosslink Density, Large Mesh Size | Lower Mechanical Stiffness: Better mimics very soft tissues.[10] Higher Swelling Ratio: Faster diffusion and release of encapsulated molecules.[11] |
Core Application II: Linker for Bioconjugation and Drug Delivery
The same principles that make Diethylene Glycol Bis(2-propynyl) Ether an effective crosslinker also make it a valuable homobifunctional linker in bioconjugation.[2] Here, the goal is not to form a bulk network, but to covalently connect two discrete molecules, such as linking a targeting peptide to a drug molecule or attaching a therapeutic protein to a nanoparticle surface.
The Role of the PEG Spacer in Bioconjugation
The diethylene glycol spacer is not merely a structural component; it is a functional element that provides critical advantages:
-
Hydrophilicity: The PEG spacer enhances the water solubility of the conjugate, which is often crucial for biological applications.[20]
-
Flexibility and Steric Hindrance Reduction: The spacer acts as a flexible arm, distancing the conjugated molecule from the parent substrate. This can reduce steric hindrance and improve the accessibility of a protein's active site or an antibody's binding domain.[21]
-
Biocompatibility: PEG is well-known for its low toxicity and non-immunogenic properties, making it a preferred choice for in-vivo applications.[6]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diethylene Glycol Bis(2-propynyl) Ether
In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. This guide provides an in-depth, procedural framework for the proper disposal of Diethylene Glycol Bis(2-propynyl) Ether (CAS RN: 126422-57-9), a versatile reagent utilized in polymer synthesis, coatings, and as a linker in bioconjugation.[1][2][3] Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
While some safety data sheets (SDS) may classify Diethylene Glycol Bis(2-propynyl) Ether as not a hazardous substance under specific regulations, it is imperative to recognize its chemical nature as both an ether and a combustible liquid.[3][4] Ethers as a chemical class are known for their potential to form explosive peroxides over time, and combustible liquids present a fire hazard.[5][6] Therefore, a cautious and systematic approach to disposal is not just recommended but essential. This guide is built on the foundational principles of risk mitigation and adherence to established hazardous waste management protocols.
I. Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with Diethylene Glycol Bis(2-propynyl) Ether is critical.
Key Hazard Characteristics:
-
Combustibility: The compound is a combustible liquid, meaning it can ignite when exposed to an ignition source.[3]
-
Peroxide Formation: Like many ethers, this compound may have the potential to form explosive peroxides upon prolonged exposure to air and light.[5][6] Although not explicitly stated for this specific ether in the provided documentation, it is a prudent and widely accepted safety precaution for all ethers.
-
Environmental Impact: Improper disposal can lead to environmental contamination. Chemical waste must be managed in accordance with local and national regulations to prevent harm to ecosystems.
Pre-Disposal Checklist:
-
Consult the Safety Data Sheet (SDS): Always refer to the most current SDS for the specific product you are using. Note the hazard classifications, handling precautions, and any specific disposal recommendations from the manufacturer.[1][4]
-
Evaluate for Peroxide Formation: For older containers of Diethylene Glycol Bis(2-propynyl) Ether, especially those that have been opened, it is crucial to assess the risk of peroxide formation. If crystals are observed around the container's cap or if the liquid appears to have a different viscosity, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
-
Segregate from Incompatible Wastes: Ensure that Diethylene Glycol Bis(2-propynyl) Ether waste is not mixed with other chemical wastes, particularly strong oxidizing agents or acids, to prevent unforeseen chemical reactions.[8]
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling Diethylene Glycol Bis(2-propynyl) Ether for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times. | Prevents skin contact with the chemical. |
| Body Protection | A flame-resistant laboratory coat. | Provides a barrier against spills and protects from the combustibility hazard. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If vapors or aerosols are generated, respiratory protection may be required. | Minimizes inhalation of potentially harmful vapors. |
III. Step-by-Step Disposal Protocol
The disposal of Diethylene Glycol Bis(2-propynyl) Ether must be handled as regulated chemical waste.[9] Do not dispose of this chemical down the drain or in regular solid waste.[9][10]
-
Waste Collection:
-
Dispense the waste Diethylene Glycol Bis(2-propynyl) Ether into a designated, properly labeled, and chemically compatible waste container.[9] Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage.[9]
-
The container must be in good condition, with a secure, tightly sealing lid to prevent leaks and the release of vapors.
-
-
Labeling the Waste Container:
-
Properly label the waste container using your institution's hazardous waste tags.[9] The label must include:
-
The full chemical name: "Diethylene Glycol Bis(2-propynyl) Ether". Avoid abbreviations or chemical formulas.[9]
-
The concentration and quantity of the waste.
-
The date of waste generation.[9]
-
The name and contact information of the principal investigator or laboratory supervisor.[9]
-
The location of origin (building and room number).[9]
-
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.[9][11]
-
Follow all institutional procedures for scheduling a waste pickup. This may involve submitting a specific form or online request.[9]
-
IV. Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Minor Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.[10][11]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Clean the spill area with soap and water.
-
-
Major Spills (outside a chemical fume hood or a large volume):
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Diethylene Glycol Bis(2-propynyl) Ether.
Caption: Disposal workflow for Diethylene Glycol Bis(2-propynyl) Ether.
VI. Regulatory Framework
The disposal of chemical waste, including Diethylene Glycol Bis(2-propynyl) Ether, is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] It is the responsibility of the waste generator to ensure that all chemical waste is handled and disposed of in compliance with these regulations.
References
- How to Dispose of Chemical Waste | Environmental Health and Safety.
- Hazardous Waste Disposal.
-
How to Dispose of Petroleum Ether? [Link]
-
Highly Hazardous Chemicals and Chemical Spills. [Link]
- How to Properly Manage Hazardous Waste Under EPA Regul
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Ether: It's hazards and safe use - Web pdf templ
-
Waste, Chemical, and Cleanup Enforcement | US EPA. [Link]
- Diethyl ether - University of Michigan-Dearborn.
- Diethylene glycol diethyl ether - Santa Cruz Biotechnology.
-
Learn the Basics of Hazardous Waste | US EPA. [Link]
-
Diethylene Glycol - ChemCentral.com. [Link]
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- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
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- 12. epa.gov [epa.gov]
Navigating the Unseen: A Practical Safety Guide for Handling Diethylene Glycol Bis(2-propynyl) Ether
For the modern researcher, navigating the complexities of novel chemical entities is a daily reality. Diethylene Glycol Bis(2-propynyl) Ether, a versatile building block in areas like click chemistry and polymer synthesis, is one such compound where a thorough understanding of its safe handling is paramount to both experimental success and personal safety.[1][2] This guide is designed to provide you, our trusted scientific partners, with essential, immediate safety and logistical information for this specific molecule. We will delve into the "why" behind each recommendation, fostering a culture of safety that is both informed and proactive.
A critical point of consideration is the current landscape of safety information for Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9). Publicly available Safety Data Sheets (SDS) present conflicting information. For instance, one supplier classifies the compound as non-hazardous, a claim that warrants careful scrutiny given the presence of reactive functional groups.[3] Conversely, much of the available safety data pertains to a structurally different compound, Diethylene Glycol Diethyl Ether (CAS 112-36-7).[4][5] This guide, therefore, adopts a precautionary principle, grounding its recommendations in the known hazards of the compound's core structural motifs: ether linkages and terminal alkynes.
Hazard Assessment: A Tale of Two Functional Groups
The potential hazards of Diethylene Glycol Bis(2-propynyl) Ether are primarily dictated by its two key functional groups: the ether linkages and the terminal propargyl (alkyne) groups.
-
Ether Linkages and Peroxide Formation: Like many ethers, Diethylene Glycol Bis(2-propynyl) Ether is susceptible to the formation of explosive peroxides upon exposure to air and light. This is a critical, often silent, hazard that can lead to violent decomposition, especially upon heating or concentration.
-
Terminal Alkynes and Reactivity: The terminal alkyne groups are sites of high reactivity. While this is beneficial for chemical synthesis, it also introduces specific hazards. Terminal alkynes can form explosive metal acetylides with certain metals, particularly heavy metals. They are also reactive towards strong bases.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling Diethylene Glycol Bis(2-propynyl) Ether. The following table outlines the recommended PPE, with explanations rooted in the compound's potential hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides comprehensive protection against splashes and potential unexpected reactions. |
| Hand Protection | Nitrile or neoprene gloves | Offers good resistance to a broad range of chemicals, including ethers. It is crucial to treat gloves as splash protection and replace them immediately upon contamination. For prolonged contact, consider heavier-duty gloves. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and provides a layer of protection in case of a fire. |
| Respiratory Protection | Use in a certified chemical fume hood | Due to the lack of specific inhalation toxicity data and the potential for vapor generation, all handling should be performed in a well-ventilated fume hood to minimize inhalation exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risks. The following workflow provides a procedural guide for the safe handling of Diethylene Glycol Bis(2-propynyl) Ether.
Caption: A logical workflow for the safe handling of Diethylene Glycol Bis(2-propynyl) Ether.
Detailed Protocol:
-
Preparation:
-
Don Appropriate PPE: Before handling, ensure all recommended PPE is correctly worn.
-
Work in a Certified Fume Hood: All manipulations of Diethylene Glycol Bis(2-propynyl) Ether should be conducted in a properly functioning chemical fume hood.
-
Inspect for Peroxides: Visually inspect the container for any signs of peroxide formation, such as crystalline solids or discoloration. If peroxides are suspected, do not handle the container and consult your institution's Environmental Health and Safety (EHS) office.
-
-
Handling:
-
Dispense Required Amount: Carefully dispense the necessary amount of the chemical, avoiding splashes.
-
Keep Away from Ignition Sources: Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity.[4][5]
-
Avoid Incompatible Materials: Do not allow the chemical to come into contact with strong oxidizing agents, strong bases, or heavy metal salts.
-
-
Post-Handling:
-
Tightly Seal Container: After use, ensure the container is tightly sealed to prevent exposure to air.
-
Store Appropriately: Store the chemical in a cool, dark, and well-ventilated area, away from incompatible materials.[3]
-
Decontaminate: Thoroughly clean the work area and decontaminate any equipment used.
-
Disposal Plan: Responsible Stewardship
Proper disposal of Diethylene Glycol Bis(2-propynyl) Ether and its associated waste is a critical final step.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
